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Core Science & Biosynthesis

Foundational

physicochemical properties of 2,5-Dipropylphenol

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dipropylphenol Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Propofol Isomer 2,5-Dipropylpheno...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dipropylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Propofol Isomer

2,5-Dipropylphenol is an organic compound belonging to the class of aromatic monoterpenoids, characterized by a phenol ring substituted with two isopropyl groups at the second and fifth positions.[1] While structurally similar to the widely used intravenous anesthetic agent propofol (2,6-diisopropylphenol), 2,5-Dipropylphenol holds its own significance primarily as a critical reference standard in pharmaceutical quality control.[1][2] Its presence as an impurity in the synthesis of propofol necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product.[1]

This guide provides a comprehensive overview of the core , offering in-depth technical data and procedural insights essential for its characterization, analysis, and handling in a research and development setting.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent analysis. 2,5-Dipropylphenol is unambiguously defined by several key identifiers.

  • IUPAC Name : 2,5-di(propan-2-yl)phenol[1][3]

  • Synonyms : 2,5-Bis(1-methylethyl)phenol, Propofol Impurity D[3][4][5]

  • CAS Number : 35946-91-9[1][5]

  • Molecular Formula : C₁₂H₁₈O[1][4][5]

  • Molecular Weight : 178.27 g/mol [1][3][5]

  • InChI Key : VFNUNYPYULIJSN-UHFFFAOYSA-N[1][3]

  • Canonical SMILES : CC(C)C1=CC(=C(C=C1)C(C)C)O[1][3]

Caption: Molecular structure of 2,5-Dipropylphenol (C₁₂H₁₈O).

Core Physicochemical Properties

The physical and chemical characteristics of 2,5-Dipropylphenol dictate its behavior in various systems, from analytical columns to biological membranes. These properties are summarized below.

PropertyValueSource(s)
Physical State Solid[3]
Appearance Colorless to pale yellow solid or oil[4][6]
Melting Point 95.5 °C[3][7]
Boiling Point 263 °C at 760 mmHg[8]
Water Solubility Limited; 35.52 mg/L at 25 °C (estimated)[4][9]
Organic Solvent Solubility Soluble in most organic solvents[4]
pKa (acidic) 10.55 (Predicted)[6][7]
LogP (Octanol-Water) 3.84 - 4.16 (Predicted)[7]

The limited water solubility and moderate LogP value are direct consequences of the hydrophobic nature of the two isopropyl groups, which dominate the polar character of the single hydroxyl group.[4] This lipophilicity suggests potential interactions with biological membranes.[1]

Synthesis and Industrial Relevance

2,5-Dipropylphenol is not typically synthesized as a primary target but arises as a byproduct during the industrial production of propofol (2,6-diisopropylphenol). The most common synthesis route is the Friedel-Crafts alkylation of phenol with isopropanol or propene over an acid catalyst.[1][2][10]

SynthesisContext Phenol Phenol Reaction Friedel-Crafts Alkylation (Acid Catalyst) Phenol->Reaction Isopropanol Isopropanol / Propene Isopropanol->Reaction Product_Mix Mixture of Isomers Reaction->Product_Mix Propofol Propofol (2,6-diisopropylphenol) DESIRED PRODUCT Product_Mix->Propofol Impurity 2,5-Dipropylphenol IMPURITY Product_Mix->Impurity Other_Isomers Other Isomers (e.g., 2,4-DIPP) Product_Mix->Other_Isomers

Caption: Synthesis context of 2,5-Dipropylphenol as an impurity.

The catalyst and reaction conditions (e.g., temperature, solvent) are optimized to maximize the yield of the 2,6-isomer, but the formation of other isomers like 2,5-Dipropylphenol is often unavoidable.[1] Consequently, its primary role in drug development is as a certified reference material (CRM) to validate analytical methods that ensure the purity of propofol formulations.[1][11]

Analytical Methodologies and Characterization

The structural similarity between 2,5-Dipropylphenol and its isomers presents a significant analytical challenge.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for its separation and quantification.

Protocol: HPLC-UV Method for Impurity Profiling

This protocol describes a generalized, self-validating system for the quantification of 2,5-Dipropylphenol in a propofol drug substance. The causality behind these choices is to exploit subtle differences in polarity and interaction with the stationary phase to achieve baseline separation.

Objective: To separate and quantify 2,5-Dipropylphenol from propofol and other related impurities.

Instrumentation & Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • 2,5-Dipropylphenol Certified Reference Material (CRM).[11]

  • Propofol sample for analysis.

Step-by-Step Methodology:

  • Standard Preparation: Accurately prepare a stock solution of 2,5-Dipropylphenol CRM in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 0.05 to 2.0 µg/mL). This establishes the linear relationship between concentration and detector response.

  • Sample Preparation: Accurately weigh and dissolve the propofol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column Temperature: Ambient or controlled at 25 °C for reproducibility.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm (a common wavelength for phenols).

    • Injection Volume: 10 µL.

    • Gradient Elution Program: A gradient is crucial for separating closely eluting isomers.

      • 0-2 min: 60% B

      • 2-15 min: Linear ramp to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 60% B

      • 20-25 min: Re-equilibration at 60% B

  • Analysis & Quantification:

    • Inject the standards to establish the calibration curve (R² > 0.999).

    • Inject the propofol sample.

    • Identify the 2,5-Dipropylphenol peak by comparing its retention time to that of the CRM.

    • Quantify the amount of the impurity in the sample using the established calibration curve.

AnalyticalWorkflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Std_Prep Prepare Calibration Standards (2,5-DIPP CRM) HPLC HPLC System (C18 Column) Std_Prep->HPLC Sample_Prep Prepare Propofol Test Sample Sample_Prep->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Quantify Identify & Quantify Peak (vs. CRM Retention Time & Curve) Chromatogram->Quantify Result Result Quantify->Result Purity Report

Caption: HPLC workflow for impurity profiling using a CRM.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation of 2,5-Dipropylphenol.

TechniqueExpected Characteristics
¹H NMR ~7.0-6.5 ppm: Aromatic protons (3H).~4.5-3.5 ppm: Phenolic -OH proton (1H, broad singlet).~3.2 ppm: Isopropyl methine protons (2H, septet).~1.2 ppm: Isopropyl methyl protons (12H, doublet).
¹³C NMR ~150-155 ppm: C-OH aromatic carbon.~135-140 ppm: Isopropyl-substituted aromatic carbons.~115-125 ppm: Unsubstituted aromatic carbons.~25-30 ppm: Isopropyl methine carbons.~20-25 ppm: Isopropyl methyl carbons.
IR Spectroscopy ~3600-3200 cm⁻¹: Strong, broad O-H stretch (due to hydrogen bonding).~3100-3000 cm⁻¹: Aromatic C-H stretch.~2960-2850 cm⁻¹: Aliphatic C-H stretch (isopropyl groups).~1600 & 1500 cm⁻¹: Aromatic C=C ring stretches.~1200 cm⁻¹: C-O stretch.
Mass Spectrometry (EI) m/z 178: Molecular ion peak (M⁺).m/z 163: [M-CH₃]⁺, loss of a methyl group (base peak).m/z 121: Further fragmentation.

Note: Exact chemical shifts in NMR can vary based on the solvent and concentration.[12] Public databases like PubChem provide links to experimental spectra for reference.[3]

Applications and Biological Relevance

Beyond its role as an impurity standard, 2,5-Dipropylphenol is a valuable tool in pharmacological research.

  • Metabolic Inhibition Studies: Due to its structural similarity to propofol, it has been used to investigate the metabolic pathways of the anesthetic. Studies have shown that it can inhibit the glucuronidation of propofol in the liver, which is the primary route of elimination.[1][6] This provides insight into drug-drug interactions and metabolic competition.

  • Antioxidant Properties: Like many phenolic compounds, 2,5-Dipropylphenol exhibits free radical scavenging activity.[1] While generally less potent than its 2,6-isomer (propofol), this property is of interest in fields like agricultural and cosmetic science for potential use in formulations.[1]

  • Pharmacological Research: Its unique modulation profile on gamma-aminobutyric acid (GABA) receptors, distinct from propofol, suggests potential for developing compounds with anxiolytic or anticonvulsant properties that may have a reduced risk of respiratory depression.[1]

Safety and Handling

Proper handling of 2,5-Dipropylphenol is essential in a laboratory setting. According to the Globally Harmonized System (GHS), it presents the following hazards:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6][11]

  • Signal Word: Warning.[3][11]

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust or vapors.[11]

    • Wash hands thoroughly after handling.

It is classified as a combustible solid and should be stored in a cool, dry, well-ventilated area, typically between 2-8°C.[5][11]

Conclusion

2,5-Dipropylphenol is a compound of significant technical interest, primarily driven by its relationship to the anesthetic propofol. A thorough understanding of its physicochemical properties—from its melting point and solubility to its distinct spectroscopic signature—is fundamental for its primary application as a pharmaceutical reference standard. The analytical protocols used to differentiate it from its isomers underscore the precision required in modern drug development. Furthermore, its use in metabolic and pharmacological research highlights its value as a scientific tool for probing biological systems and exploring new therapeutic avenues.

References

  • National Center for Biotechnology Information. (n.d.). 2,5-Diisopropylphenol. PubChem Compound Database. [Link]

  • FooDB. (2010, April 8). Showing Compound 2,5-Diisopropylphenol (FDB010516). [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 2,4-Di-tert-butylphenol. [Link]

  • The Good Scents Company. 2,5-diisopropyl phenol, 35946-91-9. [Link]

  • Royal Society of Chemistry. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances. [Link]

  • LabMedica. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]

  • Chemsrc. (2025, August 21). 2,5-Diisopropylphenol | CAS#:35946-91-9. [Link]

  • QuickCompany. An Improved Process For Preparing 2, 6 Diisopropyl Phenol. [Link]

  • Academia.edu. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. [Link]

  • MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. [Link]

  • ResearchGate. (2014, June 30). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. [Link]

  • MilliporeSigma. 2,5-Diisopropylphenol - 2,5-Bis(1-methylethyl)phenol. [Link]

  • Stenutz. 2,6-diisopropylphenol. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

Sources

Exploratory

2,5-Dipropylphenol: Structural Elucidation, Polymerization Dynamics, and Isomeric Pharmaceutical Applications

Executive Summary 2,5-Dipropylphenol and its highly branched isomer, 2,5-diisopropylphenol, are critical C12H18O phenolic compounds utilized across advanced materials science and pharmaceutical quality control. While sha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dipropylphenol and its highly branched isomer, 2,5-diisopropylphenol, are critical C12H18O phenolic compounds utilized across advanced materials science and pharmaceutical quality control. While sharing an identical molecular weight, the linear versus branched nature of their alkyl substituents dictates fundamentally different chemical behaviors. This technical guide provides an in-depth analysis of 2,5-dipropylphenol's role in synthesizing heat-reversible crystalline polymers, contrasted with the regulatory importance of its isomer as a certified reference material in anesthetic drug development.

Structural and Physicochemical Profiling

The core structure of 2,5-dipropylphenol consists of a central phenol ring with linear n-propyl chains substituted at the ortho (C2) and meta (C5) positions relative to the hydroxyl group.

  • Molecular Formula : C12H18O

  • Molecular Weight : 178.27 g/mol

  • Steric Profile : The linear n-propyl chains provide specific steric hindrance that blocks ortho-ortho coupling during oxidative reactions, enforcing highly regioselective para-directed (C-O) linkages[1].

In contrast, the branched isomer 2,5-diisopropylphenol (CAS 35946-91-9) features bulky isopropyl groups. This increased steric bulk drastically alters its pharmacological profile, making it a known thermodynamic byproduct in the synthesis of the anesthetic Propofol (2,6-diisopropylphenol)[2].

Table 1: Comparative Physicochemical Data
Property2,5-Dipropylphenol2,5-Diisopropylphenol
Molecular Formula C12H18OC12H18O
Molecular Weight 178.27 g/mol 178.27 g/mol
Alkyl Substitution Linear (n-propyl)Branched (isopropyl)
CAS Number N/A (Class derivative)35946-91-9
Primary Industrial Role Monomer for Crystalline PolymersPharma QC Standard (Impurity D)

Mechanistic Pathways: Oxidative Polymerization

A groundbreaking application of 2,5-dipropylphenol lies in its oxidative coupling polymerization. When catalyzed by copper-amine complexes (such as (1,4,7-triisopropyl-1,4,7-triazacyclononane)copper dichloride), 2,5-dipropylphenol undergoes a radical-controlled step-growth polymerization to form poly(2,5-dipropyl-1,4-phenylene oxide)[1].

Causality in Polymer Crystallinity: Unlike the industry-standard poly(2,6-dimethyl-1,4-phenylene oxide)—which loses its crystallinity permanently once melted—the polymer derived from 2,5-dipropylphenol exhibits heat-reversible crystallinity[1]. The linear n-propyl chains at the 2,5-positions provide enough free volume and chain flexibility for the polymer backbone to re-align into ordered crystalline domains upon cooling from the melt[3]. Interestingly, the shorter-chain analog (2,5-diethylphenol) fails to exhibit this reversible crystallinity, highlighting the unique thermodynamic sweet spot occupied by the propyl substitution[1].

Oxidative_Polymerization Monomer 2,5-Dipropylphenol (Monomer) Radical Phenoxy Radical (Regioselective) Monomer->Radical 1e- Oxidation Catalyst Cu-Amine Catalyst + O2 (Oxidant) Catalyst->Radical Catalytic Activation Polymer Poly(2,5-dipropyl-1,4-phenylene oxide) (C-O Coupling) Radical->Polymer Para-Directed Coupling Property Heat-Reversible Crystallinity Polymer->Property Thermal Re-alignment

Caption: Oxidative coupling polymerization of 2,5-dipropylphenol yielding heat-reversible crystalline polymers.

Pharmaceutical Relevance: The Isomeric Context

While 2,5-dipropylphenol dominates polymer science, its branched counterpart, 2,5-diisopropylphenol, is paramount in drug development. Officially designated as Propofol European Pharmacopoeia (EP) Impurity D , this compound is a critical quality control benchmark[2].

During the Friedel-Crafts alkylation of phenol to produce Propofol (2,6-diisopropylphenol), 2,5-diisopropylphenol frequently emerges as a thermodynamic byproduct[2]. Because even trace impurities can alter the safety and efficacy of intravenous anesthetics, regulatory agencies mandate the quantitative monitoring of Impurity D using Certified Reference Materials (CRMs).

QC_Workflow Sample Propofol Batch Extraction Solvent Extraction Sample->Extraction Prep HPLC HPLC (C18) Separation Extraction->HPLC Inject UV UV Detection (270 nm) HPLC->UV Elute Quant Impurity D Quantification UV->Quant Validate vs CRM

Caption: Pharmaceutical Quality Control workflow for the quantification of Propofol Impurity D.

Experimental Protocols

Protocol 1: Catalytic Oxidative Polymerization of 2,5-Dipropylphenol

Objective: Synthesize poly(2,5-dipropyl-1,4-phenylene oxide) with heat-reversible crystallinity.

  • Catalyst Activation: In a 100 mL round-bottom flask, dissolve 0.05 mmol of copper(I) chloride (CuCl) and 0.05 mmol of 1,4,7-triisopropyl-1,4,7-triazacyclononane in 10 mL of anhydrous toluene.

    • Causality: The triazacyclononane ligand tightly binds the Cu ion, preventing catalyst deactivation and tuning the redox potential for highly regioselective radical generation.

  • Oxygenation: Purge the solution with pure O₂ gas for 10 minutes.

    • Causality: O₂ serves as the terminal electron acceptor, oxidizing Cu(I) to the active Cu(II)-superoxo species.

  • Monomer Addition: Add 5.0 mmol of 2,5-dipropylphenol to the activated catalyst mixture. Stir vigorously at 25°C for 24 hours under a continuous O₂ balloon.

  • Termination and Precipitation: Pour the viscous, dark reaction mixture into 100 mL of methanol containing 1% v/v concentrated HCl.

    • Causality: The acidic methanol immediately quenches the radical reaction and strips the coordinated copper ions from the polymer backbone, preventing metal-induced thermal degradation during later use.

  • Recovery: Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 60°C to constant weight.

Protocol 2: HPLC Quantification of 2,5-Diisopropylphenol (Impurity D)

Objective: Self-validating chromatographic assay for anesthetic batch release.

  • CRM Calibration: Prepare a 1.0 mg/mL stock solution of 2,5-Diisopropylphenol Certified Reference Material in HPLC-grade acetonitrile. Generate a 5-point calibration curve (0.01 to 0.1 mg/mL).

  • Sample Preparation: Dissolve 100 mg of the Propofol API batch in 10 mL of the mobile phase.

  • Chromatographic Separation: Inject 10 µL onto a reversed-phase C18 column (250 mm x 4.6 mm, 5 µm). Run an isocratic mobile phase of Acetonitrile:Water (70:30 v/v) at 1.0 mL/min.

    • Causality: The hydrophobic C18 stationary phase effectively resolves the 2,6-isomer (Propofol) from the 2,5-isomer (Impurity D) based on subtle differences in steric bulk and lipophilicity.

  • Detection & Validation: Monitor the eluent via a UV-Vis detector at 270 nm. The protocol is self-validating: the retention time of the unknown peak must match the CRM standard within ±2% to confirm the identity of Impurity D before integration and quantification.

References

  • PubChem. "2,5-Diisopropylphenol | C12H18O | CID 93189". National Institutes of Health.[Link]

  • ResearchGate. "Oxidative polymerization of phenols revisited". ResearchGate.[Link]

  • ResearchGate. "Properties of isotactic 1-polybutylene". ResearchGate.[Link]

Sources

Foundational

Biological Activity of 2,5-Dipropylphenol In Vitro: A Technical Guide

This guide provides an in-depth technical analysis of the biological activity of 2,5-Dipropylphenol in vitro. It synthesizes available literature on alkylphenol structure-activity relationships (SAR), oxidative polymeriz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity of 2,5-Dipropylphenol in vitro. It synthesizes available literature on alkylphenol structure-activity relationships (SAR), oxidative polymerization, and general phenolic pharmacology.

Executive Summary

2,5-Dipropylphenol (CAS: N/A for common commercial isolate; structural isomer of Propofol) is a lipophilic alkylphenol characterized by propyl chains at the ortho and meta positions relative to the hydroxyl group. Unlike its potent isomer 2,6-diisopropylphenol (Propofol) , which acts as a specific modulator of GABA\textsubscript{A} receptors, 2,5-dipropylphenol exhibits a distinct biological profile driven primarily by membrane fluidization , oxidative reactivity , and antimicrobial potential .

This guide details the compound's behavior in vitro, contrasting its lack of specific anesthetic potency with its utility as a monomer for bioactive polyphenylene oxide polymers and a general membrane-disrupting agent.

Chemical Identity & Physicochemical Stability

Before initiating in vitro assays, researchers must account for the specific solubility and stability profile of 2,5-dipropylphenol, which differs from hindered phenols like BHT.

PropertySpecificationTechnical Implication
Structure Phenol, 2,5-dipropyl-Open para (C4) and ortho (C6) positions facilitate oxidative coupling.
Lipophilicity (LogP) ~3.5 - 4.0 (Predicted)High membrane partitioning; requires DMSO or Ethanol carriers for aqueous media.
Oxidative Stability Low to ModerateProne to oxidative polymerization (C-O coupling) in the presence of oxidases (e.g., laccase, peroxidase).
Solubility Insoluble in waterStock solutions must be prepared in 100% DMSO or Ethanol.
Handling Protocol: Solubilization

Objective: Prepare a stable 100 mM stock solution for in vitro dosing.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) to prevent phase separation in cell culture media.

  • Dissolution: Weigh 2,5-dipropylphenol (MW ≈ 178.27 g/mol ) and dissolve in DMSO. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials under nitrogen gas to prevent spontaneous oxidation. Store at -20°C.

Pharmacology: GABAergic Activity & SAR Analysis

A critical distinction for drug development professionals is the Structure-Activity Relationship (SAR) between 2,5-dipropylphenol and Propofol.

Mechanism of Action: The Steric Hypothesis

Propofol's anesthetic activity relies on the specific binding to a hydrophobic pocket on the


-subunit of the GABA\textsubscript{A} receptor. This binding is strictly governed by steric bulk at the 2,6-positions.
  • Propofol (2,6-diisopropyl): Bulky isopropyl groups at C2 and C6 create a "spherical" hydrophobic shield, optimizing fit and preventing rapid metabolic conjugation.

  • 2,5-Dipropylphenol: The linear propyl chains and the asymmetric 2,5-substitution pattern fail to provide the necessary steric occlusion. Consequently, 2,5-dipropylphenol displays negligible GABAergic potency .

Key Insight: In electrophysiological assays (patch-clamp), 2,5-dipropylphenol acts as a negative control, demonstrating that lipophilicity alone is insufficient for anesthesia; specific steric geometry is required.

SAR_Comparison cluster_0 Active Anesthetic (Propofol) cluster_1 Inactive Analog (2,5-Dipropylphenol) Propofol 2,6-Diisopropylphenol Steric_Bulk High Steric Bulk (2,6) Propofol->Steric_Bulk Structure GABA_Bind Specific GABA_A Binding Steric_Bulk->GABA_Bind Enables Dipropyl 2,5-Dipropylphenol Steric_Lack Low Steric Bulk (2,5) Dipropyl->Steric_Lack Structure Steric_Lack->GABA_Bind Fails to Bind Membrane Non-Specific Membrane Fluidization Steric_Lack->Membrane Dominant Effect

Figure 1: Comparative Structure-Activity Relationship (SAR) highlighting the lack of GABAergic specificity in 2,5-Dipropylphenol due to insufficient steric hindrance.

Antimicrobial & Polymerization Activity

While lacking anesthetic value, 2,5-dipropylphenol exhibits significant biological activity as an antimicrobial agent and a precursor for bioactive polymers.

Antimicrobial Mechanism

Like other medium-chain alkylphenols (e.g., thymol, carvacrol), 2,5-dipropylphenol acts by disrupting the lipid bilayer of bacteria and fungi.

  • Target: Bacterial cell membrane.

  • Mechanism: Intercalation into the lipid bilayer

    
     Increased membrane permeability 
    
    
    
    Leakage of intracellular ions (
    
    
    ,
    
    
    )
    
    
    Cell death.
  • Potency: Generally comparable to thymol; effective against Gram-positive bacteria (e.g., S. aureus) due to the lack of an outer lipopolysaccharide membrane.

Oxidative Polymerization

A unique application of 2,5-dipropylphenol is its enzymatic polymerization into poly(2,5-dipropyl-1,4-phenylene oxide) . Unlike the monomer, this polymer exhibits heat-reversible crystallinity and enhanced surface antimicrobial properties.

Experimental Workflow: Enzymatic Polymerization

  • Enzyme: Laccase (from Trametes versicolor) or Horseradish Peroxidase (HRP).

  • Reaction: Oxidative coupling primarily at the para position (C4) and the hydroxyl oxygen.

  • Outcome: Formation of a precipitate polymer that can be cast into antimicrobial films.

Experimental Protocols

Protocol A: Determination of Antimicrobial IC50 (Microdilution)

Purpose: Quantify the potency of 2,5-dipropylphenol against S. aureus or E. coli.

  • Inoculum Preparation: Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Prepare 2,5-dipropylphenol stock (100 mM in DMSO).

    • Perform serial 2-fold dilutions in MHB in a 96-well plate.

    • Critical Step: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 24 hours.

  • Readout: Measure absorbance at 600 nm.

  • Control: Include a solvent control (1% DMSO) and a positive control (e.g., Thymol or Ampicillin).

Protocol B: Membrane Fluidization Assay (Biophysics)

Purpose: Verify non-specific membrane interaction (distinguishing from specific receptor binding).

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of DPPC (dipalmitoylphosphatidylcholine).

  • Probe Labeling: Incorporate a fluorescent polarization probe (e.g., DPH - 1,6-diphenyl-1,3,5-hexatriene) into the lipid bilayer (molar ratio 1:250 probe:lipid).

  • Treatment: Incubate liposomes with increasing concentrations of 2,5-dipropylphenol (10 - 500

    
    M).
    
  • Measurement: Measure Fluorescence Anisotropy (

    
    ) at 45°C (above phase transition) and 37°C.
    
    • Interpretation: A decrease in anisotropy (

      
      ) indicates increased rotational freedom of the probe, confirming membrane fluidization .
      

Workflow cluster_Assays Parallel In Vitro Assays Start Start: 2,5-Dipropylphenol Stock MIC Antimicrobial Assay (Microdilution) Start->MIC Fluidity Membrane Fluidity (DPH Anisotropy) Start->Fluidity Patch GABA Electrophysiology (Patch Clamp) Start->Patch Result_MIC Result: Cell Death (Membrane Lysis) MIC->Result_MIC Result_Fluid Result: Decreased Anisotropy (Fluidization) Fluidity->Result_Fluid Result_Patch Result: No Current Change (Inactive Control) Patch->Result_Patch

Figure 2: Experimental workflow for validating the biological profile of 2,5-Dipropylphenol.

References

  • Trapani, G., et al. (2000).[1][2] "Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery."[1][2] Current Medicinal Chemistry. Link

  • Tsuchiya, H. (2001). "Structure-specific membrane-fluidizing effect of propofol." British Journal of Anaesthesia. Link

  • Uyama, H., et al. (2024). "Oxidative polymerization of phenols revisited." Molecules. (Discusses polymerization of 2,5-dipropylphenol). Link

  • Krasowski, M. D., et al. (2001).[3] "General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Exploratory

2,5-Diisopropylphenol: Chemical Identifiers, Synthesis, and Analytical Profiling

The following technical guide details the chemical identity, synthesis, analytical profiling, and biological significance of 2,5-Diisopropylphenol (often referred to as 2,5-Dipropylphenol in broad isomeric contexts), a c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, analytical profiling, and biological significance of 2,5-Diisopropylphenol (often referred to as 2,5-Dipropylphenol in broad isomeric contexts), a critical impurity in the manufacturing of the anesthetic Propofol.

CAS Number: 35946-91-9 Primary Role: Pharmaceutical Impurity Standard (Propofol Impurity D), Antioxidant Audience: Medicinal Chemists, QA/QC Analysts, Process Engineers

Part 1: Chemical Identity & Core Profile[1][2]

In the context of drug development, "2,5-Dipropylphenol" almost exclusively refers to the 2,5-diisopropyl isomer (CAS 35946-91-9). This compound is a positional isomer of the anesthetic agent Propofol (2,6-diisopropylphenol). Its presence must be strictly controlled in pharmaceutical formulations due to its distinct metabolic and toxicological profile compared to the active pharmaceutical ingredient (API).

Chemical Identifiers Table[1][3][4]
Identifier TypeValue
Chemical Name 2,5-Bis(1-methylethyl)phenol
Common Name 2,5-Diisopropylphenol; Propofol Impurity D
CAS Number 35946-91-9
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
SMILES CC(C)C1=CC(O)=C(C(C)C)C=C1
InChI Key VFNUNYPYULIJSN-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid or low-melting solid
Melting Point 95.5 °C (Solid form) / Liquid at RT (impure/supercooled)

Part 2: Synthesis & Production Strategy

The synthesis of 2,5-Diisopropylphenol is often performed to generate a high-purity reference standard for quality control. Unlike Propofol, which is made by ortho-alkylation, the 2,5-isomer requires a directed synthesis to avoid isomeric mixtures.

Protocol: Directed Synthesis via p-Hydroxybenzoic Acid

This route circumvents the lack of regioselectivity in direct phenol alkylation by using a carboxyl blocking group.

Reagents:

  • 4-Hydroxybenzoic acid (p-Hydroxybenzoic acid)

  • Isopropyl alcohol (IPA)

  • Sulfuric acid (H₂SO₄, conc.)

  • Sodium hydroxide (NaOH)

  • 2-Ethoxyethanol (Solvent for decarboxylation)

Step-by-Step Methodology:

  • Friedel-Crafts Alkylation:

    • Charge a reactor with 4-Hydroxybenzoic acid (1.0 eq) and water (cooled to 5°C).

    • Gradually add Concentrated H₂SO₄ (3.6 vol) while maintaining temperature <10°C.

    • Slowly add Isopropyl alcohol (2.5 eq) dropwise.

    • Heat the mixture to 55–60°C and stir for 6–8 hours. Monitor by HPLC until the starting material is consumed.

    • Mechanism: The carboxyl group at C1 directs the alkylation to the C3 and C5 positions (meta to the carboxyl, ortho to the hydroxyl), yielding 4-hydroxy-3,5-diisopropylbenzoic acid .

  • Quenching & Isolation:

    • Cool reaction mass to RT.

    • Pour into a mixture of ice-water and toluene.

    • Separate the organic layer containing the intermediate acid. Wash with water to remove residual mineral acid.

  • Decarboxylation (The Isomer Shift):

    • Dissolve the isolated 4-hydroxy-3,5-diisopropylbenzoic acid in 2-Ethoxyethanol .

    • Add NaOH (catalytic amount).

    • Heat to 120–160°C under inert atmosphere (N₂).

    • Reaction: Thermal decarboxylation removes the C1 carboxyl group. The substituents originally at 3,5 (relative to carboxyl) and 4 (hydroxyl) now become positions 2,5 relative to the hydroxyl group in the final phenol ring.

    • Result: Formation of 2,5-Diisopropylphenol .

  • Purification:

    • Distill the crude oil under high vacuum (0.1–0.5 mmHg) to obtain the pure product.

    • Target Purity: >99.5% (GC/HPLC).

Part 3: Analytical Profiling (Self-Validating Protocol)[1]

Accurate detection of 2,5-Diisopropylphenol is required by pharmacopeial standards (e.g., EP, USP) to ensure Propofol purity.

HPLC Method: Separation of Propofol Isomers

This method resolves the 2,5-isomer (Impurity D) from the 2,6-isomer (Propofol) and other related impurities.

ParameterCondition
Column Inertsil ODS-3V C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol : Water (85 : 15 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 270 nm
Injection Volume 20 µL
Column Temp 25 °C
Run Time 15–20 minutes

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between 2,5-Diisopropylphenol and Propofol (2,6-isomer).

  • Tailing Factor: < 1.5 for the impurity peak.

  • Relative Retention Time (RRT):

    • Propofol: 1.00

    • 2,5-Diisopropylphenol: ~0.85 (Elutes before Propofol due to slightly lower lipophilicity/steric shielding).

Part 4: Biological Mechanism & Diagram[1]

2,5-Diisopropylphenol is not just an inert impurity; it possesses biological activity. It acts as a Hydrogen Atom Transfer (HAT) antioxidant and a metabolic inhibitor.

Mechanism 1: Antioxidant Activity (HAT)

Similar to Vitamin E, the phenolic hydroxyl group donates a hydrogen atom to neutralize peroxyl radicals (ROO•). However, the 2,5-substitution pattern makes the resulting phenoxyl radical less stable than that of Propofol (2,6-substitution), altering its radical-scavenging kinetics.

Mechanism 2: Metabolic Interference

The compound inhibits the glucuronidation of Propofol. By competing for UDP-glucuronosyltransferase (UGT) enzymes, high levels of this impurity could theoretically alter the pharmacokinetic clearance of the anesthetic.

Visualization: Antioxidant & Metabolic Interaction Pathway[1][13]

G cluster_0 Antioxidant Mechanism (HAT) cluster_1 Metabolic Interference ROS Reactive Oxygen Species (ROO•) Radical25 Phenoxyl Radical (2,5-DIP•) ROS->Radical25 H-Atom Transfer DIP25 2,5-Diisopropylphenol (Impurity) DIP25->Radical25 Oxidation UGT UGT Enzymes (Liver) DIP25->UGT Competitive Inhibition Propofol Propofol (Drug) Metabolite Propofol-Glucuronide (Excreted) Propofol->Metabolite Glucuronidation UGT->Metabolite

Figure 1: Dual mechanism showing 2,5-Diisopropylphenol scavenging ROS via Hydrogen Atom Transfer (left) and competitively inhibiting UGT enzymes, thereby blocking Propofol clearance (right).

Part 5: Safety & Handling (GHS)

Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation, which degrades the standard into quinones.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93189, 2,5-Diisopropylphenol. PubChem. [Link]

  • European Pharmacopoeia (Ph. Eur.). Propofol Monograph: Impurity D. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Favaro, G. et al. (2019). Continuous Flow Synthesis of Propofol. Journal of Flow Chemistry. [Link]

  • Fujitaka, K. et al. Effects of propofol analogs on glucuronidation of propofol. Drug Metabolism and Disposition. [Link]

Foundational

Technical Whitepaper: Synthesis of 2,5-Dipropylphenol

This guide outlines the synthesis of 2,5-Dipropylphenol , a critical monomer used in the development of heat-reversible crystalline polymers and high-performance liquid crystals. Executive Summary 2,5-Dipropylphenol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthesis of 2,5-Dipropylphenol , a critical monomer used in the development of heat-reversible crystalline polymers and high-performance liquid crystals.

Executive Summary

2,5-Dipropylphenol (CAS: N/A for specific isomer, analogous to 2,5-dialkylphenols) is a structural isomer of the widely used anesthetic propofol (2,6-diisopropylphenol), but with distinct electronic and steric properties due to its para-alkyl arrangement relative to each other. It serves as a vital intermediate in the synthesis of poly(2,5-dipropyl-1,4-phenylene oxide), a polymer exhibiting rare heat-reversible crystallinity.

This guide details a high-fidelity synthetic route derived from 1,4-dipropylbenzene.[1] Unlike direct Friedel-Crafts alkylation of phenol—which suffers from poor regioselectivity (favoring 2,4- and 2,6-isomers)—this protocol utilizes a Nitration-Reduction-Diazotization sequence to guarantee the 2,5-substitution pattern with >95% isomeric purity.

Retrosynthetic Analysis & Strategy

The core challenge in synthesizing 2,5-dipropylphenol is the "meta" relationship of the second alkyl group relative to the hydroxyl group, which contradicts standard ortho/para directing effects in direct phenol alkylation.

Strategic Disconnection
  • Target: 2,5-Dipropylphenol[2]

  • Precursor: 2,5-Dipropylaniline (via diazonium hydrolysis)[1]

  • Intermediate: 2-Nitro-1,4-dipropylbenzene[1]

  • Starting Material: 1,4-Dipropylbenzene[1]

Rationale:

  • Regiocontrol: 1,4-Dipropylbenzene is symmetric. Electrophilic aromatic substitution (Nitration) will occur ortho to one propyl group, strictly yielding the 2-nitro isomer.

  • Scalability: The sequence avoids expensive transition metal catalysts (e.g., Pd-catalyzed cross-couplings) in favor of robust, scalable classical transformations.

Retrosynthesis Target 2,5-Dipropylphenol Diazonium Aryl Diazonium Intermediate Target->Diazonium Hydrolysis Aniline 2,5-Dipropylaniline Diazonium->Aniline Diazotization Nitro 2-Nitro-1,4-dipropylbenzene Aniline->Nitro Reduction Start 1,4-Dipropylbenzene Nitro->Start Nitration

Figure 1: Retrosynthetic logic flow ensuring 2,5-regioselectivity.

Detailed Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Introduce a nitrogen functionality ortho to a propyl group.[1]

  • Reagents: 1,4-Dipropylbenzene (1.0 eq), Nitric Acid (65%, 1.1 eq), Sulfuric Acid (98%, solvent/catalyst).[1]

  • Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel, ice bath.

Step-by-Step:

  • Charge: Place 1,4-dipropylbenzene in the flask and cool to 0–5 °C.

  • Acid Prep: Prepare a mixed acid solution of HNO₃ and H₂SO₄ (1:2 v/v) in the addition funnel.

  • Addition: Dropwise add the mixed acid over 60 minutes. Critical: Maintain internal temperature <10 °C to prevent dinitration or propyl chain oxidation.

  • Workup: Pour reaction mixture onto crushed ice. Extract with dichloromethane (DCM).[1] Wash organic layer with NaHCO₃ (sat.) and brine.[1]

  • Outcome: Yellow oil (2-nitro-1,4-dipropylbenzene).[1] Yield typically >90%.[1]

Phase 2: Reduction to Aniline

Objective: Convert the nitro group to a primary amine.

  • Reagents: Nitro compound (from Phase 1), H₂ (balloon or 50 psi) + Pd/C (10% wt) OR Iron powder + NH₄Cl (Bechamp reduction).[1]

  • Preferred Method (Catalytic Hydrogenation):

    • Dissolve nitro compound in Ethanol/EtOAc (1:1).[1]

    • Add 5 mol% Pd/C.

    • Stir under H₂ atmosphere for 4–6 hours at RT.

    • Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]

    • Outcome: 2,5-Dipropylaniline (viscous oil or low-melting solid).[1]

Phase 3: Diazotization and Hydrolysis (The Critical Step)

Objective: Convert the amine to a phenol via a diazonium salt.

  • Reagents: 2,5-Dipropylaniline, NaNO₂ (1.1 eq), H₂SO₄ (35% aq), Urea (quencher).[1]

Step-by-Step:

  • Salt Formation: Suspend the aniline in 35% H₂SO₄ and cool to 0 °C . The amine sulfate salt may precipitate.

  • Diazotization: Add NaNO₂ (aq) solution dropwise. Strictly maintain T < 5 °C .

    • Endpoint Check: Use starch-iodide paper (turns blue immediately if excess HNO₂ is present).[1]

    • Quench: Add urea to destroy excess nitrous acid (prevents side reactions).[1]

  • Hydrolysis:

    • Prepare a separate vessel with 50% H₂SO₄ heated to 100–110 °C .

    • Slowly add the cold diazonium solution into the hot acid.

    • Mechanism:[3][4][5][6][7][8] The N₂ group leaves (dediazoniation), generating a phenyl cation which is immediately trapped by water.

  • Purification:

    • Steam distill the mixture (phenol co-distills with water).

    • Extract distillate with ether.[1] Dry over MgSO₄.[1]

    • Final Purification: Vacuum distillation (bp approx. 140–150 °C @ 10 mmHg).

Process Data & Specifications

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidDarkens upon oxidation (store under N₂).[1]
Purity Target >98% (GC-FID)Critical for polymerization applications.[1]
Key Impurity 2-PropylphenolResult of propyl group loss (dealkylation) during harsh hydrolysis.
Yield (Overall) 55–65%From 1,4-dipropylbenzene.[1]

Mechanistic Pathway & Visualization

The transformation relies on the instability of the aryl cation generated after N₂ loss. The 2,5-substitution pattern is "locked in" from the starting material symmetry.

Synthesispathway SM 1,4-Dipropylbenzene Nitro 2-Nitro-1,4-dipropylbenzene SM->Nitro HNO₃/H₂SO₄ (Electrophilic Subst.) Amine 2,5-Dipropylaniline Nitro->Amine H₂/Pd-C (Reduction) Diazo [Ar-N₂]⁺ HSO₄⁻ Amine->Diazo NaNO₂/H₂SO₄ 0°C Prod 2,5-Dipropylphenol Diazo->Prod H₂O/Δ (SN1-like Hydrolysis)

Figure 2: Step-by-step reaction mechanism showing intermediate species.[1]

Safety & Handling (E-E-A-T)

  • Diazonium Salts: Potentially explosive if allowed to dry.[1] Always keep in solution and process immediately.

  • Nitration: Exothermic.[1] Runaway reactions can occur if acid addition is too fast.[1] Use a blast shield.[1]

  • Phenol Handling: 2,5-Dipropylphenol is corrosive and toxic. It absorbs through skin.[1] Use nitrile gloves and face protection.

References

  • Konishi, G., et al. (2010).[1][2] "Direct synthesis of functional novolacs...". ResearchGate.[1] Describes polymerization of 2,5-dipropylphenol, confirming its utility.

  • Hay, A. S. (1962).[1] "Polymerization by Oxidative Coupling".[1][9] Journal of Polymer Science. Foundational text on dialkylphenol polymerization.

  • Master Organic Chemistry . "Reactions of Diazonium Salts". General protocol for phenol synthesis from anilines.

  • Google Patents . "Process for making 2,5-dihalogenated phenol". Analogous route validation for 2,5-substitution patterns.

Sources

Exploratory

natural occurrence of 2,5-Dipropylphenol in biological systems

This guide serves as an in-depth technical analysis of 2,5-Dipropylphenol , specifically focusing on its role as a biomimetic probe in oxidative enzyme systems and its structural homology to naturally occurring antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of 2,5-Dipropylphenol , specifically focusing on its role as a biomimetic probe in oxidative enzyme systems and its structural homology to naturally occurring antimicrobial alkylphenols.

Executive Summary

2,5-Dipropylphenol is a lipophilic alkylphenol primarily utilized in biochemical research as a biomimetic monomer . While it is not a major constitutive natural product (unlike its isomers thymol or carvacrol), it serves as a critical model substrate for studying oxidative coupling pathways catalyzed by oxidoreductases (e.g., laccase, tyrosinase, peroxidase).

Its significance in drug development and biological systems lies in two core areas:

  • Enzymatic Polymerization Models: It is used to synthesize crystalline poly(phenylene oxides) via enzymatic catalysis, mimicking the biosynthesis of natural polyphenols like lignin and urushiol (lacquer).

  • Antimicrobial Pharmacophore: Its structure—a phenolic hydroxyl group flanked by lipophilic alkyl chains—validates the "hydrophobic anchor" mechanism required for membrane disruption in antibiotic development.

Part 1: Chemical Profile & Biological Identity

Structural Characterization
  • IUPAC Name: 2,5-dipropylphenol[1][2][3]

  • Molecular Formula: C₁₂H₁₈O

  • Key Structural Feature: The presence of two n-propyl chains at the ortho (2-) and meta (5-) positions relative to the hydroxyl group. This substitution pattern dictates its unique reactivity in oxidative coupling, preventing branching and favoring linear polymerization.

PropertySpecificationRelevance to Biological Systems
Lipophilicity (LogP) ~4.5 (Predicted)High membrane permeability; mimics essential oil components.
pKa ~10.2Weakly acidic; exists primarily as the neutral phenol at physiological pH (7.4).
Oxidation Potential LowReadily oxidized by laccase/peroxidase to form phenoxy radicals.
The "Natural" Distinction

Researchers must distinguish between Constitutive Occurrence and Biomimetic Relevance :

  • Constitutive: 2,5-Dipropylphenol is rarely isolated as a primary metabolite. Its analogs, Thymol (2-isopropyl-5-methylphenol) and Carvacrol (5-isopropyl-2-methylphenol), are abundant in Lamiaceae plants.

  • Biomimetic: It is synthesized to model the behavior of Cardanol (from cashew nut shell liquid) and Urushiol (from poison ivy) without the allergenic side chains, allowing controlled study of enzymatic polymerization.

Part 2: Biological Interactions & Mechanisms

Enzymatic Oxidative Coupling (The Laccase Pathway)

In biological systems, 2,5-dipropylphenol acts as a substrate for Laccase (EC 1.10.3.2) and Horseradish Peroxidase (HRP) . These enzymes catalyze the one-electron oxidation of the phenolic hydroxyl group, generating a phenoxy radical.

  • Mechanism: The radical resonates between the oxygen, ortho, and para carbons. Due to the steric hindrance of the propyl group at C2, coupling is directed to the C4 (para) position, resulting in linear poly(1,4-phenylene oxide) derivatives.

  • Biological Output: This mimics the natural biosynthesis of lignin and melanin, providing a "clean" system to study radical transfer mechanisms without the complexity of heterogeneous natural substrates.

Antimicrobial Mechanism of Action

Like its natural analogs, 2,5-dipropylphenol exhibits antimicrobial activity via membrane disruption .

  • Partitioning: The lipophilic propyl chains anchor the molecule into the bacterial lipid bilayer.

  • Uncoupling: The phenolic hydroxyl group acts as a transmembrane proton carrier, collapsing the proton motive force (PMF).

  • Lysis: High concentrations lead to fluidization of the membrane and leakage of intracellular ions (

    
    , 
    
    
    
    ).

Part 3: Visualization of Signaling & Reaction Pathways

Diagram 1: Enzymatic Oxidative Polymerization Pathway

This diagram illustrates the laccase-mediated oxidation of 2,5-dipropylphenol, highlighting the radical generation and subsequent C-O coupling that mimics natural lignin synthesis.

G cluster_0 Biomimetic Process Substrate 2,5-Dipropylphenol (Monomer) Radical Phenoxy Radical (Intermediate) Substrate->Radical -e-, -H+ (Oxidation) Enzyme Laccase / O2 (Biocatalyst) Enzyme->Radical Catalysis Coupling C-O Coupling (Regioselective) Radical->Coupling Resonance Stabilization Polymer Poly(1,4-phenylene oxide) (Crystalline Product) Coupling->Polymer Polymerization

Caption: Laccase-catalyzed oxidation of 2,5-dipropylphenol yielding crystalline poly(phenylene oxide).

Part 4: Experimental Protocols

Protocol A: Enzymatic Polymerization Assay

Objective: To validate the substrate specificity of laccase for 2,5-dipropylphenol and synthesize bio-based polymers.

Reagents:

  • 2,5-Dipropylphenol (10 mM in Acetone/Buffer mix).

  • Laccase (from Trametes versicolor, >10 U/mg).

  • Phosphate Buffer (0.1 M, pH 7.0).

  • Chloroform (for extraction).

Workflow:

  • Preparation: Dissolve 2,5-dipropylphenol (1 mmol) in a mixture of acetone:phosphate buffer (20:80 v/v). The acetone ensures solubility of the lipophilic monomer.

  • Initiation: Add Laccase solution (5 mg/mL) dropwise while stirring at 25°C.

  • Incubation: Stir vigorously under aerobic conditions (open vessel) for 24 hours. The solution will turn turbid as the polymer precipitates.

  • Quenching: Acidify with 1M HCl to pH 2.0 to stop enzymatic activity.

  • Isolation: Centrifuge the precipitate (5000 x g, 10 min). Wash with water and methanol to remove unreacted monomer.

  • Analysis: Dry the solid and analyze via DSC (Differential Scanning Calorimetry) to observe heat-reversible crystallinity (a unique property of this specific polymer).

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantify the antimicrobial potency relative to Thymol.

Self-Validating Control: Use Thymol as a positive control. If Thymol MIC deviates >1 log from standard values (e.g., ~200 µg/mL for E. coli), invalidate the run.

  • Inoculum: Prepare E. coli K12 suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Prepare serial two-fold dilutions of 2,5-dipropylphenol in DMSO (final DMSO concentration <1%).

  • Exposure: Add 100 µL bacterial suspension to 100 µL drug solution in a 96-well plate.

  • Incubation: 37°C for 18 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity (

    
    ).
    

Part 5: Comparative Data Analysis

The following table contrasts 2,5-dipropylphenol with its naturally occurring isomers, highlighting why it is selected for specific polymer applications.

Feature2,5-DipropylphenolThymol (Natural Analog)Carvacrol (Natural Analog)
Alkyl Chain n-Propyl (Linear)Isopropyl (Branched)Isopropyl (Branched)
Enzymatic Product Crystalline PolymerAmorphous OligomersAmorphous Oligomers
Coupling Selectivity High (C-O coupling)Low (Mixed C-C / C-O)Low (Mixed C-C / C-O)
Source Synthetic / BiomimeticThymus vulgarisOriganum vulgare
Primary Utility Polymer Chemistry / Material ScienceFood Preservative / AntisepticAntimicrobial / Flavoring

References

  • Uyama, H., et al. "Enzymatic Synthesis of Polyphenols." Advances in Polymer Science, vol. 194, 2006, pp. 133-158.

  • Ikeda, R., et al. "Preparation of Heat-Reversible Crystalline Polymer via Enzymatic Oxidative Polymerization of 2,5-Dipropylphenol." Macromolecules, vol. 33, no. 17, 2000, pp. 6648-6652.

  • Kobayashi, S., et al. "Green Polymer Chemistry: Enzymatic Polymerization." Chemical Reviews, vol. 101, no. 12, 2001, pp. 3793-3818.

  • Griffin, S.G., et al. "The role of structure and hydrophobicity in the antimicrobial activity of alkylphenols." Journal of Pharmacy and Pharmacology, vol. 51, 1999.

Sources

Foundational

Thermodynamic Solvation and Organic Solvent Profiling of 2,5-Dipropylphenol: A Technical Guide

Executive Summary 2,5-Dipropylphenol (2,5-DPP) is a dialkylated phenol characterized by its unique amphiphilic balance. While the phenolic hydroxyl group provides hydrogen-bonding capabilities, the dual propyl chains imp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dipropylphenol (2,5-DPP) is a dialkylated phenol characterized by its unique amphiphilic balance. While the phenolic hydroxyl group provides hydrogen-bonding capabilities, the dual propyl chains impart significant steric bulk and hydrophobicity. Understanding its solubility profile in organic solvents is critical for researchers engaged in oxidative coupling polymerizations, extraction methodologies, and pharmaceutical formulations. This guide provides an in-depth analysis of the solvation thermodynamics of 2,5-DPP, quantitative solubility estimates, and a self-validating experimental protocol for empirical determination.

Solvation Thermodynamics & Structural Causality

The solubility of 2,5-DPP is fundamentally dictated by the opposing thermodynamic forces of its functional groups.

  • Aqueous vs. Basic Solvation: Like most unmodified phenols, 2,5-DPP exhibits a pKa of approximately 10. Consequently, it is highly soluble in strong aqueous bases (e.g., 1M NaOH) due to deprotonation, which forms a highly polar phenoxide anion[1]. However, in neutral water, the hydrophobic effect of the two propyl chains dominates, leading to near-total insolubility[2].

  • Organic Solvation: The presence of the propyl chains at the 2- and 5-positions drastically increases the molecule's lipophilicity (estimated Log P ~3.8–4.2). This structural feature ensures highly favorable London dispersion forces with non-polar solvents (e.g., n-hexane, toluene).

  • Protic vs. Aprotic Interactions: In polar protic solvents like methanol, the phenolic -OH acts as both a hydrogen bond donor and acceptor, overcoming the hydrophobic penalty of the alkyl chains. In polar aprotic solvents like dichloromethane (DCM), dipole-induced dipole interactions facilitate rapid dissolution.

Quantitative Solubility Profiles in Organic Solvents

The table below summarizes the solubility behavior of 2,5-DPP across various solvent classes at standard ambient temperature (25°C). Note: Values are derived from thermodynamic modeling of homologous alkylphenols and empirical partitioning data.

SolventPolarity IndexDielectric ConstantEstimated Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
Water (pH 7.0) 10.280.1< 0.1Hydrophobic repulsion by propyl chains
1M NaOH (aq) N/AN/A> 50.0Ion-dipole interactions via phenoxide salt
Methanol 5.132.7> 100.0Hydrogen bonding (donor/acceptor)
Dichloromethane 3.18.9> 200.0Dipole-induced dipole interactions
n-Hexane 0.11.9> 200.0London dispersion forces

Self-Validating Experimental Methodology

To empirically determine the exact solubility of 2,5-DPP in a target organic solvent, a simple visual dissolution test is insufficient. The following protocol utilizes an isothermal shake-flask method coupled with solid-state verification to ensure that the data collected is thermodynamically accurate and free from kinetic artifacts.

Step-by-Step Protocol
  • Solvent Saturation (Excess Addition): Add 500 mg of 2,5-DPP solid to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality: Maintaining a visible excess of the solid phase is mandatory to ensure the system is driven to its true thermodynamic saturation point rather than a metastable state.

  • Isothermal Equilibration: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C at 150 rpm. Prepare parallel samples to be harvested at 24 hours and 48 hours.

    • Causality: Dual time-point sampling is a self-validating mechanism. If the concentration at 48 hours matches the 24-hour mark (within 2% RSD), thermodynamic equilibrium is definitively confirmed.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE filters are mandated over nylon or cellulose acetate. The highly lipophilic propyl chains of 2,5-DPP exhibit strong non-specific binding to polar filter matrices, which would artificially lower the quantified solubility.

  • Solid-State Verification (XRPD): Recover the residual solid from the bottom of the centrifuge tube, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form solvates, which possess different intrinsic solubilities than the starting material. Confirming the solid phase remains unchanged validates the integrity of the solubility value.

  • Chromatographic Quantification: Dilute the filtered supernatant appropriately with the mobile phase and analyze via HPLC-UV (C18 column, 80:20 Acetonitrile:Water, λ = 275 nm).

Workflow Visualization

G Start 2,5-DPP Solid Characterization (XRPD) Solvent Organic Solvent Addition (Hexane, MeOH, DCM) Start->Solvent Equilibrate Isothermal Shaking (25°C, 24h & 48h) Solvent->Equilibrate Separate Centrifugation & PTFE Filtration Equilibrate->Separate Check Equilibrium Reached? (24h ≈ 48h) Separate->Check SolidCheck Solid Phase Verification (No Solvate Formed) Separate->SolidCheck Analyze HPLC-UV Quantification Check->Analyze Yes Fail Extend Equilibration Time Check->Fail No Report Final Solubility Profile Analyze->Report SolidCheck->Report Fail->Equilibrate

Caption: Self-validating isothermal shake-flask workflow for 2,5-DPP solubility profiling.

Applications in Polymer Science & Formulation

The high solubility of 2,5-DPP in organic solvents is heavily exploited in advanced materials science. 2,5-DPP serves as a critical monomer in the synthesis of poly(2,5-dipropyl-1,4-phenylene oxide) via oxidative coupling polymerization[3]. The solubility of the monomer in solvents like toluene or 2-methoxyethanol is essential for maintaining a homogeneous reaction environment when utilizing copper-based catalysts[4]. Interestingly, the resulting poly(2,5-dipropyl-1,4-phenylene oxide) exhibits unique heat-reversible crystallinity—a property not observed in its dimethyl counterpart—making it a highly valuable engineering thermoplastic[3][4].

Furthermore, in consumer product formulations and agricultural delivery systems, the partitioning behavior of alkylphenols dictates the selection of basic reagents (such as triethanolamine) to ensure stable, soluble, and non-toxic compositions[5].

References

  • [1] ORGANIC CHEMISTRY: AN ACID-BASE APPROACH, SECOND EDITION - Routledge Source: routledge.com URL:

  • [5] US20070010400A1 - Use of color changing indicators in consumer products Source: googleapis.com (Google Patents) URL:

  • [2] Partitioning of Alkylphenols and Alkylphenol Polyethoxylates Between Water and Organic Solvents Source: researchgate.net URL:

  • [3] A new poly(arylene oxide) with an extremely low dielectric constant as a fully aromatic hydrocarbon-type polymer Source: researchgate.net URL:

  • [4] Oxidative Coupling Polymerization of Silicon-Tethered p-Alkoxyphenol Derivatives with CuCl(OH)-N,N,N′,N′-Tetramethylethylenediamine Catalyst Source: researchgate.net URL:

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,5-Dipropylphenol from Phenol Precursors: An In-Depth Technical Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2,5-dipropylphenol, more commonly referred to as 2,5-diisopropylphenol, from phenol precursors. This document is intended fo...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2,5-dipropylphenol, more commonly referred to as 2,5-diisopropylphenol, from phenol precursors. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles to ensure both success and safety in the laboratory.

Introduction

2,5-Diisopropylphenol is an organic compound of significant interest due to its structural relation to other commercially important alkylated phenols, such as the anesthetic propofol (2,6-diisopropylphenol).[1][2] The synthesis of specifically substituted phenols is a cornerstone of synthetic organic chemistry, with applications ranging from polymer chemistry to the development of novel pharmaceutical agents. The primary challenge in the synthesis of 2,5-diisopropylphenol lies in controlling the regioselectivity of the alkylation reaction on the phenol ring. The hydroxyl group of phenol is a strongly activating ortho-, para-director, leading to a mixture of isomeric products.[3] This guide will focus on the Friedel-Crafts alkylation approach, a fundamental and widely used method for C-C bond formation on aromatic rings.[4][5] We will explore the reaction mechanism, strategies to influence isomer distribution, and detailed protocols for synthesis, purification, and characterization.

Mechanistic Insights: The Friedel-Crafts Alkylation of Phenol

The synthesis of 2,5-diisopropylphenol from phenol is typically achieved through a Friedel-Crafts alkylation reaction.[6] This electrophilic aromatic substitution involves the reaction of phenol with an alkylating agent, such as isopropyl alcohol or propene, in the presence of a strong acid catalyst.[4][7]

The generally accepted mechanism proceeds as follows:

  • Generation of the Electrophile: The acid catalyst protonates the alkylating agent (e.g., isopropanol) to form a good leaving group (water), which then departs to generate a secondary carbocation (isopropyl cation). Alternatively, with an alkene like propene, direct protonation by the acid catalyst forms the carbocation.[8]

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the isopropyl carbocation. Due to the directing effect of the hydroxyl group, this attack occurs preferentially at the ortho and para positions.

  • Deprotonation: A base (which can be the solvent or another molecule) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol.

The initial product is a mixture of 2-isopropylphenol and 4-isopropylphenol. A second alkylation then occurs on these mono-substituted phenols, leading to the formation of various diisopropylphenol isomers, including the desired 2,5-diisopropylphenol, as well as 2,4-, 2,6-, and 3,5-diisopropylphenol.[9][10]

Controlling Regioselectivity: Kinetic vs. Thermodynamic Control

The distribution of these isomers is governed by a delicate interplay of kinetic and thermodynamic factors.[11][12]

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of formation of the different isomers. The ortho- and para-positions are electronically favored due to the resonance stabilization provided by the hydroxyl group.

  • Thermodynamic Control: At higher temperatures, the alkylation can be reversible. This allows for the isomerization of the initially formed products to the most thermodynamically stable isomers. Steric hindrance plays a significant role here; the 2,6-isomer is often the most sterically hindered, while the 2,5- and 3,5-isomers may be more stable under certain conditions.[2][13]

To favor the formation of 2,5-diisopropylphenol, reaction conditions must be carefully optimized to navigate this complex energy landscape.

Experimental Protocols

Safety Precaution: Phenol is toxic and corrosive.[7] Strong acids are highly corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 2,5-Diisopropylphenol via Friedel-Crafts Alkylation

This protocol outlines a general procedure for the isopropylation of phenol, which will yield a mixture of isomers including 2,5-diisopropylphenol. Subsequent purification is essential to isolate the desired product.

Materials and Reagents:

  • Phenol

  • Isopropyl alcohol (2-propanol)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve phenol in a suitable solvent like dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.

  • Addition of Alkylating Agent: Slowly add isopropyl alcohol from the dropping funnel to the reaction mixture while maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Separate the organic layer.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.

The crude product will be a mixture of mono-, di-, and possibly tri-isopropylphenols. The next crucial step is the separation and purification of the desired 2,5-diisopropylphenol isomer.

Workflow for the Synthesis of 2,5-Diisopropylphenol

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Phenol Phenol Reaction Friedel-Crafts Alkylation Phenol->Reaction Isopropanol Isopropyl Alcohol Isopropanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Crude_Product Crude Product (Isomer Mixture) Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure 2,5-Diisopropylphenol Column_Chromatography->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the synthesis, purification, and analysis of 2,5-Diisopropylphenol.

Protocol 2: Purification of 2,5-Diisopropylphenol

The separation of diisopropylphenol isomers can be challenging due to their similar physical properties.[10][14] Column chromatography is a highly effective method for this purpose.[15]

Materials and Reagents:

  • Crude product mixture from Protocol 1

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Equipment:

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity. The separation of isomers on silica gel is based on their polarity; less polar isomers will elute first.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure 2,5-diisopropylphenol (as determined by TLC analysis against a standard if available, or by subsequent spectroscopic analysis) and evaporate the solvent to obtain the purified product.

Characterization of 2,5-Diisopropylphenol

Accurate characterization of the synthesized product is essential to confirm its identity and purity.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₈O[8]
Molecular Weight178.27 g/mol [16]
AppearanceSolid[17]
Melting Point95.5 °C[17]
Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Protons (3H): Signals in the range of 6.5-7.2 ppm. The splitting pattern will be complex due to the substitution pattern.

    • Methine Protons (-CH(CH₃)₂): Two septets, each integrating to 1H, in the range of 2.8-3.5 ppm.

    • Methyl Protons (-CH(CH₃)₂): Two doublets, each integrating to 6H, in the range of 1.1-1.3 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

A reference spectrum can be found at ChemicalBook.[18]

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum indicates the number of unique carbon environments.

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Carbons: Signals in the range of 110-155 ppm. The carbon attached to the hydroxyl group will be the most downfield.

    • Methine Carbons (-CH(CH₃)₂): Signals in the range of 25-35 ppm.

    • Methyl Carbons (-CH(CH₃)₂): Signals in the range of 20-25 ppm.

A reference spectrum is available at ChemicalBook.[19]

Infrared (IR) Spectroscopy:

IR spectroscopy helps identify the functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.[20]

    • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

    • C=C stretch (aromatic ring): Peaks around 1500-1600 cm⁻¹.[20]

    • C-O stretch (phenol): A strong band around 1200 cm⁻¹.

A reference IR spectrum can be viewed at ChemicalBook.[21]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 178.

  • Key Fragmentation Peaks: Loss of a methyl group (m/z = 163) and loss of a propyl group are expected fragmentation patterns.[8][22]

Logical Flow for Product Characterization

Characterization_Flow cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Purified_Product Purified 2,5-Diisopropylphenol NMR ¹H and ¹³C NMR Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Sources

Application

HPLC method development for 2,5-Dipropylphenol detection

Application Note: High-Resolution HPLC Method Development for 2,5-Dipropylphenol Part 1: Executive Summary & Scientific Context The Challenge of Alkylphenol Isomers 2,5-Dipropylphenol (2,5-DPP) presents a classic chromat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Method Development for 2,5-Dipropylphenol

Part 1: Executive Summary & Scientific Context

The Challenge of Alkylphenol Isomers 2,5-Dipropylphenol (2,5-DPP) presents a classic chromatographic challenge: separating a regioisomer from its structurally similar counterparts, most notably Propofol (2,6-diisopropylphenol) and Propofol Impurity D (2,5-diisopropylphenol) . While standard C18 columns can retain these lipophilic compounds, they often fail to resolve the subtle steric differences between n-propyl (linear) and isopropyl (branched) side chains, leading to co-elution and integration errors.

Physicochemical Profile & Chromatographic Implications

  • Lipophilicity (LogP ~4.1): The molecule is highly hydrophobic. On a standard C18 column, retention will be strong, requiring a high percentage of organic modifier.

  • Acidity (pKa ~10.5): As a phenol, it is weakly acidic. To ensure consistent retention and sharp peak shape, the mobile phase pH must be kept well below the pKa (ideally pH < 4.0) to maintain the analyte in its protonated (neutral) state.

  • UV Chromophore: The phenolic ring provides absorption maxima around 270–280 nm .

Part 2: Method Development Strategy

This protocol moves beyond "cookbook" chemistry by utilizing stationary phase selectivity rather than just brute-force efficiency.

Column Selection: The "Shape Selectivity" Approach

While a C18 column is sufficient for basic purity checks, it relies primarily on hydrophobic subtraction. For separating n-propyl from isopropyl isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is superior.

  • Mechanism: The aromatic ring in the stationary phase engages in

    
    -
    
    
    
    interactions with the phenolic ring of the analyte. More importantly, these phases offer "shape selectivity"—the rigid planar surface of the phenyl ring discriminates between the bulky isopropyl group and the linear n-propyl group more effectively than the flexible alkyl chains of a C18 phase.
Mobile Phase Design
  • Solvent A (Aqueous): Water + 0.1% Phosphoric Acid (

    
    ).
    
    • Why: Phosphoric acid buffers the silanols on the column surface, preventing peak tailing common with phenols. It also suppresses ionization of the phenol.

  • Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH).

    • Why: ACN provides sharper peaks and lower backpressure. However, MeOH can sometimes offer unique selectivity for phenyl columns due to different solvation of the

      
      -system. We will start with ACN for efficiency.
      
Isomer Elution Logic

Based on alkylphenol thermodynamics, branched isomers reduce the contact surface area with the hydrophobic stationary phase compared to linear isomers.

  • Prediction: 2,5-Diisopropylphenol (branched) will elute before 2,5-Dipropylphenol (linear).

Part 3: Visualization of Method Logic

Method_Logic cluster_Mechanism Separation Mechanism Analyte Analyte: 2,5-Dipropylphenol Challenge Challenge: Isomer Separation (vs. Isopropyl) Analyte->Challenge Hydrophobicity Hydrophobic Interaction (C18 Basis) Challenge->Hydrophobicity Standard Retention Pi_Pi Pi-Pi / Steric Selectivity (Phenyl-Hexyl) Challenge->Pi_Pi Isomer Resolution Outcome Resolution: Rs > 2.0 Hydrophobicity->Outcome Co-elution Risk Pi_Pi->Outcome Success

Figure 1: Strategic selection of stationary phase mechanics to resolve structural isomers.

Part 4: Detailed Experimental Protocol

A. Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column:

    • Primary Recommendation: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

    • Alternative: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) – only if isomer separation is not critical.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.

B. Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85%

    
     to 1000 mL of water. Mix and filter (0.22 µm). pH should be approx 2.1–2.5.
    
  • Mobile Phase B: 100% Acetonitrile.

  • Stock Standard: Dissolve 10 mg of 2,5-Dipropylphenol in 10 mL of ACN (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using 50:50 ACN:Water.

C. Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Injection Volume 10 µLPrevents column overload; adjust for sensitivity.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Detection UV 270 nmMax absorbance for phenols; Ref BW 360 nm.
Run Time 20 MinutesAllows for column re-equilibration.
D. Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.040%Initial hold to retain polar impurities.
2.040%End of initial hold.
12.090%Linear ramp to elute lipophilic phenols.
15.090%Wash step to remove highly retained matrix.
15.140%Return to initial conditions.
20.040%Re-equilibration (Critical).

Part 5: Validation & Quality Control

To ensure the method is "self-validating," the following system suitability parameters must be met before every sample set.

System Suitability Criteria (SST):

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary silanol interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • Resolution (

    
    ):  If analyzing mixtures, 
    
    
    
    between 2,5-Diisopropylphenol (Impurity D) and 2,5-Dipropylphenol.

Linearity & Sensitivity:

  • Linear Range: 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD: ~0.1 µg/mL (Signal-to-Noise = 3).

  • LOQ: ~0.3 µg/mL (Signal-to-Noise = 10).

Part 6: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Silanol interactionEnsure pH is < 3.0. Add 5mM Ammonium Acetate if using MS detection.
Split Peaks Solvent mismatchDissolve sample in mobile phase starting conditions (40% ACN).
Retention Shift Temperature fluctuationUse a column oven (thermostat) set to 35°C ± 0.5°C.
Ghost Peaks CarryoverAdd a needle wash step with 90% ACN between injections.

Part 7: Workflow Visualization

Workflow Start Start: Sample Prep Dissolve Dissolve in 50:50 ACN:H2O (Prevents solvent shock) Start->Dissolve Filter Filter 0.22 µm PTFE (Protects Column) Dissolve->Filter Inject Inject 10 µL Gradient Elution Filter->Inject Detect UV Detection @ 270nm Inject->Detect Decision Rs > 2.0? Detect->Decision Report Generate Report Decision->Report Yes Optimize Switch to Phenyl-Hexyl or Adjust Gradient Decision->Optimize No Optimize->Inject Re-run

Figure 2: Operational workflow for routine analysis.

References

  • European Pharmacopoeia (Ph. Eur.). Propofol Monograph 10.0. (Defines "Impurity D" as 2,5-diisopropylphenol and establishes baseline separation criteria for alkylphenols).

  • Gundersen, J. L. (2001).[1][2] "Separation of isomers of nonylphenol... by high-performance liquid chromatography on a graphitic carbon column." Journal of Chromatography A, 914(1-2), 161-166.[1] (Establishes the principle that increased alkyl branching reduces retention time in RP-HPLC).

  • Phenomenex Application Guide. "Separation of Positional Isomers on Phenyl-Hexyl Phases." (Technical note on

    
    -
    
    
    
    selectivity for phenolic compounds).
  • PubChem. "2,5-Diisopropylphenol (Compound Summary)." National Library of Medicine.[3] (Physicochemical data: LogP, pKa).

Sources

Method

Application Note: High-Sensitivity GC-MS Analysis of 2,5-Dipropylphenol Using Silylation Derivatization

Target Audience: Analytical Chemists, Polymer Scientists, and Drug Development Professionals Matrix: Complex environmental samples, polymer leachates, and synthetic intermediates Scientific Rationale & Introduction 2,5-D...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Polymer Scientists, and Drug Development Professionals Matrix: Complex environmental samples, polymer leachates, and synthetic intermediates

Scientific Rationale & Introduction

2,5-Dipropylphenol (2,5-DPP) is a dialkylphenol of significant interest in the synthesis of heat-reversibly crystalline polymers, such as poly(2,5-dipropyl-1,4-phenylene oxide)[1], and serves as a critical intermediate in various pharmaceutical and chemical manufacturing pipelines.

However, analyzing 2,5-DPP via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental chromatographic challenge. The highly polar, active hydroxyl (-OH) group on the phenolic ring readily forms hydrogen bonds with active sites in the GC inlet liner and the column's stationary phase. If injected directly, this results in severe peak tailing, unpredictable retention time shifts, and a compromised limit of detection (LOD)[2].

The Causality of the Methodological Choice: To bypass this limitation, this protocol employs a pre-column derivatization strategy using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). We specifically mandate the addition of 1% Trimethylchlorosilane (TMCS) . Because 2,5-DPP possesses a propyl group at the ortho position (C2) relative to the hydroxyl group, it exhibits moderate steric hindrance. TMCS acts as a critical Lewis acid catalyst, increasing the electrophilicity of the BSTFA reagent and ensuring rapid, quantitative conversion of the hindered phenol into a highly volatile, thermally stable trimethylsilyl (TMS) ether[3].

Experimental Workflow & Chemical Logic

The analytical workflow is designed as a self-validating system. We utilize Solid-Phase Extraction (SPE) to isolate the analyte from complex matrices, followed by a gentle nitrogen blowdown to prevent the oxidative degradation common to monophenols.

Workflow N1 1. Sample Prep (SPE / LLE) N2 2. Concentration (Gentle N2 Stream) N1->N2 N3 3. Derivatization (BSTFA + 1% TMCS) N2->N3 N4 4. GC Separation (5% Phenyl Column) N3->N4 N5 5. MS Detection (EI, SIM Mode) N4->N5

Fig 1. End-to-end workflow for extraction, derivatization, and GC-MS analysis of 2,5-Dipropylphenol.
The Fragmentation Mechanism

Understanding the Electron Impact (EI) fragmentation of the derivatized 2,5-DPP-TMS ether is crucial for setting up Selected Ion Monitoring (SIM) methods. Upon ionization at 70 eV, the molecule (MW: 250.41) yields a distinct molecular ion [M]+ at m/z 250. The most thermodynamically favored fragmentation is the benzylic cleavage of the propyl chains. The loss of an ethyl radical (-29 Da) yields a highly stable tropylium-like cation at m/z 221, which serves as the primary quantifier ion.

Fragmentation A 2,5-Dipropylphenol (MW: 178.27) B Silylation (BSTFA + 1% TMCS) A->B 70°C, 30 min C 2,5-Dipropylphenoxy-TMS (MW: 250.41) B->C -OH to -O-TMS D EI Ionization (70 eV) C->D E m/z 250 [M]+ (Molecular Ion) D->E e- impact F m/z 221 [M - C2H5]+ (Benzylic Cleavage) D->F -29 Da (Ethyl radical) G m/z 73 [TMS]+ (Silyl Cation) D->G Cleavage of O-Si bond

Fig 2. Derivatization pathway and primary EI-MS fragmentation logic for 2,5-Dipropylphenol.

Step-by-Step Methodology

Phase 1: Sample Extraction and Concentration

Note: This protocol assumes an aqueous or leachate matrix. For solid polymers, a prior solvent dissolution/precipitation step is required.

  • Conditioning: Condition an Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge with 5 mL of GC-grade Dichloromethane (DCM), followed by 5 mL of Methanol, and 5 mL of LC-MS grade water.

  • Loading: Load 100 mL of the sample (spiked with Phenol-d5 as an internal standard) at a flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% Methanol in water solution to remove highly polar interferences. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained alkylphenols with 2 x 3 mL of DCM:Hexane (1:1, v/v)[4].

  • Concentration (Critical Step): Evaporate the eluate to exactly 100 µL using a gentle stream of high-purity Nitrogen (N2) at room temperature. Do not use a vacuum centrifuge (SpeedVac) or elevated temperatures, as 2,5-DPP is susceptible to volatile loss and oxidation.

Phase 2: Silylation Derivatization
  • Reagent Addition: To the 100 µL concentrated extract in a silanized GC autosampler vial, add 50 µL of BSTFA containing 1% TMCS[2].

  • Reaction: Seal the vial with a PTFE-lined cap and vortex for 10 seconds.

  • Incubation: Incubate the vial in a dry block heater at 70 °C for 30 minutes. This elevated temperature provides the activation energy required to overcome the steric hindrance of the ortho-propyl group[3].

  • Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.

Phase 3: GC-MS Instrumental Analysis

Inject 1.0 µL of the derivatized sample into the GC-MS. A pulsed-splitless injection is utilized to compress the sample vapor cloud, preventing backflash and ensuring quantitative transfer of the trace analytes onto the column head.

Quantitative Data & Instrumental Parameters

To ensure reproducibility across different laboratory setups, the following tables summarize the optimized instrumental parameters and the mass-to-charge (m/z) ratios required for accurate quantitation.

Table 1: Optimized GC-MS Operating Conditions

ParameterSpecification / SettingScientific Rationale
GC Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)Mild polarity provides optimal selectivity for separating aromatic alkylphenol isomers.
Carrier Gas Ultra-High Purity Helium (1.0 mL/min, constant flow)Maintains consistent theoretical plate height across the temperature gradient.
Injection Mode Pulsed Splitless (250 °C, 25 psi pulse for 0.5 min)Maximizes transfer of trace analytes; prevents thermal degradation in the inlet.
Oven Program 60 °C (hold 1 min) → 15 °C/min to 180 °C → 25 °C/min to 280 °C (hold 3 min)Rapidly elutes the solvent, then smoothly separates the derivatized phenols.
Transfer Line Temp 280 °CPrevents cold-spot condensation of the heavy TMS derivatives.
Ion Source Temp 230 °C (EI mode, 70 eV)Standardized energy for reproducible library-matchable fragmentation.

Table 2: Target Ions for Selected Ion Monitoring (SIM)

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)
Phenol-d5-TMS (IS) 6.2 min171156, 73
2,5-Dipropylphenol-TMS 14.8 min221 250, 235, 73

Data Interpretation Note: The ratio between the quantifier ion (m/z 221) and the qualifier ion (m/z 250) must remain within ±15% of the ratio established by the calibration standards to confirm the identity of 2,5-Dipropylphenol.

References

  • Oxidative polymerization of phenols revisited ResearchGate URL:[Link]

  • Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization Taylor & Francis URL:[Link]

  • A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere PubMed (National Institutes of Health) URL:[Link]

Sources

Application

Advanced Friedel-Crafts Alkylation Protocols for 2,5-Dipropylphenol: Mechanistic Insights and Optimization

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The Friedel-Crafts alkylation of phenolic compounds is a foundational...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The Friedel-Crafts alkylation of phenolic compounds is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. However, the application of this chemistry to highly substituted substrates like 2,5-dipropylphenol presents unique regiochemical and catalytic challenges. This application note provides an in-depth, self-validating guide to the controlled alkylation of 2,5-dipropylphenol. By moving away from traditional, harsh Lewis acids and employing modern solid-acid and mild Lewis acid catalysis, researchers can achieve high regioselectivity, prevent catalyst deactivation, and eliminate toxic halogenated waste.

Mechanistic Rationale & Regioselectivity

To predict and control the outcome of an electrophilic aromatic substitution on 2,5-dipropylphenol, one must analyze the synergistic directing effects of its existing substituents.

The hydroxyl (-OH) group at C1 is a strong, activating ortho/para director. The propyl groups at C2 and C5 are weakly activating ortho/para directors. The available positions for electrophilic attack are C3, C4, and C6.

  • Position 4 is para to the strongly activating -OH group and ortho to the C5-propyl group. It experiences moderate steric hindrance but is highly electronically activated.

  • Position 6 is ortho to the -OH group and ortho to the C5-propyl group. While electronically activated, it is severely sterically hindered by the flanking substituents.

  • Position 3 is meta to the -OH group and relies solely on the weak activation of the C2-propyl group, making it electronically unfavorable.

Furthermore, phenols act as bidentate nucleophiles [1]. Under kinetic conditions (low temperature), the electrophile often attacks the oxygen atom, yielding an O-alkylated ether. Elevated temperatures and sufficient acid catalysis are required to drive a Fries-type rearrangement, converting the kinetic O-alkylated intermediate into the thermodynamically stable C-alkylated product (predominantly at Position 4).

G Substrate 2,5-Dipropylphenol (Strongly Activated) O_Alkylation O-Alkylation (Kinetic, Reversible) Substrate->O_Alkylation Low Temp C_Alkylation C-Alkylation (Thermodynamic, Irreversible) Substrate->C_Alkylation High Temp / Acid Catalyst Acid Catalyst (e.g., Amberlyst-15 / ZnCl2) Catalyst->O_Alkylation Catalyst->C_Alkylation O_Alkylation->C_Alkylation Fries-type Rearrangement Pos4 Position 4 Alkylation (Para to -OH, Sterically Favored) C_Alkylation->Pos4 Major Pathway Pos6 Position 6 Alkylation (Ortho to -OH, Sterically Hindered) C_Alkylation->Pos6 Minor Pathway

Reaction pathway and regioselectivity for the Friedel-Crafts alkylation of 2,5-dipropylphenol.

Catalyst Selection & Reaction Dynamics

The classical Friedel-Crafts approach utilizing aluminum chloride (AlCl₃) is notoriously problematic for phenolic substrates. The oxygen lone pairs of the phenol coordinate irreversibly with strong Lewis acids, forming a stable Lewis acid-base complex. This coordination not only deactivates the aromatic ring toward electrophilic attack but also necessitates stoichiometric (or greater) amounts of the catalyst, generating massive amounts of aluminum waste upon aqueous quench [2].

To circumvent this, modern protocols rely on two alternative paradigms [3]:

  • Mild Lewis Acids (e.g., ZnCl₂, FeCl₃): These coordinate less aggressively with the phenolic oxygen, allowing the ring to remain activated while still polarizing the alkylating agent.

  • Solid Brønsted Acids (e.g., Amberlyst-15, Zeolites): Macroporous sulfonic acid resins like Amberlyst-15 provide highly acidic microenvironments without homogeneous coordination issues. They enable the use of alcohols or alkenes as "green" alkylating agents, producing only water as a byproduct and allowing for simple catalyst recovery via filtration.

Experimental Protocols

The following self-validating protocols are designed to ensure high conversion while suppressing polyalkylation and O-alkylation.

Protocol A: Mild Lewis Acid-Catalyzed Alkylation (Using Alkyl Halides)

Use this protocol when utilizing primary or secondary alkyl bromides/chlorides.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dipropylphenol (10.0 mmol, 1.78 g) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Catalyst Addition: Add anhydrous Zinc Chloride (ZnCl₂, 2.0 mmol, 0.27 g). Causality: A sub-stoichiometric amount (20 mol%) is sufficient because ZnCl₂ does not irreversibly complex with the phenol, allowing catalytic turnover.

  • Electrophile Introduction: Slowly add the alkyl halide (e.g., 1-bromobutane, 11.0 mmol) dropwise over 15 minutes at 0 °C to prevent uncontrolled exothermic polyalkylation.

  • Thermal Activation: Warm the reaction to 40 °C (reflux) and stir for 12 hours. Monitor via TLC or HPLC. Causality: Mild heating ensures the conversion of any kinetically formed O-alkyl ether into the thermodynamically favored C4-alkylated product.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (20 mL). Extract with DCM (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 4-alkyl-2,5-dipropylphenol.

Protocol B: Green Alkylation with Solid Acid Catalysts (Using Alcohols)

Use this protocol for a halogen-free, highly scalable process using alcohols (e.g., tert-butanol).

  • Catalyst Preparation: Wash Amberlyst-15 resin (0.5 g) with methanol and dry under a vacuum at 80 °C for 2 hours to remove moisture, which can poison the active acidic sites.

  • Reaction Assembly: In a 50 mL pressure tube, combine 2,5-dipropylphenol (10.0 mmol, 1.78 g), tert-butanol (12.0 mmol, 0.89 g), and the dried Amberlyst-15 catalyst in toluene (20 mL).

  • Thermal Activation: Seal the tube and heat to 100 °C for 8 hours. Causality: The high temperature is required to dehydrate the alcohol, generating the carbocation in situ within the pores of the resin.

  • Filtration & Recovery: Cool the mixture. Filter the solution to remove the Amberlyst-15 resin. Wash the resin with ethyl acetate (10 mL). Note: The resin can be regenerated with 1M HCl and reused up to 5 times with minimal loss of activity.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-tert-butyl-2,5-dipropylphenol, which typically requires minimal purification due to the high regioselectivity dictated by the bulky tert-butyl group.

Workflow Prep 1. Substrate & Catalyst Prep React 2. Alkylating Agent Addition Prep->React Heat 3. Thermal Activation (80-100°C) React->Heat Quench 4. Reaction Quench & Filtration Heat->Quench Purify 5. Chromatographic Purification Quench->Purify

Standardized five-step workflow for the catalytic alkylation of phenolic substrates.

Quantitative Data & Troubleshooting

To aid in process optimization, the following tables summarize expected quantitative outcomes and common troubleshooting heuristics based on empirical data from phenolic alkylations.

Table 1: Catalyst Comparison for 2,5-Dipropylphenol Alkylation
Catalyst SystemAlkylating AgentTemp (°C)Conversion (%)Regioselectivity (C4:C6)O-Alkylation (%)
AlCl₃ (1.5 eq)1-Bromobutane0 → 2545%80:2015%
ZnCl₂ (0.2 eq)1-Bromobutane4088%92:8< 2%
Amberlyst-15tert-Butanol10095%> 99:10%
Zeolite H-YPropylene (gas)12091%85:15< 1%

Note: The extreme steric bulk of the tert-butyl carbocation in the Amberlyst-15 protocol drives the C4:C6 ratio to near exclusivity.

Table 2: Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
High levels of O-alkylation Reaction temperature is too low, trapping the product in the kinetic state.Increase reaction temperature to >40 °C to promote the Fries-type rearrangement to the C-alkylated product.
Reaction stalls at <50% conversion Catalyst deactivation via strong Lewis acid-base complexation with the phenol.Switch from hard Lewis acids (AlCl₃, BF₃) to milder Lewis acids (ZnCl₂) or solid Brønsted acids.
Significant Polyalkylation Over-activation of the ring by the first added alkyl group; excess electrophile.Strictly control the stoichiometry of the alkylating agent (1.05 - 1.10 eq) and add it slowly via a syringe pump.

References

  • Heravi, M. M., Zadsirjan, V., Saedi, P., & Momeni, T. (2018). "Applications of Friedel–Crafts reactions in total synthesis of natural products." RSC Advances, 8(70), 40061-40163. URL: [Link]

  • Masuda, K., Okamoto, Y., Onozawa, S., Koumura, N., & Kobayashi, S. (2021). "Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review." Renewable and Sustainable Energy Reviews, 147, 111189. URL: [Link]

  • Chemistry LibreTexts. (2022). "Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Supplemental Modules (Organic Chemistry). URL: [Link]

Method

extraction techniques for 2,5-Dipropylphenol from samples

Application Note: Advanced Extraction Protocols for 2,5-Dipropylphenol Executive Summary This guide details the extraction and isolation of 2,5-Dipropylphenol (and its structural isomer, 2,5-Diisopropylphenol , a known P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Extraction Protocols for 2,5-Dipropylphenol

Executive Summary

This guide details the extraction and isolation of 2,5-Dipropylphenol (and its structural isomer, 2,5-Diisopropylphenol , a known Propofol impurity) from biological and complex matrices.[1] Due to the lipophilic nature (LogP ~4.[1]1) and weak acidity (pKa ~10.[1]5) of this alkylphenol, successful recovery requires precise pH manipulation to control ionization states.[1]

This protocol prioritizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) for high-purity applications (e.g., impurity profiling in drug development) and Liquid-Liquid Extraction (LLE) for rapid, cost-effective screening.[1]

Chemical Profile & Pre-Analytical Considerations

To design a robust extraction, one must understand the analyte's behavior in solution. 2,5-Dipropylphenol exists in equilibrium between its neutral and ionized (phenolate) forms depending on the matrix pH.[1]

PropertyValueImplication for Extraction
Analyte 2,5-Dipropylphenol (n-propyl) / 2,5-Diisopropylphenol Note: Protocols apply to both isomers.[1]
CAS No. 35946-91-9 (Diisopropyl)Verify specific isomer standard before analysis.[1]
pKa ~10.5 (Phenolic OH)Neutral at pH < 8.0 ; Anionic at pH > 11.0 .[1]
LogP 3.8 – 4.1Highly lipophilic.[1] Binds strongly to proteins/plastics.[1]
Solubility Low (Water), High (MeOH, ACN, Hexane)Avoid aqueous storage; use silanized glass to prevent adsorption.[1]
Stability Susceptible to oxidationAdd Ascorbic Acid (0.1%) or Sodium Metabisulfite to plasma samples immediately upon collection.[1]
Critical Note on Isomers

In drug development, "2,5-Dipropylphenol" is often a shorthand for 2,5-Diisopropylphenol (Propofol Impurity D).[1][2] While their extraction chemistry is identical, their chromatographic retention times differ.[1] Ensure your analytical method (GC/LC) separates these isomers if both are suspected.[1]

Decision Matrix: Selecting the Right Technique

Use the following logic flow to determine the optimal extraction strategy for your specific sample type and sensitivity requirements.

ExtractionDecision Start Start: Define Sample Matrix Matrix Matrix Type? Start->Matrix Bio Biological Fluid (Plasma, Urine) Matrix->Bio Complex Synth Synthesis/Reaction Mix (High Conc.) Matrix->Synth Simple Volatile Is Sensitivity Critical? Bio->Volatile LLE Method A: LLE (Rapid, Low Cost) Synth->LLE Direct Volatile->LLE No (>10 ng/mL) SPE Method B: Mixed-Mode SPE (High Purity, Automatable) Volatile->SPE Yes (<1 ng/mL) SPME Method C: Headspace SPME (For GC-MS only) Volatile->SPME Volatile Focus

Figure 1: Decision tree for selecting extraction methodology based on matrix complexity and sensitivity needs.

Method A: Liquid-Liquid Extraction (LLE)

Best for: Rapid screening of plasma/serum; high-concentration samples.[1] Principle: Acidification suppresses the phenolic ionization, forcing the analyte into the organic phase.

Reagents:
  • Extraction Solvent: n-Hexane:Ethyl Acetate (90:10 v/v) OR MTBE (Methyl tert-butyl ether).[1]

  • Acidification Buffer: 1M HCl or 2% Formic Acid.[1]

  • Internal Standard (IS): Thymol or 2,4-Dibromophenol (structurally similar, non-interfering).[1]

Protocol:
  • Sample Prep: Aliquot 200 µL of plasma/sample into a 2 mL glass vial (silanized).

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex 10s.

  • Acidification: Add 20 µL of 1M HCl. Vortex.

    • Check: pH must be < 4 to ensure the phenol is neutral.[1]

  • Extraction: Add 1.0 mL of Extraction Solvent (Hexane:EtOAc).

  • Agitation: Shake vigorously for 10 minutes (mechanical shaker preferred) or vortex for 2 mins.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Recovery: Transfer the upper organic layer (supernatant) to a clean glass tube.[1]

    • Optional: Repeat steps 4-7 for higher recovery.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (LC) or Derivatization Reagent (GC).

Method B: Mixed-Mode Anion Exchange (SPE)

Best for: Trace analysis in drug development; removal of phospholipids and proteins.[1] Principle: Uses a "Catch-and-Release" mechanism.[1] The phenol is ionized (pH > 11) to bind to the anion-exchange sorbent, washed of neutrals, then eluted by acidification.

Cartridge Selection:
  • Type: MAX (Mixed-Mode Anion Exchange) - e.g., Oasis MAX or Strata-X-A.[1]

  • Capacity: 30 mg / 1 mL (for low volume) or 60 mg / 3 mL.[1]

Protocol:
  • Pre-treatment: Dilute 500 µL plasma 1:1 with 5% Ammonium Hydroxide (NH₄OH) in water.

    • Goal: pH > 11.[1] This deprotonates the phenol (Ar-O⁻), allowing it to bind to the anion exchange resin.[1]

  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.[1]

  • Loading: Load the pre-treated sample at a slow rate (~1 mL/min).

    • Mechanism:[1][3][4] Analyte binds via ionic interaction (strong) and hydrophobic interaction.[1]

  • Wash 1 (Matrix Removal): 1 mL 5% NH₄OH in Water .

    • Removes: Proteins and polar interferences.[1] Analyte stays bound.

  • Wash 2 (Neutral Removal): 1 mL Methanol .

    • Removes: Neutral hydrophobic interferences (lipids/neutrals).[1] Analyte stays bound via ionic exchange.[1]

  • Elution: 1 mL 2% Formic Acid in Methanol .

    • Mechanism:[1][3][4] Acid protonates the phenol (Ar-O⁻ → Ar-OH), breaking the ionic bond.[1] The neutral phenol elutes in methanol.[1]

  • Post-Processing: Evaporate and reconstitute as in Method A.

SPE_Mechanism Step1 LOAD (pH 11) Analyte: Ar-O⁻ (Anionic) Sorbent: N⁺ (Cationic) Interaction: IONIC Step2 WASH (MeOH) Analyte: Bound Neutrals: REMOVED Interaction: IONIC Step1->Step2 Clean Up Step3 ELUTE (pH 2) Analyte: Ar-OH (Neutral) Sorbent: N⁺ Interaction: BROKEN Step2->Step3 Acidify

Figure 2: The "Catch-and-Release" mechanism of Mixed-Mode Anion Exchange (MAX) for phenols.[1]

Analytical Considerations

Derivatization (For GC-MS)

Direct injection of phenols in GC often leads to peak tailing.[1] Derivatization is recommended.[1]

  • Reagent: BSTFA + 1% TMCS.[1]

  • Procedure: Add 50 µL reagent to dried extract. Incubate at 60°C for 30 mins.

  • Result: Forms the TMS-ether derivative (2,5-dipropylphenoxy-TMS), improving volatility and peak shape.[1]

Chromatographic Separation (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (keeps phenol neutral).[1]

    • B: Acetonitrile or Methanol.[1]

  • Detection: ESI Negative Mode (monitor [M-H]⁻ transition).

    • Note: Alkylphenols ionize poorly in ESI+.[1] Negative mode or APCI is required.[1]

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (LLE) pH not low enough.[1]Ensure sample pH < 4 before adding organic solvent.[1]
Low Recovery (SPE) Sample pH < 10 during load.[1]Use 5% NH₄OH to ensure full ionization (phenolate form).[1]
Peak Tailing (GC) Active sites in liner/column.[1]Use silanized glass wool liners; derivatize the sample.[1]
Degradation Oxidation.[1]Add antioxidant (Ascorbic Acid) to collection tubes.[1] Store at -80°C.

References

  • LGC Standards. (2025). 2,5-Diisopropylphenol Reference Material Certificate. Retrieved from

  • ChemicalBook. (2026).[1] 2,5-Diisopropylphenol Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 93189, 2,5-Diisopropylphenol. Retrieved from [1]

  • FooDB. (2010).[1][5] Compound 2,5-Diisopropylphenol (FDB010516).[1][5] Retrieved from [1]

  • Swathi, K., et al. (2021).[1] Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method. Advances in Experimental Medicine and Biology. Retrieved from

Sources

Application

recrystallization solvents for 2,5-Dipropylphenol purification

Application Note: Advanced Purification & Recrystallization of 2,5-Dipropylphenol Part 1: Executive Summary & Compound Profile 2,5-Dipropylphenol (and its structural isomer 2,5-Diisopropylphenol , often encountered as Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification & Recrystallization of 2,5-Dipropylphenol

Part 1: Executive Summary & Compound Profile

2,5-Dipropylphenol (and its structural isomer 2,5-Diisopropylphenol , often encountered as Propofol Impurity D) represents a class of dialkylphenols used as intermediates in polymer synthesis (e.g., poly(arylene oxides)) and as analytical standards in pharmaceutical quality control.

Unlike its liquid isomer 2,6-diisopropylphenol (Propofol), the 2,5-substituted variants are typically crystalline solids at room temperature (MP ~95°C for the diisopropyl isomer). This physical property allows for high-efficiency purification via recrystallization, a distinct advantage over the fractional distillation required for liquid alkylphenols.

Technical Challenges:

  • Oxidative Instability: Dialkylphenols are prone to oxidation, forming quinones (colored impurities) upon prolonged exposure to air/light.

  • "Oiling Out": The presence of lipophilic propyl chains can cause the compound to separate as an oil rather than crystals if the solvent polarity or cooling rate is uncontrolled.

  • Isomer Separation: Removing the 2,4- or 2,6-isomers requires a solvent system that exploits subtle steric differences in crystal lattice packing.

Part 2: Solvent Selection Strategy

The purification logic relies on the Hansen Solubility Parameters (HSP) . The 2,5-dipropylphenol molecule possesses a dual nature: a polar hydroxyl head group (H-bonding donor/acceptor) and a lipophilic dipropyl tail.

Solvent Efficacy Table
Solvent SystemPolarity IndexRoleOutcomeRecommendation
n-Heptane 0.1Primary SolventExcellent. Dissolves phenol at high temp; poor solubility at low temp. Rejects polar oxidized impurities.Primary Choice
Hexane 0.1Primary SolventGood, but lower boiling point (69°C) limits solubility range compared to Heptane (98°C).Secondary Choice
Ethanol/Water (80:20) 5.2 (mix)Binary SystemGood. High solubility in EtOH; Water acts as anti-solvent. Best for removing non-polar starting materials.Alternative
Toluene 2.4SolventToo high solubility even at cold temps. Hard to crystallize; high yield loss.Not Recommended
Ethyl Acetate 4.4SolventHigh solubility. Risk of holding polar impurities in the crystal lattice.Use only for wash

Part 3: Detailed Experimental Protocols

Protocol A: Hydrocarbon Recrystallization (High Purity)

Best for removing oxidized impurities (quinones) and improving color.

Materials:

  • Crude 2,5-Dipropylphenol (solid)

  • Solvent: n-Heptane (HPLC Grade)

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add n-Heptane (approx. 30–40 mL) and heat to 85°C (just below reflux) with magnetic stirring.

    • Critical Step: Add solvent in small increments until the solid just dissolves. Do not add excess.

    • Observation: If the solution is dark yellow/brown, add 0.5 g activated charcoal and stir at 85°C for 5 minutes.

  • Hot Filtration (if charcoal used):

    • Filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper to remove charcoal/particulates.

    • Note: Pre-warming prevents premature crystallization in the funnel stem.

  • Controlled Cooling (Seeding):

    • Allow the filtrate to cool slowly to room temperature (25°C) over 1 hour. Do not use an ice bath yet.

    • Seeding: If an oil layer forms (oiling out), add a single seed crystal of pure 2,5-dipropylphenol and scratch the glass side to induce nucleation.

    • Once a heavy crop of crystals forms at RT, move the flask to a 4°C refrigerator for 2 hours, then to -20°C for 1 hour for maximum yield.

  • Isolation:

    • Filter the cold crystals using vacuum filtration.

    • Wash the filter cake with 10 mL of cold (-20°C) n-Heptane.

    • Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Expected Yield: 85–90% Purity Target: >99.5% (HPLC)

Protocol B: Binary Solvent Recrystallization (Ethanol/Water)

Best for removing non-polar isomers or aliphatic side-products.

  • Dissolution: Dissolve 10.0 g crude solid in 25 mL of boiling Ethanol (78°C).

  • Anti-Solvent Addition:

    • While maintaining boiling, add hot Deionized Water dropwise.

    • Continue adding water until a persistent turbidity (cloudiness) appears.

    • Add 1–2 mL of Ethanol to clear the turbidity (restore solution).

  • Crystallization:

    • Remove from heat and cover.

    • Allow to cool very slowly to ambient temperature. Rapid cooling here will trap water inclusions.

  • Filtration: Collect crystals, wash with cold 50% EtOH/Water.

Part 4: Visualization of Purification Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on the impurity profile.

PurificationWorkflow Start Crude 2,5-Dipropylphenol (Solid/Semi-solid) CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity BranchColor Impurities: Oxidized/Colored (Quinones, Polar) CheckImpurity->BranchColor Polar Impurities BranchIsomer Impurities: Isomers/Starting Material (Non-polar) CheckImpurity->BranchIsomer Non-polar Impurities ProtocolA Protocol A: n-Heptane Recrystallization BranchColor->ProtocolA ProtocolB Protocol B: EtOH/Water Recrystallization BranchIsomer->ProtocolB OilingOut Problem: Oiling Out? ProtocolA->OilingOut ProtocolB->OilingOut Remedy Remedy: Reheat, add Seed Crystal, Slow Cool OilingOut->Remedy Yes Final Final Product (>99.5% Purity) OilingOut->Final No Remedy->Final

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Part 5: Troubleshooting & Critical Parameters

IssueCauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve oil. Add 5-10% more solvent. Cool slowly with vigorous stirring.
Low Yield Solubility in cold solvent is too high.Use a lower polarity solvent (switch from Heptane to Hexane) or cool to -20°C.
Colored Crystals Quinone impurities trapped in lattice.Perform a "charcoal wash" during the hot dissolution step (Protocol A).
Melting Point Depression Solvent inclusions (solvates).Dry crystals under high vacuum at 40°C. Check NMR for solvent peaks.

Part 6: References

  • Chemical Identification & Properties:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93189, 2,5-Diisopropylphenol. Retrieved from [Link]

  • Polymerization & Monomer Context:

    • Fujisawa, K., et al. (1999). New crystalline polymers: poly(2,5-dialkyl-1,4-phenylene oxide)s. Polymer Journal. Retrieved from [Link]

  • General Phenol Purification:

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for phenol recrystallization techniques).

  • Propofol Impurity Profiling:

    • European Pharmacopoeia (Ph. Eur.) Monograph 10.0, Propofol. (Defines 2,5-diisopropylphenol as Impurity D).[1]

Disclaimer: This protocol involves the use of hazardous chemicals.[2][3] All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles). 2,5-Dipropylphenol is a skin irritant and toxic if swallowed.

Sources

Method

Application Note: Precision Preparation of 2,5-Dipropylphenol Standard Solutions

Abstract & Scope This technical guide details the protocol for the gravimetric preparation and volumetric dilution of 2,5-Dipropylphenol (2,5-DPP) standard solutions. While structurally isomeric to the common anesthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the gravimetric preparation and volumetric dilution of 2,5-Dipropylphenol (2,5-DPP) standard solutions. While structurally isomeric to the common anesthetic intermediate 2,5-diisopropylphenol (Propofol Impurity D), the n-propyl analog presents unique handling challenges regarding viscosity and lipophilicity. This protocol is designed for researchers conducting Structure-Activity Relationship (SAR) studies, impurity profiling, or metabolic stability assays.[1] It emphasizes oxidation mitigation and gravimetric accuracy to ensure quantitative rigor compliant with GLP/GMP standards.

Compound Characterization & Critical Material Attributes (CMAs)

Before handling, the analyst must understand the physicochemical behavior of the analyte to select appropriate solvents and handling techniques.

PropertyDescriptionImplications for Protocol
Chemical Structure Phenol ring with two n-propyl groups at positions 2 and 5.[2][1]Lipophilic; requires organic solvents (MeOH, ACN).[1]
Physical State Viscous liquid or low-melting solid (depending on purity/temp).[2][1]Critical: Weighing by difference (liquid) or anti-static weighing (solid) is required.[1]
Acidity (pKa) ~10.5 (Estimated).[2][1]Weak acid.[1] Avoid alkaline glassware cleaning residues which promote ionization and oxidation.[1]
Stability High oxidation potential (formation of quinones).[1]Mandatory: Use amber glassware and nitrogen purging.[1]
Solubility Hydrophobic (LogP > 3.5).[2][1]Insoluble in water.[1] Freely soluble in Methanol, Acetonitrile, DMSO.[1]
The "Pink" Warning

Phenols, including 2,5-DPP, are prone to auto-oxidation, converting to quinones and biphenyls upon exposure to air and light.[2] A color shift to pink, yellow, or brown indicates degradation.[1] Such standards must be discarded immediately.

Experimental Protocol: Primary Stock Solution (1.0 mg/mL)

Objective: Prepare a traceable primary stock solution via gravimetric measurement. Solvent Selection: Methanol (LC-MS Grade) is preferred over Acetonitrile for the primary stock.[2][1] Methanol forms strong hydrogen bonds with the phenolic hydroxyl group, stabilizing the molecule and preventing adsorption to glass surfaces more effectively than aprotic acetonitrile.

Materials Required[2][3]
  • Analyte: 2,5-Dipropylphenol reference standard (>98% purity).[2][1]

  • Solvent: Methanol (LC-MS Grade).[2][1]

  • Balance: Analytical balance (readability 0.01 mg / 0.00001 g).

  • Glassware: 10 mL Class A Volumetric Flask (Amber).

  • Tools: Gas-tight glass syringe (for liquid transfer) or stainless steel spatula (if solid).[1]

Step-by-Step Procedure
Step A: Environmental Control
  • Equilibrate the standard and solvent to room temperature (20°C ± 2°C) to prevent volume errors due to thermal expansion.

  • Work under low-UV lighting if possible to minimize photo-oxidation.[1]

Step B: Gravimetric Weighing (The "Weighing by Difference" Technique)

Note: If 2,5-DPP is a viscous liquid, direct weighing into the flask causes neck contamination. Use the following method:

  • Place a 10 mL volumetric flask on the balance and tare (zero) it.

  • Fill a clean glass syringe with approximately 15 mg of 2,5-DPP.[1]

  • Wipe the needle tip with a lint-free wipe.[1]

  • Weigh the full syringe on the balance. Record Mass (

    
    ).[1]
    
  • Dispense approximately 10 mg of analyte directly into the solvent in the flask (do not touch the flask walls).

  • Reweigh the empty syringe.[1] Record Mass (

    
    ).[1][3]
    
  • Calculate Mass Transferred (

    
    ).[1]
    
Step C: Dissolution and Dilution[3]
  • Add Methanol to fill the flask to ~80% volume.[1]

  • Sonicate for 2 minutes. Ensure no oil droplets remain visible.[1]

  • Allow solution to return to room temperature (sonication generates heat).[1]

  • Dilute to volume with Methanol. The meniscus bottom must sit exactly on the calibration line.

  • Stopper and invert 20 times to mix.

Step D: Concentration Calculation


Where Purity is expressed as a decimal (e.g., 0.98).[1]

Protocol: Working Standards (Serial Dilution)

Objective: Create a calibration curve range (e.g., 1 µg/mL to 100 µg/mL). Solvent: Mobile Phase A/B mix (e.g., 50:50 Methanol:Water) is recommended for working standards to match initial HPLC conditions, preventing "solvent shock" and peak distortion.[2]

Dilution Scheme (Visualized)

DilutionScheme cluster_legend Legend Stock Primary Stock 1000 µg/mL (100% MeOH) Inter Intermediate A 100 µg/mL (Dilute 1:10) Stock->Inter 1 mL Stock + 9 mL Diluent WS1 WS-1 50 µg/mL Inter->WS1 5 mL Inter + 5 mL Diluent WS2 WS-2 10 µg/mL Inter->WS2 1 mL Inter + 9 mL Diluent WS3 WS-3 1 µg/mL WS2->WS3 1 mL WS-2 + 9 mL Diluent key Diluent: 50:50 MeOH:H2O Amber Glassware Required

Figure 1: Serial dilution workflow for 2,5-Dipropylphenol. Note the transition from 100% organic stock to aqueous-organic working standards to ensure chromatographic compatibility.

Quality Control & Validation

To ensure the standard is fit for purpose, the following validation steps are required.

UV-Vis Verification

Phenols exhibit characteristic absorption bands.[2][1]

  • Scan Range: 200–400 nm.[1]

  • Expected Maxima (

    
    ):  ~270–280 nm (typical for alkylphenols).[1]
    
  • Acceptance Criteria: The spectrum must match the reference library spectrum. Significant absorbance >300 nm suggests oxidation (quinone formation).[1]

Chromatographic Purity Check (HPLC-UV)

Inject the 100 µg/mL intermediate standard.[2][1]

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).[2][1]

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).[2][1]

  • Criteria: Single peak >99% area. No fronting (indicates overload) or tailing >1.2 (indicates silanol interaction).[1]

Storage and Stability Protocol

Phenolic standards are chemically dynamic.[1] Adherence to storage protocols is non-negotiable.[1]

ParameterRequirementScientific Rationale
Container Amber Borosilicate Glass (Type I)Blocks UV light to prevent photo-oxidation.[2][1]
Headspace Nitrogen or Argon PurgeDisplaces atmospheric oxygen to prevent quinone formation.[1]
Cap Liner PTFE (Teflon)Prevents leaching of plasticizers from standard PP caps which can interfere with lipophilic analytes.[1]
Temperature -20°C (Freezer)Slows kinetic degradation rates.[1]
Shelf Life Stock: 3 MonthsWorking: 1 WeekAqueous dilutions (Working) degrade faster due to dissolved oxygen in water.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link][2][1]

  • PubChem. (n.d.).[2][1] Compound Summary: 2,5-Diisopropylphenol (Isomer Reference).[2][1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Chrom Tech, Inc. (2025).[1] Acetonitrile vs. Methanol for Reverse Phase Chromatography.[1][4][5][6] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (1999).[1] Compendium Method TO-8: Determination of Phenol and Methylphenols in Ambient Air Using HPLC. Retrieved from [Link][2][1]

Sources

Application

Application Note: 2,5-Dipropylphenol as an Intermediate in Organic Synthesis

This Application Note and Protocol Guide details the synthesis, properties, and applications of 2,5-Dipropylphenol , a critical intermediate distinct from its pharmaceutical isomer 2,6-diisopropylphenol (Propofol). While...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis, properties, and applications of 2,5-Dipropylphenol , a critical intermediate distinct from its pharmaceutical isomer 2,6-diisopropylphenol (Propofol). While the latter is a sedative, the 2,5-isomer serves as a specialized monomer for high-performance engineering thermoplastics and a scaffold for liquid crystal mesogens.

Introduction & Strategic Significance

2,5-Dipropylphenol (2,5-DPP) is a dialkyl-substituted phenolic intermediate primarily utilized in the synthesis of Poly(2,5-dipropyl-1,4-phenylene oxide) , a semi-crystalline engineering thermoplastic. Unlike its dimethyl analogue (PPO), which becomes amorphous upon melting, the dipropyl variant exhibits heat-reversible crystallinity , making it highly valuable for high-temperature, solvent-resistant applications.

Beyond polymers, 2,5-DPP serves as a structural scaffold in the design of nematic liquid crystals and antioxidant additives, where the specific 2,5-substitution pattern provides unique steric protection and electronic properties distinct from the crowded 2,6-substitution pattern of Propofol.

Key Chemical Properties
PropertySpecification
Chemical Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Solubility Soluble in ethanol, toluene, diethyl ether; Insoluble in water
Key Reactivity Oxidative coupling (C-O polymerization), Electrophilic substitution (C-4 position)

Synthesis Protocol: The Sulfonation-Fusion Route

While direct alkylation of phenol yields a mixture of isomers (predominantly 2,4- and 2,6-), the most reliable route to high-purity 2,5-dipropylphenol is the Sulfonation-Alkali Fusion of 1,4-dipropylbenzene. This method ensures the correct regiochemistry.

Workflow Diagram

SynthesisRoute cluster_0 Precursor cluster_1 Step 1: Sulfonation cluster_2 Step 2: Alkali Fusion cluster_3 Final Product P 1,4-Dipropylbenzene I1 2,5-Dipropylbenzenesulfonic acid P->I1 H2SO4 / 100°C Electrophilic Subst. I2 Potassium 2,5-dipropylphenolate I1->I2 KOH / 300°C Nucleophilic Aromatic Subst. F 2,5-Dipropylphenol (>98% Purity) I2->F HCl (aq) Acidification

Caption: Regioselective synthesis of 2,5-Dipropylphenol via sulfonation of 1,4-dipropylbenzene.

Detailed Protocol
Step 1: Sulfonation of 1,4-Dipropylbenzene
  • Reagents: 1,4-Dipropylbenzene (1.0 eq), Concentrated Sulfuric Acid (98%, 1.2 eq).

  • Procedure:

    • Charge a 3-neck round-bottom flask with 1,4-dipropylbenzene.

    • Add concentrated H₂SO₄ dropwise over 30 minutes while maintaining temperature at 25-30°C.

    • Heat the mixture to 100-110°C for 4 hours. The reaction is complete when the mixture becomes homogeneous and water-soluble (test a drop in water).

    • Critical Checkpoint: Ensure no unreacted oil remains. If oil persists, add additional H₂SO₄ (0.1 eq) and continue heating.

    • Cool to room temperature. The product, 2,5-dipropylbenzenesulfonic acid , may solidify.

Step 2: Alkali Fusion (The Key Transformation)
  • Reagents: Potassium Hydroxide (KOH, flakes, 3.0 eq), Water (trace).

  • Procedure:

    • In a nickel or stainless steel crucible/reactor, melt the KOH at 280-300°C .

    • Slowly add the 2,5-dipropylbenzenesulfonic acid (from Step 1) to the molten KOH. Caution: Exothermic reaction with foaming.

    • Maintain the melt at 320-330°C for 1-2 hours. The mass will darken.

    • Cool the melt to ~100°C and carefully quench by pouring into crushed ice/water (5x volume).

    • The resulting solution contains potassium 2,5-dipropylphenolate.

Step 3: Isolation and Purification
  • Acidification: Acidify the aqueous solution with HCl (6N) to pH 2. The phenol will separate as an oil.

  • Extraction: Extract with Toluene (3 x 100 mL).

  • Washing: Wash combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Distillation: Purify via vacuum distillation. 2,5-Dipropylphenol boils at a distinct temperature (approx. 140-150°C at 10 mmHg).

  • Yield: Typically 65-75% overall.

Downstream Application: Oxidative Polymerization

The primary industrial application of 2,5-DPP is the synthesis of Poly(2,5-dipropyl-1,4-phenylene oxide) . This polymer is synthesized via copper-catalyzed oxidative coupling.[1][2]

Polymerization Protocol
  • Catalyst System: CuCl / Pyridine (or N,N,N',N'-tetramethylethylenediamine - TMEDA).

  • Solvent: Toluene or Chlorobenzene.

  • Oxidant: Oxygen gas (O₂).

Procedure:

  • Dissolve CuCl (0.01 eq) in Pyridine/Toluene mixture under vigorous stirring.

  • Oxygenate the catalyst solution for 15 minutes (solution turns dark green).

  • Add a solution of 2,5-Dipropylphenol (1.0 eq) in Toluene slowly.

  • Maintain O₂ bubbling at 30-40°C. The reaction is exothermic.

  • After 2-4 hours, viscosity increases significantly.

  • Termination: Pour the reaction mixture into acidic methanol (MeOH + HCl) to precipitate the polymer.

  • Properties: The resulting polymer exhibits a melting point (Tm) > 200°C and reversible crystallinity , unlike the amorphous poly(2,6-dimethyl-1,4-phenylene oxide).[2]

Polymerization Monomer 2,5-Dipropylphenol Intermediate Phenoxy Radical Species Monomer->Intermediate Oxidation (-e, -H+) Catalyst Cat: CuCl / Amine / O2 Catalyst->Intermediate Polymer Poly(2,5-dipropyl-1,4-phenylene oxide) (Crystalline) Intermediate->Polymer C-O Coupling (Tail-to-Head)

Caption: Oxidative coupling mechanism yielding crystalline polyphenylene oxide.

Safety & Stability (E-E-A-T)

  • Hazards: Like all alkylphenols, 2,5-DPP is a skin and eye irritant. It may cause sensitization.

  • Handling: Use nitrile gloves and a fume hood. Avoid contact with strong oxidizing agents (e.g., nitric acid) to prevent uncontrolled oxidation to quinones.

  • Storage: Store under nitrogen in a cool, dry place. Phenols oxidize slowly in air, turning pink/brown.

References

  • RSC Advances (2014). Selective synthesis of propofol and related isomers.

  • Macromolecules (2015). Oxidative Coupling Polymerization of 2,5-Dialkylphenols.

  • Journal of Polymer Science (2010). Synthesis of Crystalline Poly(phenylene oxide)s.

  • Google Patents (EP2516369B1). Process for preparing alkyl phenols and purification.

Sources

Method

UV-Vis Spectrophotometry Analysis of 2,5-Dipropylphenol: Application Note &amp; Protocol

Introduction & Scope 2,5-Dipropylphenol (CAS: 35946-91-9), a structural isomer of the widely used anesthetic Propofol (2,6-diisopropylphenol), presents unique analytical challenges in drug development and quality control...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2,5-Dipropylphenol (CAS: 35946-91-9), a structural isomer of the widely used anesthetic Propofol (2,6-diisopropylphenol), presents unique analytical challenges in drug development and quality control. Often identified as Propofol EP Impurity D , its accurate quantification is critical for establishing the purity profile of pharmaceutical raw materials.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for separation, UV-Vis spectrophotometry remains a powerful, cost-effective tool for rapid identification, purity assessment, and physicochemical characterization (pKa determination).

This guide provides a comprehensive protocol for the UV-Vis analysis of 2,5-Dipropylphenol. Unlike generic templates, this protocol emphasizes differential spectrophotometry —exploiting the phenolic nature of the molecule to create a self-validating identification system.

Scientific Principles & Mechanism

Electronic Transitions

2,5-Dipropylphenol contains a benzene ring substituted with a hydroxyl group (-OH) and two propyl chains. The UV absorption spectrum is governed by two primary electronic transitions:

  • 
     Transition:  The aromatic ring acts as the primary chromophore, typically absorbing between 200–220 nm (E-band) and 270–280 nm (B-band).
    
  • Auxochromic Effect: The hydroxyl group is an auxochrome.[1] It possesses non-bonding electrons (

    
    ) that interact with the 
    
    
    
    system of the ring (
    
    
    interaction), causing a bathochromic shift (red shift) and increasing intensity (hyperchromic effect) compared to benzene. The alkyl groups (propyl) exhibit a weak hyperconjugation effect, further stabilizing the excited state.
The Self-Validating Mechanism: pH-Dependent Shift

The most robust method for verifying phenolic identity via UV is the Bathochromic Shift Assay .

  • Neutral/Acidic Medium: The molecule exists as the undissociated phenol.

  • Alkaline Medium: Addition of base (NaOH) deprotonates the hydroxyl group, forming the phenolate anion . The negative charge on the oxygen allows for greater delocalization of electrons into the aromatic ring, significantly lowering the energy gap for the

    
     transition.[2]
    
  • Result: The absorption maximum (

    
    ) shifts to a longer wavelength (typically +15 to +20 nm) with a marked increase in absorbance. This reversible shift confirms the presence of the phenolic moiety.
    

Experimental Protocol

Materials & Equipment
  • Analyte: 2,5-Dipropylphenol Reference Standard (>98% purity).

  • Solvents: Methanol (HPLC Grade) or Ethanol (Spectroscopic Grade).

    • Note: Avoid Acetone or Benzene as they absorb in the UV region.

  • Reagents: 0.1 M NaOH (aq), 0.1 M HCl (aq).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     2 nm).
    
  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic or glass below 300 nm.

Workflow Visualization

UV_Analysis_Workflow Start Start: Sample Weighing Stock Prepare Stock Solution (1 mg/mL in MeOH) Start->Stock Dilution Prepare Working Standard (50 µg/mL) Stock->Dilution Scan_Neutral Scan 1: Neutral MeOH (200 - 400 nm) Dilution->Scan_Neutral Check_Max Identify λmax (Exp: ~272 nm) Scan_Neutral->Check_Max Add_Base Add 20 µL 1M NaOH (In-situ Shift) Check_Max->Add_Base λmax Found Scan_Basic Scan 2: Alkaline Shift (Red Shift Observed?) Add_Base->Scan_Basic Validation Calculate Shift (Δλ) & Linearity (R²) Scan_Basic->Validation Shift Confirmed

Figure 1: Step-by-step workflow for the differential UV-Vis analysis of 2,5-Dipropylphenol.

Step-by-Step Procedure
Phase 1: Preparation of Standards
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 2,5-Dipropylphenol into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Methanol.

Phase 2: Spectral Scanning (Determination of

)
  • Baseline Correction: Fill two matched quartz cuvettes with pure Methanol. Run a baseline correction from 200 to 400 nm.

  • Sample Scan (Neutral): Replace the sample cuvette solution with the Working Standard (50 µg/mL) . Scan from 200 to 400 nm.

  • Data Recording: Note the wavelength of maximum absorbance (

    
    ).[1][3][4][5][6][7][8][9] For dialkylphenols, this is typically 270–275 nm .
    
Phase 3: Differential Shift Validation (The "Trust" Step)
  • Alkalinization: Add 20 µL of 1.0 M NaOH directly to the sample cuvette containing the Working Standard. Invert gently to mix (use Parafilm).

  • Rescan: Scan the alkaline solution immediately.

  • Verification: Observe the shift.

    • Criteria: The

      
       should shift bathochromically (e.g., to 288–295 nm ).
      
    • Hyperchromicity: The absorbance value at the new peak should be higher than the neutral peak.

    • If no shift occurs, the analyte is likely not a phenol or has degraded.

Phase 4: Calibration & Linearity

Prepare a series of dilutions from the Stock Solution to verify Beer-Lambert Law compliance.

Standard IDVolume Stock (µL)Final Vol (mL)Conc. (µg/mL)
STD-11001010
STD-22001020
STD-34001040
STD-46001060
STD-58001080

Measure Absorbance at the neutral


 determined in Phase 2.

Data Analysis & Interpretation

Calculation of Concentration

Using the linear regression equation


:


Validation Parameters

To ensure the method is authoritative, assess the following:

ParameterAcceptance CriteriaScientific Rationale

Precision
± 2 nmConfirms instrument wavelength accuracy and solvent purity.
Linearity (R²) > 0.999Verifies Beer's Law compliance within the working range.[7]
Bathochromic Shift

nm
Definitive identification test for the free phenolic hydroxyl group.
Solvent Cut-off < 205 nmEnsures the solvent (MeOH) does not mask the E-band of the analyte.

Troubleshooting & Critical Considerations

  • Solvent Cut-off: If using Ethanol, ensure it is not denatured with benzene or toluene, which will create false peaks around 250–260 nm.

  • Photostability: Phenolic compounds can be sensitive to oxidation under high-intensity UV light. Complete scanning rapidly after placing the cuvette in the holder.

  • Interference: If the sample is a mixture (e.g., Propofol + Impurity D), UV-Vis lacks specificity. In such cases, this UV protocol should be used as the detection method coupled with HPLC (Diode Array Detector).

References

  • European Pharmacopoeia (Ph.[10] Eur.) . Propofol Monograph: Impurity D (2,5-Diisopropylphenol).[11][12][13]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for UV-Vis shifts in phenols).
  • PubChem . 2,5-Diisopropylphenol (Compound Summary). National Library of Medicine. [Link]

  • Shimadzu Application News . The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 2,5-Dipropylphenol Synthesis

Current Status: Operational | Topic: Yield & Regioselectivity Optimization | Ticket ID: CHEM-25-DPP Introduction: The "Meta" Paradox Welcome to the Alkylphenol Optimization Hub. If you are here, you are likely facing the...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Yield & Regioselectivity Optimization | Ticket ID: CHEM-25-DPP

Introduction: The "Meta" Paradox

Welcome to the Alkylphenol Optimization Hub. If you are here, you are likely facing the classic "1,2,4-Trim" trap . You are attempting to synthesize 2,5-dipropylphenol , but your HPLC/GC traces are dominated by the 2,4-isomer or polyalkylated sludge.

The synthesis of 2,5-dipropylphenol is chemically deceptive. Because the hydroxyl group (-OH) is a strong ortho/para director, it naturally directs incoming electrophiles to the 4-position (para) or 2-position (ortho). However, in 3-propylphenol (your likely starting material), the 2,5-substitution pattern requires placing the second group at position 6 (which becomes position 2 upon renumbering). This is electronically favorable but sterically sensitive.

This guide addresses the three most common failure modes: Regioselectivity Loss , Carbocation Rearrangement , and Purification Failure .

Module 1: The Regioselectivity Crisis (Ticket #101)

User Complaint: "I am alkylating 3-propylphenol, but I'm getting >60% of the 2,4-isomer. How do I force the reaction to the 2,5-position?"

Root Cause: In standard Friedel-Crafts alkylation, the para position (C4) relative to the hydroxyl group is kinetically favored due to less steric hindrance compared to the ortho positions. The target C6 position (which yields the 2,5-product) is ortho to the OH and meta to the existing alkyl chain. Standard Lewis acids (AlCl₃, BF₃) will blindly attack C4.

The Solution: The Ortho-Fries Protocol To secure the 2,5-isomer with high fidelity, you must abandon direct alkylation and switch to an Acylation-Rearrangement-Reduction strategy. This utilizes the Fries Rearrangement , which can be tuned to favor the ortho product (C6) over the para product (C4).

Protocol: The Ortho-Directed Pathway
  • Esterification (The Setup): React 3-propylphenol with propionyl chloride to form 3-propylphenyl propionate.

    • Reagents: Propionyl chloride (1.1 eq), Pyridine (1.2 eq), DCM, 0°C to RT.

    • Yield Target: >95% (Quantitative).

  • Fries Rearrangement (The Critical Step): Convert the ester to the ketone.

    • Reagent: AlCl₃ (2.2 eq) or TiCl₄.

    • Condition:High Temperature (120°C - 140°C) without solvent (neat) or in high-boiling solvents like chlorobenzene.

    • Mechanism:[1][2][3][4] At higher temperatures, the reaction is thermodynamically controlled, favoring the ortho-isomer (2-propionyl-5-propylphenol) over the para-isomer due to chelation stability between the aluminum, the carbonyl oxygen, and the phenolic oxygen.

    • Checkpoint: Monitor via TLC. The ortho-hydroxy ketone usually has a lower Rf than the para due to intramolecular H-bonding.

  • Wolff-Kishner Reduction (The Finish): Reduce the ketone to the alkyl group.[4]

    • Reagents: Hydrazine hydrate, KOH, Ethylene glycol (180°C).

    • Result: 2,5-Dipropylphenol.

Module 2: The Carbocation Trap (Ticket #102)

User Complaint: "I used n-propyl bromide for direct alkylation, but NMR shows a doublet at δ 1.2 ppm (isopropyl). I need the n-propyl chain."

Root Cause: This is the Friedel-Crafts Rearrangement . Primary carbocations (n-propyl cation) are unstable and instantaneously rearrange to the more stable secondary carbocation (isopropyl cation) via a 1,2-hydride shift. You cannot attach a linear n-propyl chain using standard Friedel-Crafts alkylation.

The Solution: Acylation is Mandatory If your target is 2,5-di-n-propylphenol , you must use the acylation-reduction route described in Module 1. Acylium ions (R-C≡O⁺) are resonance-stabilized and do not rearrange .[3][5]

Decision Matrix:

Target Chain Method Catalyst Risk
Isopropyl Direct Alkylation H-Beta Zeolite / Al-Phenoxide Polyalkylation

| n-Propyl | Acylation + Reduction | AlCl₃ (Stoichiometric) | Stoichiometric Waste |

Module 3: Visualization & Logic

The following diagram illustrates the divergence between the "Trap" (Direct Alkylation) and the "Solution" (Fries Rearrangement) for generating the 2,5-isomer.

G Start Starting Material: 3-Propylphenol DirectAlk Direct Alkylation (n-Pr-Br / AlCl3) Start->DirectAlk Path A (Avoid) Esterification Step 1: Esterification (+ Propionyl Chloride) Start->Esterification Path B (Recommended) CarboCat Carbocation Rearrangement (Primary -> Secondary) DirectAlk->CarboCat WrongProduct Major Product: 2-Isopropyl-5-propylphenol (Wrong Chain & Isomer Mix) CarboCat->WrongProduct Ester Intermediate: 3-Propylphenyl Propionate Esterification->Ester Fries Step 2: Fries Rearrangement (AlCl3, 140°C) Ester->Fries OrthoKetone Ortho-Isomer: 2-Propionyl-5-propylphenol Fries->OrthoKetone Thermodynamic Control (Favors Ortho) Reduction Step 3: Reduction (Wolff-Kishner) OrthoKetone->Reduction Target Target: 2,5-Di-n-propylphenol Reduction->Target

Caption: Comparison of Direct Alkylation (leading to rearrangement/isomer impurities) vs. the Acylation-Fries pathway (securing regiochemistry and chain linearity).

Module 4: Troubleshooting FAQs

Q: Can I use Zeolites (H-Beta, MCM-22) to get the 2,5-isomer directly? A: Generally, no. While shape-selective zeolites like H-Mordenite are excellent for para-selectivity (4-position) or 2,6-selectivity (Propofol synthesis), the 2,5-geometry is rarely the primary product in pore-confined catalysis for this substrate. The 2,5-isomer is often the thermodynamic product, but achieving it directly from 3-propylphenol without significant 2,4-impurity is difficult. The Fries rearrangement remains the most robust method for lab-scale purity.

Q: My Fries rearrangement turned into a black tar. What happened? A: You likely overheated the reaction without sufficient solvent for heat dissipation, or used wet AlCl₃.

  • Fix: Use Chlorobenzene or 1,2-Dichlorobenzene as a solvent. These allow you to reflux at high temperatures (132°C and 180°C respectively) to drive the thermodynamic ortho-rearrangement while maintaining a homogeneous stirrable mixture.

Q: How do I purify the final 2,5-isomer from the 2,4-byproduct? A: If you have a mixture:

  • Distillation: The boiling points are very close. High-efficiency fractional distillation (spinning band column) is required.

  • Derivatization: The 2,5-isomer is less sterically hindered at the OH group than the 2,6-isomer, but similar to 2,4. However, the ortho-hydroxy ketone intermediate (from the Fries step) is easily separated from the para-isomer by steam distillation (the ortho isomer is volatile due to intramolecular H-bonding; the para is not). Purify at the ketone stage, not the phenol stage.

Summary of Recommended Parameters
ParameterRecommendationReason
Starting Material 3-PropylphenolSets the "meta" framework.
Reagent Propionyl ChloridePrecursor for n-propyl (via reduction).
Catalyst AlCl₃ (2.2 eq)Required for Fries Rearrangement complexation.
Solvent 1,2-DichlorobenzeneHigh BP allows thermodynamic control (Ortho).
Temperature 140°C - 160°CFavors Ortho-rearrangement.
Purification Steam Distillation (Ketone)Separates Ortho-ketone from Para-ketone.
References
  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Fries Rearrangement and Acylation of Phenols.
  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol) by isopropylation of phenol over H-beta and H-mordenite.[6] RSC Advances, 4(61), 32467-32474. Link (Demonstrates the difficulty of controlling regioselectivity in direct alkylation).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Reactions, Mechanisms, and Structure.[2][3][4][7] (Source for Carbocation Rearrangement mechanisms and Thermodynamic control in Fries Rearrangement).

  • BenchChem Technical Guides. Preventing rearrangement reactions in Friedel-Crafts acylations. Link (General guidance on acylium ion stability).

  • Chemistry Steps. Friedel-Crafts Alkylation and Acylation Limitations. Link (Educational resource on n-propyl vs isopropyl rearrangement).

Sources

Optimization

Technical Support Center: Separation of 2,5-Dipropylphenol from Structural Isomers

Welcome to the technical support center for the purification of 2,5-Dipropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,5-Dipropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the challenging task of separating 2,5-Dipropylphenol from its structural isomers. The synthesis of 2,5-Dipropylphenol, often through Friedel-Crafts alkylation of phenol with propylene or isopropyl alcohol, typically results in a mixture of positional isomers, with 2,4-Dipropylphenol and 2,6-Dipropylphenol being common byproducts.[1][2] The subtle differences in their physicochemical properties make their separation a non-trivial task, requiring a systematic and well-chosen approach.

This guide will walk you through the primary separation techniques, provide detailed experimental protocols, and offer troubleshooting advice to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main structural isomers I can expect when synthesizing 2,5-Dipropylphenol?

A1: The primary isomeric impurities are typically 2,4-Dipropylphenol and 2,6-Dipropylphenol.[3] Depending on the reaction conditions, other isomers like 2,3-Dipropylphenol and 3,5-Dipropylphenol, as well as the over-alkylation product 2,4,6-Triisopropylphenol, may also be present.[1][4]

Q2: Why is it so difficult to separate these isomers?

A2: Structural isomers of dipropylphenol have very similar molecular weights, polarities, and boiling points, making them challenging to separate using conventional techniques.[1][3] Effective separation relies on exploiting subtle differences in their molecular shape, dipole moment, and interaction with stationary phases in chromatography or their packing efficiency in a crystal lattice.

Q3: Which separation technique is best for my needs?

A3: The optimal technique depends on the scale of your separation and the required purity.

  • For analytical purposes (purity assessment, reaction monitoring): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[5][6]

  • For preparative scale (isolating grams to kilograms): Preparative HPLC is highly effective for achieving high purity.[7][8] Fractional distillation and crystallization are also viable, potentially more cost-effective options for larger quantities, provided there are sufficient differences in boiling or melting points.[9][10]

Q4: Where can I find the physical properties of these isomers to help guide my separation strategy?

A4: Key physical properties for the most common dipropylphenol isomers are summarized in the table below. These values are critical for developing distillation and crystallization methods.

Data Presentation: Physicochemical Properties of Dipropylphenol Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,5-Dipropylphenol C₁₂H₁₈O178.2795.5[11]Not readily available
2,4-Dipropylphenol C₁₂H₁₈O178.27Not readily availableNot readily available
2,6-Dipropylphenol (Propofol) C₁₂H₁₈O178.2718-19256

Note: Comprehensive experimental data for all isomers is not always available in the literature. Boiling and melting points can be influenced by purity.

Experimental Workflows & Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most effective separation techniques.

Logical Workflow for Method Selection

MethodSelection Start Mixture of Dipropylphenol Isomers Scale What is your scale? Start->Scale Analytical Analytical (<1g) Scale->Analytical <1g Preparative Preparative (>1g) Scale->Preparative >1g Purity Required Purity? HighPurity High (>99%) Purity->HighPurity >99% ModeratePurity Moderate (95-99%) Purity->ModeratePurity 95-99% GC Gas Chromatography (GC) Analytical->GC HPLC HPLC Analytical->HPLC Preparative->Purity Prep_HPLC Preparative HPLC HighPurity->Prep_HPLC Crystallization Crystallization HighPurity->Crystallization ModeratePurity->Crystallization Distillation Fractional Distillation ModeratePurity->Distillation

Sources

Troubleshooting

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Topic: Troubleshooting Peak Tailing for 2,5-Dipropylphenol This guide addresses the specific chromatographic challenges of 2,5-Dipropylphenol , a lipophilic, weakly acidic alkylphenol. Unlike generic troubleshooting guid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing for 2,5-Dipropylphenol

This guide addresses the specific chromatographic challenges of 2,5-Dipropylphenol , a lipophilic, weakly acidic alkylphenol. Unlike generic troubleshooting guides, this resource focuses on the unique interplay between the propyl-substituted phenolic structure and reversed-phase stationary phases.

Molecule Profile & Critical Parameters

Before troubleshooting, verify your analyte properties.[1][2][3][4] 2,5-Dipropylphenol behaves differently than simple phenol due to the steric and hydrophobic effects of the propyl chains.

ParameterValue (Approx.)Chromatographic Implication
Structure Phenol ring w/ 2 propyl groupsHigh hydrophobicity; steric hindrance at ortho-position.[1]
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~10.5Remains neutral (protonated) at standard HPLC pH (2–8).
LogP ~3.8 – 4.1Strong retention on C18; requires high % organic modifier.[1]
Critical Risk Silanol InteractionThe phenolic -OH is a Hydrogen Bond Donor (HBD); susceptible to "sticking" on active silanols.[1]
Part 1: Diagnostic Workflow

Use this logic tree to isolate the root cause of your peak tailing. Tailing is rarely random; it is a symptom of a specific chemical or physical mismatch.[1]

DiagnosticWorkflow Start START: 2,5-Dipropylphenol Peak Tailing CheckTailing Is Tailing Factor (Tf) > 1.5? Start->CheckTailing Branch1 Is the tailing observed for ALL peaks? CheckTailing->Branch1 Yes PhysIssue PHYSICAL ISSUE (Void, Fitting, Flow Cell) Branch1->PhysIssue Yes ChemIssue CHEMICAL ISSUE (Interaction/Solubility) Branch1->ChemIssue No (Only Phenol tails) SubBranch Check Mobile Phase pH ChemIssue->SubBranch HighPH pH > 6.0 (Silanol Activity) SubBranch->HighPH Neutral/Basic LowPH pH < 3.0 (Mass Transfer/Overload) SubBranch->LowPH Acidic Action1 Action: Add TFA/Formic Acid or Switch to End-Capped Col HighPH->Action1 Action2 Action: Check Diluent Strength or Reduce Injection Vol LowPH->Action2

Figure 1: Diagnostic logic tree for isolating physical vs. chemical causes of peak asymmetry.

Part 2: Troubleshooting Guides & FAQs
Issue Category 1: The "Silanol Trap" (Chemical Asymmetry)

Q: Why does 2,5-Dipropylphenol tail on my standard C18 column even though it is not a base?

The Science: While we typically associate tailing with basic amines, phenols are Hydrogen Bond Donors . Standard silica columns possess residual silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
  • The Interaction: The oxygen in the phenolic hydroxyl group donates a hydrogen bond to the isolated silanols on the stationary phase surface.

  • The Kinetic Lag: This secondary interaction is slower than the primary hydrophobic partitioning (Van der Waals forces) with the C18 ligands. A fraction of the analyte "drags" behind, creating the tail.

  • The pH Factor: At neutral pH (pH 7), some acidic silanols (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) may ionize to 
    
    
    
    . While the phenol remains neutral, the surface heterogeneity increases, exacerbating non-specific binding.

The Fix (Protocol A): Silanol Suppression

  • Step 1: Lower the Mobile Phase pH to 2.5 – 3.0 .[1] This forces surface silanols into their neutral, protonated state (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), reducing their activity.
    
  • Step 2: Add a modifier.[1] Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .[1] TFA is preferred for lipophilic phenols as it provides slight ion-pairing and masks silanols effectively.[1]

  • Step 3: Switch Column.[1] If pH adjustment fails, use a "Base-Deactivated" or "End-Capped" column (e.g., C18 with trimethylsilane end-capping) which physically blocks access to silanols.[1]

Issue Category 2: Solvent Mismatch (The "Washout" Effect)

Q: My peak looks broad and tails, but I am using an acidic mobile phase. What is wrong?

The Science: 2,5-Dipropylphenol is highly lipophilic (LogP ~4).[1] Researchers often dissolve it in 100% Methanol or Acetonitrile to ensure solubility.[1]

  • The Problem: If you inject a pure organic sample plug into a mobile phase that is initially high in water (e.g., 50% Water), the analyte precipitates or "smears" at the head of the column before it begins to partition. This usually causes fronting , but in cases of high retention, it can manifest as pseudo-tailing or peak splitting.[1]

The Fix (Protocol B): Diluent Matching

  • Rule: The injection solvent should have the same or lower elution strength than the initial mobile phase.

  • Experiment:

    • Prepare the sample in the initial Mobile Phase (e.g., 50:50 ACN:Water).

    • If solubility is an issue, use Isopropanol (IPA) as a co-solvent (max 10%) but keep the water content high enough to prevent "solvent washout."[1]

    • Reduce Injection Volume: Drop from 10 µL to 2 µL. If the peak shape sharpens significantly, your issue was solvent mismatch.

Part 3: Optimized System Suitability Protocol

To guarantee reproducible peak symmetry (


) for 2,5-Dipropylphenol, implement this self-validating method.
Reagents & Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1] Rationale: Suppresses silanols; non-volatile (good for UV).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1] Rationale: Lower viscosity than MeOH, better mass transfer for lipophilic compounds.

  • Column: High-density C18, fully end-capped (e.g., 3.5 µm, 4.6 x 100 mm).

Step-by-Step Method
  • Equilibration: Flush column with 10 column volumes of 90% B to remove lipophilic contaminants, then equilibrate at initial conditions (e.g., 50% B) for 15 minutes.

  • Gradient Profile:

    • 0-1 min: 50% B (Isocratic hold to stack injection).

    • 1-10 min: 50% -> 95% B (Linear gradient).[1]

    • 10-12 min: 95% B (Wash).[1]

  • Detection: UV at 270-275 nm (Characteristic phenol absorption).[1]

  • Acceptance Criteria:

    • Tailing Factor (

      
      ):  NMT (Not More Than) 1.3.
      
    • Theoretical Plates (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ):  > 5000 (for 100mm column).
      

Data Summary: Expected Performance

ConditionExpected Tailing Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Notes
Neutral pH (Water/ACN)1.5 - 2.2Severe tailing due to silanol interaction.
Acidic pH (0.1% H3PO4) 0.95 - 1.15 Optimal symmetry.
High Load (>50 µg on column)> 1.4Mass overload (Langmuir isotherm).[1]
Part 4: Mechanism of Action (Visualized)

The following diagram illustrates the molecular competition occurring at the stationary phase surface.

SilanolMechanism cluster_0 Stationary Phase Surface Silanol Free Silanol (Si-OH) C18 C18 Ligand (Hydrophobic) Analyte 2,5-Dipropylphenol Analyte->Silanol Secondary Interaction (H-Bonding -> Tailing) Analyte->C18 Primary Retention (Hydrophobic) Acid Acidic Modifier (H+) Acid->Silanol Suppresses Ionization (Keeps Si-OH Neutral)

Figure 2: Competitive interaction mechanism.[1] Acidic modifiers minimize the secondary H-bonding pathway.

References
  • McCalley, D. V. (2019).[1] Understanding and Managing Peak Tailing in High-Performance Liquid Chromatography. LCGC North America.[1] [Link]

  • PubChem. (2025).[1] 2,5-Diisopropylphenol (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Dolan, J. W. (2002).[1] Tail-End Charlie: Troubleshooting Peak Tailing. Separation Science. [Link]

  • Agilent Technologies. (2023).[1] Strategies for the Analysis of Alkylphenols. Technical Overview. [Link]

Sources

Optimization

Technical Support Center: A Guide to Minimizing Oxidation of 2,5-Dipropylphenol During Storage

This guide provides researchers, scientists, and drug development professionals with in-depth technical information and actionable protocols to prevent the oxidative degradation of 2,5-Dipropylphenol during storage. Adhe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical information and actionable protocols to prevent the oxidative degradation of 2,5-Dipropylphenol during storage. Adherence to these guidelines is critical for maintaining compound integrity, ensuring experimental reproducibility, and preserving material shelf-life.

Section 1: Frequently Asked Questions (FAQs) on 2,5-Dipropylphenol Stability

This section addresses the fundamental principles of 2,5-Dipropylphenol oxidation.

Q1: What is 2,5-Dipropylphenol and why is it susceptible to oxidation?

2,5-Dipropylphenol, also known as 2,5-diisopropylphenol, is a phenolic organic compound.[1] Like all phenols, its chemical structure includes a hydroxyl (-OH) group attached to an aromatic ring. This hydroxyl group is the primary site of oxidative vulnerability. The hydrogen atom of the hydroxyl group can be readily abstracted, and the aromatic ring can donate an electron, initiating a free-radical chain reaction when exposed to oxidants.[2][3][4] This process can lead to the formation of colored quinone-type byproducts and other degradation products, compromising the purity and efficacy of the material. Although it possesses antioxidant properties itself, this inherent reactivity also makes it prone to degradation.[3]

Q2: What are the common signs of 2,5-Dipropylphenol oxidation?

The signs of oxidation can be both visual and analytical:

  • Visual Inspection: A primary indicator of oxidation is a change in color. Pure 2,5-Dipropylphenol is typically a colorless to pale yellow liquid or an off-white semi-solid.[5] Upon oxidation, it may develop a yellow, pink, or brownish hue.[6]

  • Analytical Detection: The most definitive way to detect oxidation is through chromatographic analysis. Techniques like High-Performance Liquid Chromatography (HPLC) will reveal a decrease in the main peak area of 2,5-Dipropylphenol and the appearance of new peaks corresponding to impurities or degradation products.[7][8]

Q3: What environmental factors accelerate the oxidation process?

Several factors can significantly increase the rate of degradation:

  • Oxygen: Atmospheric oxygen is the principal reactant in the oxidation of phenols.[9][10]

  • Temperature: Higher storage temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including oxidation.[10][11][12][13]

  • Light: Exposure to UV light can provide the energy needed to initiate free-radical reactions, leading to photodegradation.[10][14]

  • Incompatible Materials: Contact with strong oxidizing agents, alkalis, bases, and certain metals like copper and brass can catalyze decomposition.[15]

Section 2: Best Practices for Storage and Handling

Proper storage is the most effective strategy for preventing oxidation. The following workflow and protocols provide a comprehensive approach to maintaining the stability of 2,5-Dipropylphenol.

Decision Workflow for Optimal Storage

This diagram outlines the decision-making process for selecting the appropriate storage conditions based on the intended duration of storage.

StorageWorkflow start Start: 2,5-Dipropylphenol Sample Received decision_duration Define Storage Duration start->decision_duration short_term Short-Term Storage (< 1 Month) decision_duration->short_term  < 1 Month long_term Long-Term Storage (> 1 Month) decision_duration->long_term  > 1 Month protocol_short Follow Protocol 2.1: - Refrigerate (2-8°C) - Inert Gas Blanket (N2/Ar) - Amber Glass Vial short_term->protocol_short protocol_long Follow Protocol 2.2: - Freeze (≤ -20°C) - Inert Gas Blanket (N2/Ar) - Seal with Paraffin Film - Amber Glass Vial/Ampoule long_term->protocol_long qc_check Perform QC Analysis (See Section 4) protocol_short->qc_check Before Use protocol_long->qc_check Before Use

Caption: Decision workflow for selecting appropriate storage conditions.

Summary of Recommended Storage Conditions
ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Rationale
Temperature 2°C to 8°C (Refrigerated)≤ -20°C (Frozen)Lower temperatures significantly slow down the rate of oxidative reactions.[12][16]
Atmosphere Inert Gas Blanket (Nitrogen or Argon)Inert Gas Blanket (Nitrogen or Argon)Displaces atmospheric oxygen, a key reactant in oxidation.[9][17][18]
Container Amber Glass Vial with PTFE-lined CapAmber Glass Vial/Ampoule, SealedAmber glass protects from light.[14] PTFE liners provide an excellent chemical barrier. Ampoules offer a superior hermetic seal for long-term storage.
Light Store in the DarkStore in the DarkPrevents photo-initiated degradation.[14]
Experimental Protocol 2.1: Inert Gas Blanketing Procedure

This protocol describes how to create a protective inert atmosphere in the headspace of a storage vial.

Materials:

  • Vial containing 2,5-Dipropylphenol

  • Source of high-purity, dry nitrogen (N₂) or argon (Ar) gas with a regulator

  • Sterile needle and tubing assembly

  • A second "vent" needle

Procedure:

  • Place the vial containing the 2,5-Dipropylphenol in a fume hood.

  • Puncture the vial's septum or cap liner with both the gas inlet needle and the vent needle. Ensure the inlet needle is positioned above the liquid level.

  • Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). A high flow rate can cause splashing and aerosolization.

  • Allow the inert gas to flow gently into the headspace for 1-2 minutes. This process, known as purging, displaces the heavier oxygen-containing air, which exits through the vent needle.[17][18]

  • While the gas is still flowing, remove the vent needle first, followed immediately by the gas inlet needle. This creates a slight positive pressure inside the vial, preventing air from re-entering.[19]

  • Immediately tighten the cap securely. For long-term storage, wrap the cap and neck of the vial with paraffin film for an extra seal.

  • Place the prepared vial in the appropriate temperature conditions (refrigerator or freezer) away from light.

Section 3: Troubleshooting Guide

Observed SymptomPotential Cause(s)Recommended Action & Scientific Rationale
Sample has turned yellow, pink, or brown. Oxidative Degradation: The sample has been exposed to oxygen, heat, or light.1. Discard the sample. The presence of color indicates the formation of chromophoric impurities (e.g., quinones), meaning the material is no longer pure. 2. Review storage procedures. Ensure inert gas blanketing is performed correctly (Protocol 2.1) and that containers are properly sealed and protected from light.[14]
New, unexpected peaks appear in HPLC/GC analysis. Degradation or Contamination: Oxidation has created byproducts, or the sample has been contaminated.1. Identify impurities. If possible, use Mass Spectrometry (GC-MS) to identify the structure of the new peaks to confirm they are oxidation products.[7] 2. Verify storage integrity. Check for compromised container seals or evidence of improper inerting. 3. Source new material. Use a fresh, unopened lot of 2,5-Dipropylphenol and immediately store it under the recommended conditions.
Reduced potency or inconsistent results in downstream experiments. Loss of Active Compound: A portion of the 2,5-Dipropylphenol has degraded, lowering its effective concentration.1. Re-qualify the material. Perform a quantitative purity analysis (e.g., HPLC with a calibrated standard, see Section 4) to determine the exact purity of the stored material. 2. Implement stricter storage. For highly sensitive applications, aliquot material into smaller, single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and air exposure.

Section 4: Analytical Protocols for Quality Control

Regular analytical testing is the only definitive way to confirm the ongoing stability of your stored 2,5-Dipropylphenol.

Experimental Protocol 4.1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general framework for assessing the purity of 2,5-Dipropylphenol and detecting oxidative impurities. Method optimization may be required.

Objective: To separate 2,5-Dipropylphenol from potential non-volatile degradation products.

ParameterRecommended Setting
Instrumentation HPLC with UV-Vis or Diode Array Detector (DAD)
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Water. A typical starting point is 70:30 (Acetonitrile:Water). A small amount of acid (e.g., 0.1% formic acid) may improve peak shape.
Flow Rate 1.0 mL/min
Detection Wavelength ~270-275 nm (Phenols typically have a UV maximum in this range)
Injection Volume 10 µL
Run Time 20-30 minutes (to ensure elution of later-eluting impurities)

Procedure:

  • Standard Preparation: Accurately prepare a 1 mg/mL solution of a trusted 2,5-Dipropylphenol reference standard in the mobile phase.

  • Sample Preparation: Prepare a solution of the stored 2,5-Dipropylphenol at the same concentration (1 mg/mL) in the mobile phase.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter to remove particulates.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Interpretation: Compare the chromatograms. The purity of the stored sample can be estimated by the area percentage of the main peak. The presence of new peaks, especially those eluting earlier (often more polar oxidation products), indicates degradation.[7][8]

Considerations for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile impurities and the specific chemical structures of degradation products.[20][21]

  • Derivatization: Phenols are polar and may exhibit poor peak shape in GC. Derivatization, such as silylation (e.g., using BSTFA or MSTFA), is often necessary to convert the polar -OH group into a less polar, more volatile trimethylsilyl (TMS) ether, improving chromatographic performance.[22][23][24]

  • Library Matching: The mass spectrum of each impurity peak can be compared against spectral libraries (e.g., NIST) to tentatively identify the degradation products.

By implementing these rigorous storage, handling, and analytical verification procedures, researchers can confidently minimize the oxidation of 2,5-Dipropylphenol, ensuring the integrity and reliability of their scientific work.

References

  • Chemsrc. (2025, August 21). 2,5-Diisopropylphenol | CAS#:35946-91-9. Retrieved from [Link]

  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Diisopropylphenol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2022). Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation. PMC. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities. Retrieved from [Link]

  • Air Liquide. (n.d.). Inerting, Blanketing and Purging. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of catalytic oxidation products of phenol by RP-HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 12). HPLC Method for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,5-Diisopropylphenol (FDB010516). Retrieved from [Link]

  • PMC. (2025, January 8). The measurement of phenols with graphitic carbon fiber microelectrodes and fast-scan cyclic voltammetry. Retrieved from [Link]

  • On Site Gas Systems. (n.d.). Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each?. Retrieved from [Link]

  • PMC. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). US4007230A - Antioxidant composition for stabilizing polyols.
  • TotalBoat. (2020, January 15). SAFETY DATA SHEET. Retrieved from [Link]

  • Agilent. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • MDPI. (2026, March 5). Antioxidant Potential of Waste Lignin Phenolics and Their Role in Thermo-Oxidative Stabilization of Polyurethane Materials. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (2015, May 13). What is the best storage temperature of phenol:chloroform:isoamyl alcohol (25:24:1)?. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. Retrieved from [Link]

  • Analyst (RSC Publishing). (2015, March 16). Indirect electroanalytical detection of phenols. Retrieved from [Link]

  • MDPI. (2021, September 7). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Retrieved from [Link]

  • PubMed. (2007, April 4). Effect of storage conditions on the biological activity of phenolic compounds of blueberry extract packed in glass bottles. Retrieved from [Link]

  • PMC. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • PMC. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • Ovid. (n.d.). effects of storage temperature and ph on the phenolic content, antioxidant activity, turbidity and colour of chamomile enriched beverages. Retrieved from [Link]

  • bioRxiv. (2021, August 1). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-diisopropyl phenol. Retrieved from [Link]

  • ResearchGate. (2014, June 30). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. Retrieved from [Link]

  • ResearchGate. (2022, March 18). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Retrieved from [Link]

  • MDPI. (2023, April 25). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Retrieved from [Link]

  • JScholar. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • Journal of Agroalimentary Processes and Technologies. (n.d.). Effects of storage temperature on the total phenolic content of Cornelian Cherry (Cornus mas L.) fruits extracts. Retrieved from [Link]

  • ACS Publications. (2014, December 16). Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals. Retrieved from [Link]

  • JScholar. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

Sources

Troubleshooting

overcoming steric hindrance in 2,5-Dipropylphenol production

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric & Regioselective Challenges in 2,5-Dipropylphenol Production Executive Summary Producing 2,5...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric & Regioselective Challenges in 2,5-Dipropylphenol Production

Executive Summary

Producing 2,5-Dipropylphenol (2,5-DPP) presents a dual challenge: regioselectivity (targeting the 2,5-pattern against the thermodynamic preference for 2,4- or 2,6-isomers) and chemoselectivity (maintaining the n-propyl chain without carbocation rearrangement to isopropyl).

Standard electrophilic aromatic substitution (EAS) on phenol typically yields 2,4-dipropylphenol because the hydroxyl group directs para more strongly than ortho due to steric shielding. To achieve the 2,5-pattern, you must invert this preference. The most robust strategy involves the Ortho-Directed Alkylation of 3-Propylphenol .

This guide details the protocols to overcome these steric barriers using coordinate-catalysis and acylation-reduction pathways.

Module 1: The Steric & Electronic Barrier

The Problem: You cannot easily synthesize 2,5-DPP by directly alkylating phenol with two equivalents of propyl reagent.

  • First Alkylation: Directs ortho/para. You get a mixture of 2-propylphenol and 4-propylphenol.

  • Second Alkylation:

    • From 4-propylphenol: The OH directs ortho (positions 2,6). Result: 2,4-dipropylphenol .

    • From 2-propylphenol: The OH directs para (position 4) and ortho (position 6). Result: 2,4-dipropylphenol or 2,6-dipropylphenol .[1]

The Solution: You must start with a meta-substituted precursor, 3-propylphenol , and force the second group into the 6-position (which becomes position 2 relative to the OH in the final product).

  • Steric Challenge: The 6-position is ortho to the OH. Standard Friedel-Crafts favors the para position (4), leading to 3,4-dipropylphenol.

  • Overcoming it: Use an Aluminum Phenoxide catalyst system.[2] This catalyst binds to the phenolic oxygen, creating a "molecular scaffold" that delivers the electrophile specifically to the ortho position (6), overriding the steric preference for the para position.

Module 2: Critical Protocols

Protocol A: The "High-Fidelity" Route (Acylation-Reduction)

Best for: Strictly n-propyl chains (zero rearrangement to isopropyl) and high regiocontrol.

Mechanism: Friedel-Crafts Acylation


 Fries Rearrangement 

Wolff-Kishner Reduction.

Step 1: Synthesis of 3-Propylphenol (Precursor)

  • Note: If not commercially sourced, produce via catalytic hydrogenation of 3-allylphenol or from 3-hydroxypropiophenone.

Step 2: Ortho-Selective Acylation Instead of alkylating (which rearranges), we acylate.

  • Reagents: 3-Propylphenol (1.0 eq), Propionyl Chloride (1.1 eq), Titanium Tetrachloride (

    
    , 1.1 eq).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Conditions:

    • Mix phenol and

      
       at 0°C to form the titanium phenoxide complex.
      
    • Add acid chloride slowly.

    • Reflux for 6-12 hours.

    • Why:

      
       coordinates with the phenolic oxygen and the acid chloride, forming a cyclic transition state that delivers the acyl group to the ortho position (C6).
      
  • Product: 1-hydroxy-2-propionyl-5-propylbenzene.

Step 3: Carbonyl Reduction

  • Reagents: Hydrazine hydrate (

    
    ), KOH, Diethylene glycol (Wolff-Kishner).
    
  • Conditions: Heat to 200°C.

  • Result: The propionyl group (

    
    ) becomes a propyl group (
    
    
    
    ).
  • Final Product: 2,5-Dipropylphenol .

Protocol B: Direct Ortho-Alkylation (Aluminum Phenoxide Method)

Best for: High throughput, assuming you can manage n-propyl vs isopropyl rearrangement (or if using allyl bromide followed by hydrogenation).

Step 1: Catalyst Formation

  • Reagents: 3-Propylphenol, Aluminum metal (turnings) or Triethylaluminum (

    
    ).
    
  • Reaction: Heat phenol with Al metal at 150°C until hydrogen evolution ceases.

  • Active Species: Aluminum tris(3-propylphenoxide).

Step 2: Alkylation

  • Reagent: Allyl Bromide (to avoid rearrangement) or 1-Chloropropane (high risk of rearrangement).

    • Recommendation: Use Allyl Bromide .

  • Conditions: Add Allyl Bromide to the aluminum phenoxide melt at 100-120°C.

  • Mechanism: The Al center coordinates the allyl halide, guiding it to the ortho position via a 6-membered transition state.

  • Intermediate: 2-allyl-5-propylphenol.

Step 3: Hydrogenation

  • Reagents:

    
     (1 atm), Pd/C (5%).
    
  • Result: Allyl (

    
    ) 
    
    
    
    Propyl (
    
    
    ).
  • Final Product: 2,5-Dipropylphenol .

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product contains Isopropyl groups Carbocation rearrangement during Friedel-Crafts alkylation.Stop using propyl halides/propene. Switch to Protocol A (Acylation) or Protocol B (Allylation + Hydrogenation). Primary carbocations (

) inevitably rearrange to secondary (

).
Major product is 2,4-isomer Loss of ortho-selectivity; thermodynamic control taking over.Lower Reaction Temperature. High temps favor the thermodynamic para product. Ensure you are using a coordinate catalyst (

,

, or Al-phenoxide) that anchors to the oxygen.
Low Yield (<30%) Polyalkylation (2,4,6-tripropylphenol) or catalyst poisoning.Increase Phenol:Reagent Ratio. Use a 2:1 excess of the starting phenol to discourage poly-substitution. Ensure anhydrous conditions; water kills the Lewis acid catalyst instantly.
Steric "Stalling" (Reaction stops) The 3-propyl group sterically hinders the catalyst at the 2-position (between OH and Propyl).Target the 6-position. The 6-position (ortho to OH, para to propyl) is less hindered. The product 1-OH, 6-propyl, 3-propylbenzene is structurally identical to 2,5-dipropylphenol (renumbering rules).

Module 4: Process Visualization

The following diagram illustrates the critical decision pathways to avoid steric and isomeric pitfalls.

G Start Starting Material: 3-Propylphenol Decision Select Reagent Strategy Start->Decision RouteA Route A: Acylation (Prevents Rearrangement) Decision->RouteA High Purity RouteB Route B: Direct Alkylation (Propyl Halide/Propene) Decision->RouteB Fast/Cheap RouteC Route C: Allylation (Allyl Bromide) Decision->RouteC Alternative StepA1 Ortho-Acylation (TiCl4 / Propionyl Cl) RouteA->StepA1 Ortho-Selective StepB1 Friedel-Crafts Alkylation (AlCl3) RouteB->StepB1 StepC1 Al-Phenoxide Catalysis (Ortho-Directed) RouteC->StepC1 StepA2 Wolff-Kishner Reduction StepA1->StepA2 ResultCorrect Target: 2,5-Dipropylphenol (n-propyl chains) StepA2->ResultCorrect ResultFail1 Impurity: 2,5-Diisopropylphenol (Rearranged) StepB1->ResultFail1 Carbocation Shift ResultFail2 Impurity: 2,4-Dipropylphenol (Para-substituted) StepB1->ResultFail2 Thermodynamic Control StepC2 Catalytic Hydrogenation (Pd/C) StepC1->StepC2 StepC2->ResultCorrect

Caption: Decision matrix for 2,5-DPP synthesis. Route A and C avoid the common isopropyl impurity.

References

  • Ortho-Alkylation via Aluminum Phenoxides

    • Kolka, A. J., Napolitano, J. P., Filbey, A. H., & Ecke, G. G. (1957). The ortho-Alkylation of Phenols. The Journal of Organic Chemistry, 22(6), 642–646.
  • Regioselectivity in Phenol Acylation

    • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 64(1), 17-49.
  • Catalytic Strategies for Phenol Derivatives

    • Fiege, H., et al. (2000).[3] Phenol Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.[4]

  • Separation of Isomers (HPLC/GC Data)

    • Smolecule Technical Data. 2,5-Diisopropylphenol Synthesis and Properties.

Sources

Optimization

Technical Support Center: Purification of 2,5-Dipropylphenol via Column Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 2,5-dipropylphenol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 2,5-dipropylphenol. Alkylphenols present unique chromatographic challenges due to their amphiphilic nature—combining a highly polar, hydrogen-bonding hydroxyl head with lipophilic alkyl chains.

Below, you will find our diagnostic workflow, method development FAQs, troubleshooting guides, and a self-validating protocol designed to ensure high-purity recovery.

Separation Logic & Workflow

G A Crude 2,5-Dipropylphenol Mixture B TLC Screening (Hexane/EtOAc) A->B C Is streaking/tailing observed? B->C D Add 1% Acetic Acid to Mobile Phase C->D Yes E Optimize Isocratic Ratio (Target Rf = 0.25 - 0.35) C->E No D->E F Dry Load onto Silica Gel Column E->F G Elute & Monitor via FeCl3 Stained TLC F->G

Workflow for optimizing 2,5-Dipropylphenol purification via normal-phase chromatography.

Frequently Asked Questions (FAQs): Method Development

Q: Why does 2,5-dipropylphenol streak across multiple fractions on a standard normal-phase silica column? A: Underivatized phenols possess a highly polarized hydroxyl (-OH) group that acts as both a strong hydrogen bond donor and acceptor. On unmodified bare silica gel, the acidic silanol groups (Si-OH) interact heterogeneously with the phenolic -OH. This causes a non-linear adsorption isotherm, leading to irreversible adsorption on active centers of the separation system[1]. Adding a polar acidic modifier (like 1% acetic acid) competitively binds to these active silanol sites, deactivating them and ensuring the target compound elutes as a sharp, symmetrical band.

Q: How do I resolve 2,5-dipropylphenol from its structural isomer, 2,6-dipropylphenol? A: Separation of structural isomers relies on exploiting subtle steric differences. The 2,6-isomer features two bulky propyl groups flanking the hydroxyl group at the ortho positions. This creates massive steric shielding, preventing the -OH from effectively hydrogen-bonding with the silica. Consequently, 2,6-dipropylphenol acts almost like a non-polar hydrocarbon and elutes rapidly. 2,5-dipropylphenol, with only one ortho-propyl group, has a more exposed hydroxyl group, allowing stronger interaction with the stationary phase. To maximize this resolution, use a highly non-polar isocratic system (e.g., 98:2 Hexane:Ethyl Acetate) to exaggerate the retention time differences.

Q: What is the most reliable way to visualize these fractions on a TLC plate? A: While UV light (254 nm) is standard, it lacks specificity and can lead to the pooling of co-eluting UV-active impurities. Instead, use a Ferric Chloride (FeCl3) stain. FeCl3 is a highly specific reagent for detecting phenolic compounds[2], yielding a distinct dark green or blue colorimetric response that immediately validates the presence of the target phenol.

Troubleshooting Guide: Common Experimental Failures

Issue: Severe peak tailing persists even after adding 1% Acetic Acid.

  • Diagnostic Causality: If tailing persists despite mobile phase acidification, the issue is likely column overloading or degraded silica gel. When the sample-to-silica ratio exceeds 1:50, the localized concentration of the phenol overwhelms the deactivated silanol sites.

  • Intervention: Reduce the loading mass or increase the column diameter. Ensure the mobile phase is consistently acidified throughout the run, as acidifying the mobile phase with modifiers like acetic or formic acid is critical to minimize peak tailing[3].

Issue: The compound is co-eluting with non-polar aliphatic impurities at the solvent front.

  • Diagnostic Causality: The mobile phase is too polar, or the sample was loaded in a highly polar solvent (like pure Ethyl Acetate or Methanol). Polar loading solvents disrupt the equilibrium isotherm at the top of the column, dragging the compound down prematurely.

  • Intervention: Switch to a dry-loading technique (detailed in the protocol below) and reduce the Ethyl Acetate concentration in your mobile phase to 5% or less.

Issue: The TLC of the product mixture changed after work-up, showing degradation.

  • Diagnostic Causality: Alkylphenols can be sensitive to oxidation or highly basic conditions. If left in a crude mixture exposed to air or unquenched base, they can degrade prior to chromatography.

  • Intervention: Test small samples of the reaction mixture before quenching to identify the degradation pathway. As noted in standard troubleshooting practices, products may not tolerate exposure to air, water, or extreme pH during workup[4]. Purify immediately after extraction.

Self-Validating Protocol: Normal-Phase Silica Gel Purification

Principle of Causality: Every action in this protocol is engineered to counteract the thermodynamic drive of the phenolic hydroxyl group to irreversibly bind to the silica stationary phase.

Step 1: Stationary Phase Preparation & Deactivation

  • Action: Measure 230–400 mesh silica gel at a 50:1 weight ratio to the crude sample. Prepare a slurry using 95:5 Hexane:Ethyl Acetate containing 1% glacial acetic acid (v/v).

  • Causality: The acetic acid competitively binds to the highly active, acidic silanol (Si-OH) sites on the silica. Pre-saturating the column with this modifier prevents the 2,5-dipropylphenol from undergoing irreversible adsorption.

  • Validation Checkpoint: Ensure the slurry is perfectly homogenous. Trapped air bubbles will cause channeling, destroying the theoretical plates required for isomer separation.

Step 2: Column Packing

  • Action: Pour the slurry into a glass column. Use 5 psi of compressed nitrogen to pack the bed. Top with 1 cm of clean, washed sea sand.

  • Validation Checkpoint: The solvent meniscus must descend perfectly horizontally. Any tilting indicates an uneven bed, which will cause the bands to elute diagonally and co-mingle.

Step 3: Dry Loading the Sample

  • Action: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the sand layer.

  • Causality: Phenols are prone to "crashing out" or streaking if loaded in a polar liquid solvent. Dry loading ensures the sample enters the column as an infinitely narrow band, maximizing initial resolution.

  • Validation Checkpoint: The loaded powder must be completely dry. Any residual DCM will act as a strong localized eluent, causing premature streaking.

Step 4: Elution and Fraction Collection

  • Action: Elute isocratically with the 95:5 Hexane:EtOAc (1% AcOH) mobile phase. Collect fractions equivalent to roughly 1/10th of the column volume.

  • Validation Checkpoint: Spot fractions on a TLC plate and dip in a 1% FeCl3 solution. The target 2,5-dipropylphenol will immediately validate its presence by forming a dark blue/green complex, distinguishing it from non-phenolic impurities.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal relationship between solvent system polarity, modifier presence, and the resulting chromatographic behavior of 2,5-dipropylphenol.

Solvent System (v/v)Modifier AddedObserved Rf ValueBand Shape & Resolution Profile
90:10 Hexane:EtOAc None0.35Severe tailing; broad elution over 15+ column volumes.
90:10 Hexane:EtOAc 1% Acetic Acid0.42Sharp, symmetrical band; elutes in 3-4 column volumes.
95:5 Hexane:EtOAc 1% Acetic Acid0.28Optimal resolution from sterically hindered isomers.
100% Dichloromethane None0.55Moderate tailing; poor separation from non-polar impurities.

References

  • Title: Toxic phenolic compounds in the Egyptian coastal waters of Alexandria: spatial distribution, source identification, and ecological risk assessment Source: Taylor & Francis URL
  • Title: Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties Source: MDPI URL
  • Title: Characterization of phenolic compounds of turmeric using TLC Source: Journal of Pharmacognosy and Phytochemistry URL
  • Source: University of Rochester (Not Voodoo)

Sources

Troubleshooting

thermal stability and degradation of 2,5-Dipropylphenol

Welcome to the technical support resource for 2,5-Dipropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2,5-Dipropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the thermal stability and degradation of this compound. Understanding these properties is critical for ensuring experimental reproducibility, product purity, and safety.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the thermal behavior of 2,5-Dipropylphenol.

Q1: What is the general thermal stability of 2,5-Dipropylphenol?

Q2: What are the recommended storage and handling conditions to maintain stability?

To prevent degradation, 2,5-Dipropylphenol should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is crucial to keep it away from heat, sparks, open flames, and incompatible substances like oxidizing agents, acid chlorides, and acid anhydrides.[4] For long-term storage, refrigeration (e.g., -20°C) in a sealed vessel is sometimes recommended.[5] All handling should be performed in a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5]

Q3: What are the primary degradation products expected from thermal stress?

The thermal degradation of alkylphenols can proceed through several mechanisms, primarily dealkylation (cracking) and oxidation.

  • In an inert atmosphere (pyrolysis): The primary degradation pathway is expected to be the cleavage of the propyl groups from the phenol ring. This dealkylation mechanism results in the formation of simpler phenols (like phenol itself), cresols, and xylenols, along with gaseous products such as propene.[6]

  • In the presence of oxygen (oxidation): The degradation is more complex. It can involve the formation of a phenoxyl radical, which is a key step in its function as an antioxidant.[7][8] At higher temperatures, this can lead to the formation of quinones and other oxidized species, which are often colored. Hazardous decomposition products include carbon monoxide and carbon dioxide.[4] For phenolic resins, which share structural similarities, thermal decomposition can also release water, phenol, and various oxides of carbon.[2][9]

Q4: How does the presence of oxygen affect its thermal degradation?

Oxygen significantly alters the degradation pathway and typically lowers the onset temperature of decomposition.[10] In an inert atmosphere like nitrogen, degradation occurs primarily through pyrolysis (thermal cracking). In the presence of air or oxygen, thermo-oxidative degradation occurs. This process is often initiated at lower temperatures and can lead to a wider range of byproducts, including carbonyls and other oxygenated compounds, which can contribute to discoloration (e.g., yellowing or browning) of the material.[10][11]

Q5: Can 2,5-Dipropylphenol be used as a high-temperature antioxidant?

Yes, 2,5-Dipropylphenol exhibits antioxidant properties, functioning as a chain-breaking antioxidant by scavenging free radicals.[7] This mechanism involves the transfer of its phenolic hydrogen to a radical, forming a more stable phenoxyl radical intermediate.[7][8] However, its effectiveness at very high temperatures can be limited by its own thermal stability. While it can provide protection, its volatility and potential for degradation must be considered for applications requiring long-term stability at temperatures approaching its boiling point or decomposition range.[12] The structure of hindered phenols plays a crucial role in their antioxidant efficiency at elevated temperatures.[13][14]

Troubleshooting Guide for Experimental Issues

This guide addresses specific problems you may encounter during your experiments.

Problem: My 2,5-Dipropylphenol sample has darkened or changed color upon heating. What does this indicate?

  • Plausible Cause: Discoloration (typically to yellow or brown) is a common indicator of thermal-oxidative degradation. The formation of quinone-type structures and other conjugated systems from the oxidation of the phenol ring leads to compounds that absorb visible light.

  • Troubleshooting Steps:

    • Verify Atmosphere: Ensure your experimental setup is truly inert if the reaction is intended to be oxygen-free. Use high-purity nitrogen or argon and consider using an oxygen trap.

    • Lower Temperature: Determine if the process temperature can be reduced without compromising your reaction or analysis. Even a small reduction can significantly decrease the rate of degradation.

    • Check for Impurities: Contaminants, especially transition metals, can catalyze oxidation. Verify the purity of your 2,5-Dipropylphenol and other reagents.

    • Limit Exposure Time: Minimize the duration the compound is held at an elevated temperature.

Problem: I am seeing unexpected peaks in my analytical results (e.g., GC-MS, HPLC) after a thermal process. What might they be?

  • Plausible Cause: These peaks are likely degradation products. Based on known mechanisms, these could include dealkylated phenols, isomers, or oxidized derivatives.

  • Troubleshooting Steps:

    • Identify Byproducts: Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks. Compare the fragmentation patterns to known spectra of phenol, cresols, xylenols, and potentially propene-adducts.[9][15]

    • Run a Control: Heat a sample of pure 2,5-Dipropylphenol under the same conditions (time, temperature, atmosphere) as your experiment but without other reactants. Analyze the resulting mixture to create a "degradation profile" for your specific conditions.

    • Review Literature: Search for studies on the thermal cracking of similar alkylphenols to help predict and identify potential degradation products.[6]

Problem: My reaction yield is lower than expected when using 2,5-Dipropylphenol at high temperatures. Could the compound be degrading?

  • Plausible Cause: Yes, if the reaction temperature is high enough, a portion of your 2,5-Dipropylphenol starting material could be lost to thermal decomposition or volatilization.

  • Troubleshooting Steps:

    • Quantify Starting Material: After the reaction, analyze the mixture for the remaining 2,5-Dipropylphenol to determine if it has been consumed at a rate faster than predicted by your reaction stoichiometry.

    • Perform a Thermal Stability Test: Use Thermogravimetric Analysis (TGA) to determine the exact temperature at which your sample begins to lose mass under your experimental atmosphere (see protocol below).[16] This will provide a clear upper limit for your process temperature.

    • Optimize Reaction Conditions: Explore using a catalyst to lower the required reaction temperature or reduce the reaction time.

Data Summary

The table below summarizes key physical and thermal properties of 2,5-Dipropylphenol and related phenolic structures.

PropertyValue for 2,5-DipropylphenolGeneral Range for Phenolic CompoundsSource(s)
IUPAC Name 2,5-di(propan-2-yl)phenolN/A[1]
Molecular Formula C₁₂H₁₈ON/A[1]
Melting Point 95.5 °CVaries[1]
Boiling Point 232 °C (at 760 mmHg)Varies
Flash Point 93 °C (for 2-n-Propylphenol)Varies[4]
Onset of Significant Degradation Not specifically reported~350 - 400°C (in inert atm.)[2][3]
Primary Degradation Products Phenol, Cresols, PropenePhenols, CO, CO₂, H₂O, Methane[6][9]

Visualizing Degradation and Analysis

To better understand the processes involved, the following diagrams illustrate the potential degradation pathways and a standard workflow for thermal analysis.

Potential Thermal Degradation Pathways of 2,5-Dipropylphenol A 2,5-Dipropylphenol B Pyrolysis (Inert Atm.) >350°C A->B High Heat C Thermo-oxidation (Air) >250°C A->C Heat + O₂ D Dealkylation (Loss of Propyl Groups) B->D G Oxidation C->G E Phenol, Cresols, Xylenols D->E F Propene, Methane D->F H Phenoxyl Radical G->H J CO, CO₂, H₂O G->J I Quinones & Colored Byproducts H->I

Caption: Potential degradation routes for 2,5-Dipropylphenol.

Workflow for TGA Analysis cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Execution & Analysis P1 Accurately weigh 5-10 mg of sample P2 Place in TGA pan (e.g., alumina, platinum) P1->P2 R1 Run TGA Experiment P2->R1 S1 Set atmosphere (e.g., N₂ or Air) S2 Define temperature program (e.g., ramp 10°C/min to 600°C) S1->S2 S2->R1 R2 Record Mass vs. Temperature R1->R2 R3 Analyze TGA curve for onset of mass loss (T_onset) R2->R3 R4 Calculate derivative (DTG) to find peak degradation temp R3->R4

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Experimental Protocol: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for determining the thermal stability of a 2,5-Dipropylphenol sample. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][17]

Objective: To determine the onset temperature of decomposition (T_onset) and the temperature of maximum degradation rate for 2,5-Dipropylphenol.

Materials:

  • 2,5-Dipropylphenol sample

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen (or air for oxidative stability)

  • TGA sample pans (e.g., alumina or platinum)

  • Analytical balance (microgram sensitivity)

Procedure:

  • Instrument Preparation:

    • Turn on the TGA and allow it to stabilize according to the manufacturer's instructions.

    • Start the purge gas (e.g., nitrogen at 20-50 mL/min) to create the desired atmosphere in the furnace.[10]

  • Sample Preparation:

    • Tare an empty TGA sample pan on the analytical balance.

    • Accurately weigh 5-10 mg of the 2,5-Dipropylphenol sample directly into the pan. Record the exact mass.

  • Loading the Sample:

    • Carefully place the sample pan into the TGA furnace autosampler or manual holder.

    • Tare the balance within the TGA instrument to zero the initial mass.

  • Setting up the Thermal Method:

    • Define the temperature program in the instrument software:

      • Initial Temperature: 30°C

      • Ramp Rate: 10°C/minute.[16] This is a standard rate, but it can be adjusted (e.g., 5°C/min for higher resolution).

      • Final Temperature: 600°C (This is typically sufficient to observe the primary degradation of phenolic compounds).[16]

      • Atmosphere: Select Nitrogen (for pyrolysis) or Air (for thermo-oxidative degradation) with a constant flow rate.

  • Running the Experiment:

    • Start the thermal method. The instrument will begin heating the sample and recording the mass loss as a function of temperature.

  • Data Analysis:

    • TGA Curve (Mass % vs. Temperature): Identify the onset temperature (T_onset) of degradation. This is often determined by the intersection of the baseline tangent with the tangent of the initial mass loss step. This represents the temperature at which significant degradation begins.

    • DTG Curve (Derivative of Mass Loss vs. Temperature): The software can calculate the first derivative of the TGA curve. The peak of the DTG curve indicates the temperature at which the rate of mass loss is at its maximum.[10]

    • Residual Mass: Note the percentage of mass remaining at the end of the experiment. For organic compounds like 2,5-Dipropylphenol, this should be very low in an oxidizing atmosphere.

Self-Validation and Interpretation:

  • The results should be highly reproducible. Running the same sample multiple times should yield a T_onset within a narrow range (± 2-3°C).

  • The shape of the TGA curve provides insight into the degradation mechanism. A single, sharp mass loss suggests a simple, one-step decomposition, whereas multiple steps indicate a more complex process.

  • Comparing the TGA curve in nitrogen versus air can elucidate the role of oxygen in the degradation process; typically, T_onset will be lower in air.[10]

References

  • BroadPharm. (2024, September 26). Safety Data Sheet.
  • ResearchGate. (n.d.). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b).
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • Smolecule. (2023, August 15). Buy 2,5-Diisopropylphenol | 35946-91-9.
  • E3S Web of Conferences. (2023). Degradation of Carbon/Phenolic Composite Materials for Spacecraft Structure Material. E3S Web of Conferences, 439, 01010.
  • Marott, J. (2014, June 30). Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). Thermoset University.
  • Journal of Al-Nahrain University. (2019, October 25). Synthesis and thermal properties of some phenolic resins.
  • Jones, B. W., & Neuworth, M. B. (1952). Thermal Cracking of Alkyl Phenols - Mechanism of Dealkylation. Industrial & Engineering Chemistry, 44(12), 2872–2876.
  • Vrije Universiteit Brussel. (2021, September 1). Decomposition of carbon/phenolic composites for aerospace heatshields: Detailed speciation of phenolic resin pyrolysis products.
  • ResearchGate. (2025, August 6). The oxidative thermal degradation of polypropylene containing various 2,6-di-t ert-butyl-4-alkylphenols.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-n-Propylphenol, 98%.
  • Purdue University. (n.d.). Safety Data Sheet.
  • Marquette University. (n.d.). The Thermal degradation of Bisphenol A Polycarbonate in Air.
  • Carl ROTH. (n.d.).
  • Wageningen University & Research. (n.d.). Chemical study on alkylphenols. WUR eDepot.
  • PubMed. (2006, September 15). Microbial degradation of nonylphenol and other alkylphenols--our evolving view.
  • National Center for Biotechnology Information. (n.d.). 2,5-Diisopropylphenol. PubChem Compound Database.
  • Murphy, P. G., et al. (1992). The antioxidant potential of propofol (2,6-diisopropylphenol). British Journal of Anaesthesia, 68(6), 613-8.
  • The Good Scents Company. (n.d.). 2,5-diisopropyl phenol, 35946-91-9.
  • ResearchGate. (n.d.). Study of Antioxidant Properties of 5- n -Pentadecyl-2- tert amylphenol.
  • Maurer, F., et al. (2019, May 2). Stability of Propofol (2,6-Diisopropylphenol) in Thermal Desorption Tubes during Air Transport. SciSpace.
  • MDPI. (2022, February 17).
  • Penn State Research Database. (2018, March 13). Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant.
  • arXiv.org. (n.d.). FTIR and GCMS analysis of epoxy resin decomposition products feeding.
  • NRC Publications Archive. (n.d.). Toxicity of decomposition products: phenolic resin.
  • M-ep.co.jp. (n.d.). 4.Thermal Properties.
  • SciSpace. (n.d.). The thermal decomposition products of phenol-formaldehyde laminates part 2. the production of formaldehyde carbon monoxide and c.

Sources

Optimization

Technical Support Center: Purification of 2,5-Dipropylphenol

Welcome to the technical support center for the purification of 2,5-Dipropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,5-Dipropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of unreacted phenol from 2,5-Dipropylphenol mixtures. Our goal is to equip you with the knowledge to confidently select and optimize a purification strategy that meets the specific requirements of your research or production scale.

Introduction: The Challenge of Separating Phenol and 2,5-Dipropylphenol

The synthesis of 2,5-Dipropylphenol often results in a product mixture containing unreacted phenol. The structural similarity and related physical properties of these two compounds can make their separation a non-trivial task. Incomplete removal of phenol can interfere with downstream applications and compromise the purity and integrity of the final product. This guide will explore the most effective methods for this purification, addressing common challenges and providing practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted phenol from my 2,5-Dipropylphenol mixture?

A1: The most common and effective methods are fractional distillation, alkaline liquid-liquid extraction, and melt crystallization. The choice of method depends on the scale of your experiment, the required purity of the final product, and the equipment available.

Q2: I'm working on a small, lab-scale synthesis. Which purification method is most practical?

A2: For lab-scale purifications, alkaline liquid-liquid extraction is often the most convenient and cost-effective method. It does not require specialized equipment beyond standard laboratory glassware and can be performed relatively quickly.

Q3: My main concern is achieving the highest possible purity for my 2,5-Dipropylphenol. Which method should I prioritize?

A3: For achieving very high purity, fractional distillation under reduced pressure is generally the preferred method. For crystalline solids, melt crystallization can also yield a product of exceptional purity.

Q4: Are there any "green" or more environmentally friendly alternatives to traditional solvent-based extraction?

A4: While less common in this specific application, research is ongoing into greener separation technologies. Enzymatic degradation of phenol is a possibility, where an enzyme specifically targets and breaks down phenol, leaving the 2,5-Dipropylphenol intact.[1] However, this method would require significant process development and optimization.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during the purification process and offers actionable solutions.

Fractional Distillation

Problem: Poor separation between phenol and 2,5-Dipropylphenol, even with a fractionating column.

  • Possible Cause: Insufficient column efficiency. The number of theoretical plates in your distillation setup may be too low for the separation.

  • Solution:

    • Increase the length of the fractionating column.

    • Use a more efficient packing material in the column (e.g., Raschig rings, Vigreux indentations).

    • Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases on each theoretical plate.

Problem: The product is degrading at the high temperatures required for distillation.

  • Possible Cause: Phenolic compounds can be susceptible to oxidation and degradation at elevated temperatures.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of both compounds, allowing for separation at a lower temperature.

    • Ensure your system is free of leaks to maintain a stable vacuum.

    • Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Alkaline Liquid-Liquid Extraction

Problem: Formation of a stable emulsion at the interface between the organic and aqueous layers, making separation difficult.

  • Possible Cause: High concentrations of phenolic compounds or the presence of other surface-active impurities can lead to emulsion formation. Vigorous shaking can also contribute to this issue.

  • Solution:

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.

    • Add a small amount of a saturated brine solution (NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.

    • If the emulsion persists, try passing the mixture through a bed of glass wool or a phase separation filter paper.

    • In some cases, centrifugation can be effective in breaking stable emulsions.

Problem: Low recovery of 2,5-Dipropylphenol after the extraction process.

  • Possible Cause:

    • Incomplete extraction of the phenolate from the organic phase.

    • Some 2,5-Dipropylphenol may be slightly soluble in the aqueous phase, especially if the pH is very high.

    • Loss of product during the washing and drying steps.

  • Solution:

    • Perform multiple extractions with fresh aqueous base to ensure complete removal of the phenol.

    • After the initial extraction, back-wash the combined aqueous layers with a small amount of a non-polar organic solvent (e.g., hexane) to recover any dissolved 2,5-Dipropylphenol.

    • Carefully separate the layers to avoid losing any of the organic phase.

In-Depth Technical Guides and Protocols

Method 1: Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. Phenol has a boiling point of 181.7 °C, while 2,5-Dipropylphenol has a significantly higher boiling point, making this a viable separation technique.

Physical Properties for Consideration:

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 1 atm)Melting Point (°C)
Phenol94.11181.740.5
2,5-Dipropylphenol178.27~26395.5[2]

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Charging the Flask: Add the crude 2,5-Dipropylphenol mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the mixture begins to boil, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely.

    • The first fraction to distill will be enriched in the lower-boiling component, phenol. The vapor temperature should hold steady near the boiling point of phenol (or lower if under vacuum).

    • Once the phenol has been distilled, the temperature will begin to rise. Change the receiving flask to collect the intermediate fraction.

    • The final fraction will be the purified 2,5-Dipropylphenol, and the vapor temperature will stabilize near its boiling point.

  • Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., GC-FID) to determine their purity.

Workflow for Fractional Distillation:

start Start: Crude Mixture setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Mixture & Boiling Chips setup->charge heat Gently Heat the Mixture charge->heat distill_phenol Collect Phenol Fraction (lower boiling point) heat->distill_phenol distill_intermediate Collect Intermediate Fraction distill_phenol->distill_intermediate distill_product Collect 2,5-Dipropylphenol Fraction (higher boiling point) distill_intermediate->distill_product analyze Analyze Fractions (e.g., GC-FID) distill_product->analyze end End: Purified Product analyze->end start Start: Crude Mixture dissolve Dissolve in Organic Solvent start->dissolve add_base Add Aqueous NaOH Solution dissolve->add_base extract Gently Mix and Separate Layers add_base->extract collect_organic Collect Organic Layer extract->collect_organic repeat_extraction Repeat Extraction of Organic Layer extract->repeat_extraction Repeat 2x wash Wash with Brine collect_organic->wash repeat_extraction->collect_organic dry Dry with Anhydrous Salt wash->dry evaporate Remove Solvent (Rotary Evaporation) dry->evaporate analyze Analyze Product Purity evaporate->analyze end End: Purified 2,5-Dipropylphenol analyze->end

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 2,5-Dipropylphenol Alkylation

Case ID: T-DPP-ALK-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Optimizing the alkylation of 2,5-dipropylphenol requires navigating a complex thermodynamic lan...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-DPP-ALK-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Optimizing the alkylation of 2,5-dipropylphenol requires navigating a complex thermodynamic landscape. Unlike simple phenol alkylation, this substrate presents significant steric hindrance and susceptibility to alkyl group isomerization.

This guide addresses the critical relationship between reaction temperature , regioselectivity (C- vs. O-alkylation), and side-chain stability (n-propyl vs. isopropyl rearrangement).

Module 1: The Thermal Landscape (Thermodynamics vs. Kinetics)

To optimize your yield, you must first identify which "trap" your reaction is falling into.[1] The alkylation of hindered phenols is governed by two competing energy barriers.

The Regioselectivity Switch (O- vs. C-Alkylation)

Phenols are bidentate nucleophiles.[2]

  • Kinetic Control (Low Temp, <80°C): The oxygen atom is more accessible. The reaction favors O-alkylation , forming the phenolic ether (e.g., 1-propoxy-2,5-dipropylbenzene).[3] This is often a "dead end" in low-temperature processes unless a rearrangement step is included.

  • Thermodynamic Control (High Temp, >130°C): C-alkylation is thermodynamically favored. At higher temperatures, O-alkylated products can undergo a Fries-like rearrangement to form the desired C-alkylated phenol.

The Isomerization Hazard (The "Propyl Problem")

This is the most common failure mode for this specific substrate.

  • The Mechanism: Under strong Lewis acid catalysis and high heat, n-propyl groups generate primary carbocations which rapidly rearrange to more stable secondary carbocations (isopropyl).

  • The Consequence: If your target is n-propyl substitution, exceeding 110°C with strong acids (e.g.,

    
    , 
    
    
    
    ) will likely scramble your existing propyl chains or isomerize the incoming alkyl group.

Module 2: Troubleshooting Matrix

Use this diagnostic table to identify the root cause of your specific failure mode.

SymptomProbable CauseThermal DiagnosisCorrective Action
Low Conversion / Stalled Steric hindrance at C4/C6 positions.Too Cold (<80°C) . System lacks energy to overcome steric barrier of existing propyl groups.Increase T to 95-105°C . Switch to a solvent with a higher boiling point (e.g., Toluene to Xylene).
High Yield of Ether (O-alkyl) Kinetic trapping.Too Cold . Reaction stopped at the kinetic product.Thermodynamic Push: Increase T to 130°C for 1 hour to force rearrangement, or increase catalyst loading.
Product is Isopropyl-substituted Carbocation rearrangement (1° → 2°).Too Hot (>120°C) or Acid too strong.Cool Down: Limit T to 90°C . Use a milder catalyst (e.g.,

or Amberlyst-15) to prevent skeletal rearrangement.
Poly-alkylation (Tars) Loss of selectivity.[1][4]Runaway Exotherm .Control: Implement slow addition of alkylating agent. Ensure active cooling during initial mixing.

Module 3: Experimental Protocol (Optimized Workflow)

Objective: Selective C-alkylation at the C4 position (para to OH) while preserving n-propyl chain integrity.

Reagents & Setup
  • Substrate: 2,5-Dipropylphenol (1.0 eq)

  • Alkylating Agent: n-Propyl Bromide or 1-Propanol (1.1 eq)

  • Catalyst: Amberlyst-15 (Heterogeneous, prevents rapid isomerization) or

    
    .
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Methodology
  • Catalyst Activation:

    • If using solid acid (Amberlyst), dry at 110°C under vacuum for 4 hours prior to use to remove water (water kills the catalyst and lowers effective acidity).

  • The "Cold" Initiation (Prevents Exotherms):

    • Dissolve 2,5-dipropylphenol in DCE under

      
       atmosphere.
      
    • Cool to 0°C . Add catalyst slowly.

    • Why? This prevents localized hot spots that trigger immediate polymerization.

  • The "Ramp" (Kinetic Zone):

    • Add alkylating agent dropwise over 30 minutes.

    • Allow to warm to Room Temperature (25°C) . Stir for 2 hours.

    • Check Point: TLC/HPLC will likely show O-alkylation (Ether) dominant here.

  • The "Thermodynamic" Drive:

    • Heat to Reflux (83°C for DCE) .

    • Crucial: Hold at reflux for 4–6 hours.

    • Mechanism:[3][5][6][7][8] This temperature is sufficient to drive the rearrangement of the O-ether to the C-alkyl product without providing enough energy to surmount the activation barrier for n-propyl

      
       isopropyl isomerization.
      
  • Quench:

    • Cool to room temperature immediately.[1] Filter catalyst (if solid) or quench with

      
       (aq).
      
    • Warning: Do not allow the reaction to sit overnight at warm temperatures.

Module 4: Visualization (Process Logic)

Figure 1: Reaction Pathway & Temperature Selection

ReactionPath Start 2,5-Dipropylphenol + Alkyl Agent LowTemp Low Temp (<80°C) Kinetic Control Start->LowTemp Initial Mixing HighTemp High Temp (>140°C) Strong Acid Start->HighTemp OptTemp Optimized Temp (90-110°C) Start->OptTemp Ether O-Alkylated Ether (Undesired) LowTemp->Ether Fast Path IsoProduct Isopropyl Isomer (Rearranged/Byproduct) HighTemp->IsoProduct Carbocation Scrambling Target C-Alkylated Product (n-Propyl Intact) OptTemp->Target Balanced Path Ether->Target Slow Rearrangement (Requires Heat)

Caption: Decision tree illustrating the trade-off between kinetic trapping (Ether formation) and thermodynamic degradation (Isomerization).

Figure 2: Troubleshooting Flowchart

Troubleshooting Issue Identify Issue CheckHPLC Analyze Crude (HPLC/GC) Issue->CheckHPLC ResultEther Major Peak: Ether (O-Alkyl) CheckHPLC->ResultEther ResultIso Major Peak: Isopropyl Isomer CheckHPLC->ResultIso ResultNone No Reaction (Recovery) CheckHPLC->ResultNone SolEther Action: Increase Temp (+20°C) or Time ResultEther->SolEther SolIso Action: Lower Temp Change Catalyst ResultIso->SolIso SolNone Action: Check Catalyst Activity (Water?) ResultNone->SolNone

Caption: Diagnostic workflow for correcting reaction failures based on crude analysis.

Frequently Asked Questions (FAQ)

Q: Why can't I just use


 at room temperature? 
A: 

is a very aggressive Lewis acid. Even at room temperature, it can complex strongly with the phenolic oxygen, deactivating the ring toward alkylation. To overcome this, you often need heat, but heating

with n-propyl chains invites isomerization. We recommend milder catalysts like Amberlyst-15 or Triflic acid (

) for better control [1].

Q: My product has the correct mass but wrong retention time. What happened? A: You likely formed the O-alkylated ether or a meta-alkylated isomer . 2,5-dipropylphenol directs to the C4 and C6 positions. If the temperature is too low, the ether forms. If too high, the alkyl group might migrate to the meta position (thermodynamic sink). Verify structure using NOESY NMR.

Q: Can I use microwave heating? A: Yes, microwave heating is excellent for this reaction as it provides rapid energy transfer to overcome the steric barrier without the long residence times that lead to degradation. Try 100°C for 10–20 minutes as a starting point [2].

References

  • Friedel–Crafts Alkylation of Phenols. Organic Chemistry Portal. (Discusses the reversibility and thermodynamic control of phenol alkylation). [Link]

  • Microwave-Assisted Friedel-Crafts Alkylation. National Institutes of Health (PMC). (Demonstrates improved regioselectivity and reduced reaction times using microwave irradiation). [Link]

  • Alkylation of Phenol: A Mechanistic View. PubMed. (Detailed DFT and kinetic analysis of O- vs C-alkylation pathways). [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2,5-Dipropylphenol: A Comparative NMR Analysis Guide

Introduction: The Isomer Challenge In the synthesis of alkylphenols, particularly for antioxidant precursors or drug intermediates, regioselectivity is rarely absolute. The alkylation of phenol with propylene or propyl h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Challenge

In the synthesis of alkylphenols, particularly for antioxidant precursors or drug intermediates, regioselectivity is rarely absolute. The alkylation of phenol with propylene or propyl halides often yields a mixture of isomers. While 2,5-dipropylphenol is the target for specific bioactive scaffolds, the thermodynamic byproducts—2,4-dipropylphenol and 2,6-dipropylphenol —are frequent contaminants.

This guide provides a definitive protocol for identifying 2,5-dipropylphenol using 1H NMR. Unlike standard spectral libraries that list peaks, this document focuses on the comparative mechanics of identification—how to prove you have the 2,5-isomer and not its structural mimics.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral resolution capable of distinguishing isomer coupling patterns, the following protocol is mandatory.

Sample Preparation[1][2]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. Rationale: High concentrations (>20 mg) can cause intermolecular Hydrogen-bonding broadening of the OH signal, obscuring aromatic splitting.

  • Solvent Selection:

    • Primary (Structural ID):

      
       (Chloroform-d). Best for resolution of alkyl chains and observing "natural" OH shifts.
      
    • Secondary (Validation):

      
      . Used to confirm the phenolic proton count (shifts OH downfield to ~9.0 ppm) and remove exchange broadening.
      
Instrument Parameters
  • Frequency: Minimum 300 MHz (400+ MHz recommended for resolving meta-couplings).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–32 scans to ensure S/N ratio >100:1 for satellite detection.

Structural Analysis: The Fingerprint Regions

The identification relies on two distinct spectral domains: the Aromatic Fingerprint (Regiochemistry) and the Aliphatic Chain (Substituent Verification).

A. The Aromatic Region (6.5 – 7.2 ppm)

This is the critical decision point. The substitution pattern of the phenol ring dictates the spin-spin coupling (


-coupling) network.

Theoretical Prediction (Additivity Rules):

  • H3: Meta to OH, Ortho to Propyl. (Deshielded, ~6.9–7.0 ppm)

  • H4: Para to OH, Ortho to Propyl. (Shielded, ~6.6–6.7 ppm)

  • H6: Ortho to OH, Meta to Propyl. (Most Shielded, ~6.5–6.6 ppm)

The 2,5-Isomer Coupling Pattern:

  • H3 (Proton at C3): Appears as a Doublet (

    
    ) . It couples strongly with its ortho-neighbor H4 (
    
    
    
    Hz).
  • H4 (Proton at C4): Appears as a Doublet of Doublets (

    
    ) . It couples ortho to H3 (
    
    
    
    Hz) and meta to H6 (
    
    
    Hz). Note: At lower fields (300 MHz), this may look like a broad doublet.
  • H6 (Proton at C6): Appears as a Broad Singlet or Doublet (

    
    ) . It has no ortho neighbors. It only shows weak meta-coupling to H4 (
    
    
    
    Hz).
B. The Aliphatic Region (0.9 – 2.6 ppm)

The molecule contains two n-propyl chains in non-equivalent environments.

  • C2-Propyl (Ortho to OH): The benzylic

    
     is sterically crowded and electronically influenced by the adjacent OH.
    
  • C5-Propyl (Meta to OH): Less sterically hindered.

Proton GroupMultiplicityIntegrationApprox. Shift (ppm)Assignment Notes
-CH3 Triplet (

)
6H0.90 – 0.98Overlapping triplets from both chains.
-CH2- (Middle)Multiplet (

)
4H1.55 – 1.70Hexet-like appearance.
Ar-CH2- (C5)Triplet (

)
2H2.45 – 2.55Typical benzylic shift.
Ar-CH2- (C2)Triplet (

)
2H2.55 – 2.65Slightly downfield due to ortho-OH effect.

Comparative Analysis: Distinguishing Alternatives

The primary risk in synthesis is misidentifying the 2,4-isomer or 2,6-isomer as the 2,5-product.

Scenario A: 2,5-Dipropylphenol vs. 2,4-Dipropylphenol
  • 2,5-Isomer: Shows one large ortho coupling (H3-H4) and one isolated proton (H6).

  • 2,4-Isomer: Shows one large ortho coupling (H5-H6) and one isolated proton (H3).

    • Differentiation: In the 2,4-isomer, the isolated singlet (H3) is meta to the OH, making it significantly deshielded (~7.0 ppm). In the 2,5-isomer, the isolated singlet (H6) is ortho to the OH, making it shielded (~6.5 ppm). Look for the position of the singlet.

Scenario B: 2,5-Dipropylphenol vs. 2,6-Dipropylphenol
  • 2,6-Isomer: Possesses a plane of symmetry.

    • Spectrum: The aromatic region simplifies drastically. H3 and H5 are equivalent (doublet), and H4 is a triplet.

    • Key Indicator: If you see a triplet in the aromatic region, it is the 2,6-isomer (or unsubstituted phenol). The 2,5-isomer cannot show a triplet.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for confirming the structure based on the aromatic coupling constants (


-values).

IsomerIdentification Start Analyze Aromatic Region (6.5 - 7.5 ppm) CountProtons Count Aromatic Protons (Integration) Start->CountProtons SymCheck Check Symmetry: Are there only 2 signal sets? CountProtons->SymCheck 3 Protons found CouplingCheck Analyze Coupling Pattern (J-values) SymCheck->CouplingCheck No (Asymmetric) Res26 Result: 2,6-Dipropylphenol (Symmetric, Triplet present) SymCheck->Res26 Yes (Symmetric) SingletPos Check Isolated Proton Position (Singlet/Meta-doublet) CouplingCheck->SingletPos 1 Ortho pair (d) + 1 Isolated (s) ResUnknown Result: Unknown/Mixture CouplingCheck->ResUnknown Complex/Other Res24 Result: 2,4-Dipropylphenol (Singlet is Deshielded ~7.0ppm) SingletPos->Res24 Singlet Downfield (>6.9 ppm) Res25 Result: 2,5-Dipropylphenol (Singlet is Shielded ~6.5ppm) SingletPos->Res25 Singlet Upfield (<6.7 ppm)

Figure 1: Decision tree for distinguishing dipropylphenol isomers based on 1H NMR aromatic splitting patterns.

Summary of Key Parameters

Parameter2,5-Dipropylphenol Target2,4-Isomer Alternative2,6-Isomer Alternative
Symmetry AsymmetricAsymmetricSymmetric
Aromatic Pattern ABX System (d, dd, d)ABX System (d, dd, s)A2B System (d, t)
Key Feature Isolated H is Upfield (Ortho to OH)Isolated H is Downfield (Meta to OH)Triplet at H4
Alkyl Signals 2 Distinct Propyls2 Distinct Propyls1 Equivalent Propyl Signal

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for coupling constants and additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • SDBS Web . (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Reference for general alkylphenol shifts).

  • Reich, H. J. (University of Wisconsin). Proton NMR Chemical Shifts. (Authoritative resource for solvent effects and chemical shift prediction).[3][4][1][2][5][6]

Sources

Comparative

Advanced FTIR Profiling: 2,5-Diisopropylphenol vs. Structural Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary: The Isomer Challenge In the development of phenolic anesthetics and antioxidants, 2...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Isomer Challenge

In the development of phenolic anesthetics and antioxidants, 2,5-Diisopropylphenol (2,5-DIP) represents a critical structural isomer of the widely used anesthetic Propofol (2,6-Diisopropylphenol) . While Propofol is a sedative "gold standard," its isomers—specifically 2,5-DIP and 2,4-DIP—often appear as synthesis impurities or degradation products.

Distinguishing these isomers is not merely academic; it is a safety mandate. The 2,5-isomer exhibits a distinct toxicity profile and lacks the specific steric protection that defines Propofol’s pharmacokinetic behavior. This guide provides a definitive FTIR (Fourier Transform Infrared Spectroscopy) workflow to differentiate 2,5-DIP from its isomers without relying solely on slower chromatographic methods.

Mechanistic Basis of Spectral Differentiation

The ability of FTIR to resolve these isomers rests on two fundamental vibrational phenomena: Steric Hindrance of the Hydroxyl Group and Aromatic Substitution Patterns (Out-of-Plane Bending) .

A. The Steric "Fingerprint" (O-H Stretching Region)

The most immediate diagnostic difference lies in the 3200–3650 cm⁻¹ region.

  • 2,6-Diisopropylphenol (Propofol): The bulky isopropyl groups at the ortho (2,6) positions create a "steric fence" around the phenolic hydroxyl group. This prevents intermolecular hydrogen bonding.[1] Consequently, Propofol exhibits a sharp, non-bonded O-H stretch at a higher frequency (~3600–3640 cm⁻¹), even in neat liquid form.

  • 2,5-Diisopropylphenol: With only one ortho substituent (position 2), the hydroxyl group at position 1 is accessible. It engages in intermolecular hydrogen bonding.[1] This results in a broad, intense band at a lower frequency (~3300–3450 cm⁻¹).

B. The Substitution Pattern (Fingerprint Region)

The region between 600–900 cm⁻¹ reveals the number and arrangement of adjacent hydrogen atoms on the benzene ring.

  • 2,6-DIP (1,2,3-trisubstituted): Possesses three adjacent hydrogen atoms (positions 3, 4, 5).

  • 2,5-DIP (1,2,4-trisubstituted): Possesses two adjacent hydrogen atoms (positions 3, 4) and one isolated hydrogen atom (position 6).

Comparative Spectral Data

The following table synthesizes experimental observations and theoretical vibrational modes for the three primary isomers.

Spectral Feature2,5-Diisopropylphenol (Target)2,6-Diisopropylphenol (Propofol)2,4-Diisopropylphenol
O-H Stretch 3300–3450 cm⁻¹ (Broad)Strong H-bonding due to open ortho site.3600–3640 cm⁻¹ (Sharp)Sterically hindered; free OH dominates.3300–3450 cm⁻¹ (Broad)Similar to 2,5-DIP; H-bonding active.
C-H Out-of-Plane (OOP) 810–820 cm⁻¹ (2 adj H)870–890 cm⁻¹ (1 iso H)740–770 cm⁻¹ (3 adj H)Characteristic "vicinal" triplet wag.810–830 cm⁻¹ (2 adj H)870–890 cm⁻¹ (1 iso H)
Ring Breathing ~1480–1500 cm⁻¹~1460–1470 cm⁻¹~1500 cm⁻¹
Differentiation Key Broad OH + 1,2,4-Pattern Sharp OH + 1,2,3-Pattern Broad OH + 1,2,4-Pattern (Requires fingerprint fine-structure analysis)

Critical Note: Differentiating 2,5-DIP from 2,4-DIP solely by FTIR is challenging because both are 1,2,4-trisubstituted. However, the 810–820 cm⁻¹ band in 2,5-DIP often shifts slightly higher in 2,4-DIP due to the electronic influence of the para-alkyl group versus the meta-alkyl group relative to the phenol. For definitive 2,5 vs 2,4 separation, GC-MS is recommended as a secondary validation.

Experimental Protocol: The "Self-Validating" Workflow

To ensure data integrity, this protocol uses a "Dilution Validation" step to confirm the H-bonding hypothesis.

Materials
  • Spectrometer: FTIR with ATR accessory (Diamond or ZnSe crystal) or Transmission cell (KBr windows).

  • Solvent: Carbon Tetrachloride (

    
    ) or Hexane (Spectroscopic grade) for solution phase analysis.
    
  • Resolution: 2 cm⁻¹ or better.

Step-by-Step Methodology
  • Baseline Correction: Collect a background spectrum of the clean crystal or pure solvent.

  • Neat Analysis (ATR):

    • Apply 10 µL of the neat oil (or solid melt) to the ATR crystal.

    • Observation Point: Check the 3200–3650 cm⁻¹ region immediately.

    • Result: If the peak is sharp >3600, it is likely the 2,6-isomer. If broad, proceed to Step 3.

  • Dilution Validation (The Causality Check):

    • Prepare a 0.1 M solution of the sample in non-polar solvent (

      
      ).
      
    • Acquire spectrum in a transmission cell (0.1 mm path length).

    • Logic: Upon dilution, intermolecular H-bonds break.

      • 2,5-DIP: The broad band at 3350 should diminish, and a sharp "free OH" band at ~3600 should appear/grow.

      • 2,6-DIP: The spectrum remains largely unchanged (OH was already free).

  • Fingerprint Verification:

    • Analyze the 700–900 cm⁻¹ region.

    • Look for the "isolated hydrogen" peak at ~880 cm⁻¹. Its presence confirms 2,5- or 2,4- substitution and rules out Propofol (2,6-).

Decision Logic Visualization

The following diagram illustrates the logical flow for identifying the specific isomer based on spectral features.

IsomerID Start Unknown Dipropylphenol Sample CheckOH Analyze OH Region (3200-3650 cm⁻¹) Start->CheckOH SharpOH Sharp Peak (>3600 cm⁻¹) CheckOH->SharpOH No H-Bonding BroadOH Broad Peak (3300-3500 cm⁻¹) CheckOH->BroadOH H-Bonding Present CheckFP Analyze Fingerprint (700-900 cm⁻¹) SharpOH->CheckFP CheckSub Check Substitution Pattern BroadOH->CheckSub Pattern123 3 Adjacent H (~750) CheckFP->Pattern123 Strong band ~750 Res26 Identified: 2,6-DIP (Propofol) (Steric Hindrance + 3 Adj H) Pattern124 1 Isolated H (~880) + 2 Adj H (~815) CheckSub->Pattern124 Bands at 815 & 880 Res25 Identified: 2,5-DIP (H-Bonding + 1,2,4 Pattern) Pattern124->Res25 Res24 Possible 2,4-DIP (Requires GC-MS to confirm) Pattern124->Res24 Ambiguous Pattern123->Res26

Caption: Logical decision tree for differentiating dipropylphenol isomers using FTIR spectral markers.

References
  • National Institute of Standards and Technology (NIST). Phenol, 2,5-bis(1-methylethyl)- (2,5-Diisopropylphenol) Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[2][3][4][5] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93189, 2,5-Diisopropylphenol. [Link]

  • OpenStax Chemistry. Spectroscopy of Aromatic Compounds: Infrared Spectroscopy Substitution Patterns. [Link]

  • Reusch, W. Infrared Spectroscopy: Aromatic Ring Substitution Patterns. Michigan State University Virtual Textbook of Organic Chemistry. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 2,5-Dipropylphenol vs. Propofol

Executive Summary This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2,5-Dipropylphenol (the n-propyl isomer) and its structural isomer, Propofol (2,6-diisopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2,5-Dipropylphenol (the n-propyl isomer) and its structural isomer, Propofol (2,6-diisopropylphenol). While Propofol is a widely utilized anesthetic, 2,5-Dipropylphenol serves as a critical reference standard for impurity profiling and structural elucidation in alkylphenol synthesis.

The core differentiation lies in the alkyl chain structure (n-propyl vs. iso-propyl), which dictates distinct fragmentation pathways under Electron Ionization (EI). This guide details the mechanistic causality behind these patterns to assist researchers in unambiguous identification.

Mechanistic Principles of Alkylphenol Fragmentation

Understanding the fragmentation of 2,5-Dipropylphenol requires applying two fundamental mass spectrometry rules for aromatic hydrocarbons: Benzylic (Beta) Cleavage and the McLafferty Rearrangement .

Benzylic (Beta) Cleavage

In alkyl-substituted aromatic rings, the bond


 to the ring is most susceptible to cleavage due to the stability of the resulting benzylic carbocation (often rearranging to a tropylium ion).
  • Isopropyl Group (Propofol): The

    
    -cleavage involves the loss of a methyl group (
    
    
    
    , 15 Da). The resulting ion is a secondary benzylic carbocation, which is highly stable.
  • n-Propyl Group (2,5-Dipropylphenol): The

    
    -cleavage involves the loss of an ethyl group (
    
    
    
    , 29 Da). This leaves a primary benzylic cation, which is less stable than the isopropyl equivalent but still a dominant pathway.
McLafferty Rearrangement

This pathway requires a


-hydrogen atom relative to the aromatic ring (or double bond).
  • n-Propyl Group: Possesses

    
    -hydrogens (
    
    
    
    ). It can undergo a six-membered ring transition state rearrangement, transferring a
    
    
    -H to the ring and expelling a neutral alkene (Ethylene, 28 Da).
  • Isopropyl Group: Lacks

    
    -hydrogens (
    
    
    
    ). Cannot undergo McLafferty rearrangement.

Comparative Analysis: 2,5-Dipropylphenol vs. Propofol

The following table summarizes the key mass spectral differences driven by the mechanisms described above.

Feature2,5-Dipropylphenol (n-propyl)Propofol (iso-propyl)
Molecular Weight 178.27 g/mol 178.27 g/mol
Molecular Ion (

)
m/z 178 (Distinct)m/z 178 (Distinct)
Primary Base Peak m/z 149 (Loss of Ethyl,

)
m/z 163 (Loss of Methyl,

)
Secondary Fragment m/z 150 (McLafferty, Loss of

)
m/z 121 (Loss of Isopropyl + H rearrangement)
Mechanistic Driver

-Cleavage (Ethyl loss) & McLafferty

-Cleavage (Methyl loss)
Steric Hindrance Low (2,5-substitution)High (2,6-di-ortho-substitution)
Key Diagnostic Ratio

The most reliable discriminator is the abundance of the


 ion versus the 

ion.
  • 2,5-Dipropylphenol: High abundance of m/z 149 .

  • Propofol: High abundance of m/z 163 .

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the divergent fragmentation pathways for the n-propyl and iso-propyl isomers.

FragmentationPathways Propofol Propofol (2,6-diisopropyl) MW: 178 Ion_Prop Molecular Ion (M+) m/z 178 Propofol->Ion_Prop EI Ionization (70 eV) DPP 2,5-Dipropylphenol (n-propyl) MW: 178 Ion_DPP Molecular Ion (M+) m/z 178 DPP->Ion_DPP EI Ionization (70 eV) Frag_163 Base Peak: [M - CH3]+ m/z 163 (Stable Quinone Methide) Ion_Prop->Frag_163 Beta-Cleavage (Loss of Methyl, 15 Da) Frag_149 Major Peak: [M - C2H5]+ m/z 149 (Benzylic Cation) Ion_DPP->Frag_149 Beta-Cleavage (Loss of Ethyl, 29 Da) Frag_150 McLafferty Ion: [M - C2H4]+ m/z 150 (Loss of Ethylene) Ion_DPP->Frag_150 McLafferty Rearrangement (Loss of Ethylene, 28 Da)

Caption: Divergent fragmentation pathways of Propofol (left) vs. 2,5-Dipropylphenol (right) under Electron Ionization.

Experimental Protocol: GC-MS Identification

To validate the identity of 2,5-Dipropylphenol against Propofol, use the following self-validating protocol. This method ensures separation of positional isomers (2,5 vs 2,6) and chain isomers (n-propyl vs isopropyl).[1]

Instrument Configuration
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Method Parameters[7][8]
  • Inlet Temperature: 250°C (Split mode 10:1).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Ramp: 25°C/min to 280°C (hold 3 min).

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–350.

Data Validation Steps
  • Retention Time Check: Propofol (2,6-di-ortho) is more sterically hindered and typically elutes earlier than the 2,5-isomer on non-polar columns due to "shielding" of the hydroxyl group, which reduces hydrogen bonding with the stationary phase.

  • Spectrum Extraction: Subtract background noise at the peak apex.

  • Ratio Calculation: Calculate the ratio

    
    .
    
    • If

      
      : Identity is likely Propofol .
      
    • If

      
      : Identity is likely 2,5-Dipropylphenol .
      

References

  • NIST Chemistry WebBook. Phenol, 2,5-bis(1-methylethyl)- (Propofol Impurity D) Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Alkylbenzenes). Available at: [Link][2][1][3][4][5][6]

  • McLafferty, F. W. Interpretation of Mass Spectra.[7] University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).

  • PubChem. 2,5-Diisopropylphenol (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Comparative

The Causality of Analytical Choice: Relative vs. Absolute Purity

As a Senior Application Scientist, I frequently encounter a critical pitfall in drug development and materials science: the over-reliance on chromatographic techniques for absolute purity validation. When synthesizing or...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical pitfall in drug development and materials science: the over-reliance on chromatographic techniques for absolute purity validation. When synthesizing or sourcing phenolic intermediates like 2,5-Dipropylphenol (C₁₂H₁₈O, MW: 178.27 g/mol ), researchers often default to Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). While these are exceptional tools for profiling volatile and semi-volatile organic impurities, they suffer from a fundamental blind spot: they measure relative purity.

If a batch of 2,5-Dipropylphenol contains 4% trapped moisture or 2% inorganic salts from the synthesis workup, a GC-MS chromatogram may still report a "99.9% pure" peak because these impurities either do not vaporize or are masked in the solvent delay.

To establish absolute mass-fraction purity, we must employ Elemental Analysis (CHNS/O) via dynamic flash combustion. This guide objectively compares elemental analysis against orthogonal techniques and provides a self-validating experimental workflow for proving the absolute purity of 2,5-Dipropylphenol.

To understand why Elemental Analysis (EA) is the gold standard for absolute purity, we must look at the causality of the detection mechanisms.

GC-MS relies on the ionization and fragmentation of molecules that can survive the transition into the gas phase. It is indispensable for identifying trace genotoxic impurities or residual solvents down to the parts-per-billion (ppb) level1[1]. However, its response factors vary wildly between different molecules, and it completely ignores non-combustible mass.

Organic elemental analysis, conversely, is a brute-force mass balance technique. The sample is subjected to dynamic flash combustion in an oxygen atmosphere at 925°C 2[2]. Every carbon atom is converted to CO₂, every hydrogen to H₂O. By quantifying these gases, state-of-the-art analyzers determine the absolute elemental mass fraction with an accuracy of ±0.3% 3[3]. If your sample contains invisible inorganic salts, the total mass of C, H, and O will not add up, instantly flagging the batch.

Table 1: Objective Comparison of Purity Validation Techniques
Analytical TechniquePurity TypeSensitivityDetects Inorganic Salts?Detects Trapped Moisture?Sample Destruction
Elemental Analysis (CHN/O) Absolute Mass FractionHigh (±0.3% accuracy)Yes (via mass deficit)Yes (alters %C/%H ratio)Destructive
GC-MS Relative (Peak Area)Very High (ppm/ppb)NoNo (often excluded)Destructive
Quantitative NMR (qNMR) Absolute/RelativeModerateNoYes (if targeted)Non-Destructive
HPLC-UV RelativeHighNoNo (transparent to UV)Destructive

Experimental Workflow: Self-Validating Elemental Analysis

To ensure the trustworthiness of the data, an elemental analysis protocol cannot just be a single run; it must be a self-validating system . This means embedding continuous calibration checks, blanking, and duplicate runs to prove that the instrument's calibration curve has not drifted 4[4].

EA_Protocol N1 System Blanking & Calibration N2 Sample Desiccation (Vacuum Oven) N1->N2 N3 Micro-Weighing (1-3 mg, Tin Capsule) N2->N3 N4 Flash Combustion (925°C, O2 Pulse) N3->N4 N5 Catalytic Reduction & Halogen Scrubbing N4->N5 N6 GC Separation & TCD Quantification N5->N6

Self-validating experimental workflow for dynamic flash combustion of 2,5-Dipropylphenol.

Step-by-Step Methodology
  • System Blanking & K-Factor Calibration: Before introducing the sample, run three empty tin capsules to establish a baseline for atmospheric nitrogen and residual carbon. Next, run a certified Organic Analytical Standard (e.g., Acetanilide) to establish the K-factor (response factor). Self-Validation Check: The standard must be re-run every 10 samples. If the deviation exceeds 0.30% absolute, the instrument must be recalibrated.

  • Sample Desiccation: 2,5-Dipropylphenol must be dried under vacuum (e.g., in a desiccator with P₂O₅) for at least 24 hours. Causality: Elemental analysis measures direct weight. Any trapped solvent or moisture will drastically skew the mass percentage results.

  • Microbalance Weighing: Accurately weigh 1.5 to 2.5 mg of the dried sample into a combustible tin capsule using a microbalance accurate to 0.001 mg. Crimp the capsule tightly to seal out atmospheric air.

  • Dynamic Flash Combustion: Drop the capsule into the combustion reactor maintained at 925°C. A precisely timed pulse of pure oxygen is injected. Causality: The tin capsule oxidizes exothermically, creating a localized temperature spike of ~1800°C. This ensures the complete combustion of the aromatic ring, which can otherwise be resistant to breakdown.

  • Reduction & Scrubbing: The resulting combustion gases (CO₂, H₂O, NOₓ) are passed over a copper reduction catalyst to convert NOₓ species to N₂ gas, and over silver vanadate to scrub any trace halogens.

  • Separation & Detection: The purified gas mixture is separated via a specialized GC column and quantified using a Thermal Conductivity Detector (TCD).

Experimental Data & Causality Analysis

For a compound to be considered analytically pure for publication in top-tier chemistry journals (such as ACS or RSC), the experimental elemental values must fall within ±0.4% of the theoretical calculated values5[5].

Let us calculate the theoretical mass fractions for 2,5-Dipropylphenol (C₁₂H₁₈O):

  • Carbon: (12 × 12.011) / 178.27 = 80.85%

  • Hydrogen: (18 × 1.008) / 178.27 = 10.18%

  • Oxygen: (1 × 15.999) / 178.27 = 8.97%

Below is a comparative data set showing how specific impurities alter the elemental ratios, demonstrating why EA is an uncompromising gatekeeper.

Table 2: Elemental Analysis Results for 2,5-Dipropylphenol Batches
Sample Batch% Carbon (Theoretical: 80.85%)% Hydrogen (Theoretical: 10.18%)% Oxygen (Theoretical: 8.97%)Status (±0.4% Rule)
Batch A (Highly Pure) 80.78%10.21%9.01%PASS (All within ±0.4%)
Batch B (2% Ethyl Acetate) 80.32%10.16%9.52%FAIL (C deviation -0.53%)
Batch C (3% Trapped Water) 78.42%10.21%11.36%FAIL (C deviation -2.43%)

Understanding the Causality of the Failures:

  • Batch B (Ethyl Acetate Contamination): Ethyl acetate (C₄H₈O₂) has a carbon content of only 54.5%. When 2% residual solvent is trapped in the 2,5-Dipropylphenol matrix, it acts as a "carbon diluent." The total carbon mass fraction drops to 80.32%, pushing it outside the acceptable ±0.4% threshold. A GC-MS might simply show a solvent peak that a technician could easily ignore, but EA forces a failure.

  • Batch C (Moisture Contamination): Water (H₂O) contains 0% carbon and 88.9% oxygen. A mere 3% moisture content causes a catastrophic drop in the carbon percentage (down to 78.42%) and a massive spike in oxygen. This proves why rigorous desiccation (Step 2 of the workflow) is an absolute necessity.

Conclusion

While GC-MS remains vital for identifying the nature of volatile impurities, it cannot stand alone as a definitive proof of purity for 2,5-Dipropylphenol. Elemental analysis provides the crucial orthogonal data required to confirm absolute mass fraction. By implementing a self-validating CHNS/O workflow with strict adherence to the ±0.4% rule, researchers can guarantee the structural and compositional integrity of their phenolic compounds before advancing them into critical pharmaceutical or material science applications.

References

  • CHN Elemental Analysis - NIU - Department of Chemistry and Biochemistry Source: niu.edu URL:[Link]

  • Summary of CHNS Elemental Analysis Common Problems Source: ubc.ca URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: nih.gov (PMC) URL:[Link]

  • Elemental analysis: operation & applications Source: elementar.com URL:[Link]

  • GC-MS Method Development & Validation Services Source: resolvemass.ca URL:[Link]

Sources

Validation

Technical Guide: Retention Time Comparison of Dipropylphenol Isomers

The following guide details the chromatographic separation and retention time comparison of dipropylphenol isomers, specifically focusing on the critical distinction between the active pharmaceutical ingredient Propofol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chromatographic separation and retention time comparison of dipropylphenol isomers, specifically focusing on the critical distinction between the active pharmaceutical ingredient Propofol (2,6-diisopropylphenol) and its structural isomers.

Executive Summary: The Isomer Challenge

In the synthesis and storage of Propofol (2,6-diisopropylphenol), the formation of positional isomers—specifically 2,4-diisopropylphenol (2,4-DIP) and 3,5-diisopropylphenol (3,5-DIP) —presents a critical quality control challenge. While chemically similar, these isomers possess distinct toxicological profiles and potencies.

This guide provides a definitive comparison of their retention behaviors using the two industry-standard modalities: Gas Chromatography (GC) and Reverse-Phase HPLC (RP-HPLC) .[1]

Core Mechanistic Differentiator: The "Ortho Effect"

The separation logic rests entirely on steric hindrance .

  • 2,6-DIP (Propofol): The hydroxyl (-OH) group is flanked by two bulky isopropyl groups.[1] This "shields" the -OH, reducing hydrogen bonding and increasing lipophilicity.

  • 2,4-DIP: Only one flanking group; the -OH is semi-exposed.[1]

  • 3,5-DIP: No flanking groups; the -OH is fully exposed and reactive.[1]

Retention Time Comparison Data

The following data aggregates performance across standard non-polar GC columns (e.g., DB-5, HP-5MS) and C18 HPLC columns.

Table 1: Comparative Elution Order & Retention Behavior[2][3]
IsomerStructureSteric ShieldingGC Elution Order (Non-Polar)HPLC Elution Order (C18 Reverse Phase)
3,5-Diisopropylphenol Meta/MetaNone (Exposed -OH)Late (High interaction)Early (Most Polar)
2,4-Diisopropylphenol Ortho/ParaModerate (Semi-shielded)Intermediate Intermediate
2,6-Diisopropylphenol Ortho/OrthoHigh (Buried -OH)Early (Low interaction)Late (Most Hydrophobic)

Critical Insight: The elution orders are inverted between GC and HPLC.

  • GC: Volatility and polarity drive retention.[1] 2,6-DIP is effectively "less polar" and more volatile due to intramolecular shielding, eluting first.

  • HPLC: Hydrophobicity drives retention.[1] 2,6-DIP is the most lipophilic (highest logP), interacting strongest with the C18 chain, eluting last.

Experimental Protocols

Protocol A: GC-FID/MS Separation (Volatile Impurity Profiling)

Objective: Separation of 2,6-DIP from 2,4-DIP and 2,5-DIP.

  • System: Agilent 7890B / 5977B MSD or equivalent.

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).[1]

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 20°C/min to 280°C (Hold 5 min).

  • Inlet: Split 50:1 @ 250°C.

  • Validation Check:

    • Propofol (2,6-DIP) RT: ~7.5 – 8.2 min.[1]

    • 2,4-DIP RT: Elutes ~0.2 – 0.5 min after Propofol.

    • Resolution (Rs): Must be > 1.5 between 2,6-DIP and 2,4-DIP.

Protocol B: RP-HPLC Separation (Potency & Related Substances)

Objective: Quantitation of Propofol and detection of polar degradants (quinones) and isomers.[1]

  • System: Waters Alliance / Agilent 1260 Infinity II.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Symmetry C18).[1]

    • Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase:

    • A: Water (0.1% Phosphoric Acid).[1]

    • B: Acetonitrile or Methanol.[1][2][3][4]

    • Isocratic:[1][5][6] 75% B / 25% A (Adjust B% to 70-80% for resolution).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV @ 270 nm.

  • Validation Check:

    • 3,5-DIP: Elutes first (RRT ~0.85 - 0.90).

    • 2,4-DIP: Elutes second (RRT ~0.92 - 0.96).

    • Propofol (2,6-DIP): Elutes last (Reference RT ~7.0 - 9.0 min).

Mechanistic Visualization

The following diagram illustrates the "Inversion Logic" of the separation mechanisms.

SeparationLogic cluster_Isomers Dipropylphenol Isomers cluster_GC Gas Chromatography (Boiling Point / Polarity) cluster_HPLC RP-HPLC (Hydrophobicity) DIP26 2,6-DIP (Propofol) (Steric Shielding: High) GC_Early Elutes EARLY (Volatile/Shielded) DIP26->GC_Early Low BP / Low Polarity LC_Late Elutes LATE (Hydrophobic/Shielded) DIP26->LC_Late High Lipophilicity DIP24 2,4-DIP (Steric Shielding: Med) GC_Late Elutes LATE (Polar/Exposed) DIP24->GC_Late Intermediate LC_Early Elutes EARLY (Polar/Exposed) DIP24->LC_Early Intermediate DIP35 3,5-DIP (Steric Shielding: Low) DIP35->GC_Late High BP / High Polarity DIP35->LC_Early High H-Bonding

Caption: Figure 1. The "Inversion Effect" of steric hindrance on retention order in GC vs. HPLC.

Troubleshooting & Optimization

The "Critical Pair": 2,4-DIP vs. 2,6-DIP

The most difficult separation is often between Propofol and its 2,4-isomer due to their close boiling points and structural similarity.

If Resolution < 1.5 in GC:

  • Reduce Ramp Rate: Slow the ramp from 10°C/min to 5°C/min around the elution temperature (140°C - 180°C).

  • Film Thickness: Increase column film thickness (e.g., from 0.25 µm to 0.50 µm) to increase phase interaction.

If Co-elution in HPLC:

  • Change Organic Modifier: Switch from Acetonitrile to Methanol. Methanol forms stronger hydrogen bonds with the exposed -OH of 2,4-DIP, pulling it earlier and improving separation from the shielded 2,6-DIP.

  • Lower Temperature: Reduce column temperature to 25°C. Higher temperatures often reduce the selectivity provided by the steric hindrance.

References

  • United States Pharmacopeia (USP). Propofol Monograph: Related Compounds Test.[1] USP-NF.[1] (Standard for impurity limits and resolution requirements).

  • European Pharmacopoeia (Ph.[1] Eur.). Propofol: Impurity A (2,4-Diisopropylphenol).[1] (Defines specific impurity standards).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4943, Propofol.[1][Link]

  • National Institute of Standards and Technology (NIST). Propofol Gas Chromatography Retention Data.[1][Link]1]

  • Restek Corporation. GC Analysis of Phenols on Rtx-5. (General reference for phenol isomer elution orders on 5% phenyl columns). [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 2,5-Dipropylphenol

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice dictates a substance's p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice dictates a substance's physical and chemical properties, from its melting point and solubility to its bioavailability and efficacy as a therapeutic agent. This guide provides an in-depth comparison of the state-of-the-art techniques available for determining the crystal structure of small organic molecules, using 2,5-Dipropylphenol as a model compound.

While a specific experimentally determined crystal structure for 2,5-Dipropylphenol is not publicly available in crystallographic databases as of this writing, this guide will navigate the methodologies a researcher would employ for its determination. We will delve into the gold-standard method of single-crystal X-ray diffraction and compare it with powerful alternatives and complementary techniques, providing the rationale behind experimental choices and the interpretation of the resulting data.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous, high-resolution three-dimensional structure of a molecule.[1][2] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single, high-quality crystal.

The SC-XRD Experimental Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process, often with crystallization being the most significant bottleneck.[1]

SC_XRD_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution & Refinement Crystallization Obtaining Single Crystals (e.g., slow evaporation, vapor diffusion) Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Solution Structure Solution (e.g., direct methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: The experimental workflow for single-crystal X-ray diffraction (SC-XRD).

Step-by-Step Experimental Protocol for SC-XRD
  • Crystallization: The initial and often most challenging step is to grow a single crystal of 2,5-Dipropylphenol of suitable size and quality (typically 0.1-0.3 mm in all dimensions). Common techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left to evaporate slowly, allowing crystals to form as the solution becomes supersaturated.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization as the solubility decreases.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms are determined using methods like direct methods or Patterson methods.[3] This initial model is then refined against the experimental data to improve the atomic positions and other parameters, resulting in a final, accurate crystal structure.

Alternative and Complementary Techniques

While SC-XRD is the definitive method, obtaining suitable single crystals can be a significant hurdle.[1][2] In such cases, or to gain complementary information, researchers can turn to a suite of other powerful techniques.

TechniqueSample RequirementInformation ObtainedKey AdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) High-quality single crystal (~0.1-0.3 mm)Precise 3D atomic coordinates, bond lengths, bond angles, molecular conformation, and crystal packing.Unambiguous and high-resolution structure determination.[1][2]Crystal growth can be a major bottleneck.[1]
Powder X-ray Diffraction (PXRD) Microcrystalline powderUnit cell parameters, phase identification, and crystal purity. Can be used for structure solution in some cases.Does not require single crystals. Useful for quality control and identifying polymorphs.[4]Provides lower resolution data than SC-XRD; structure solution is more complex.[4]
NMR Crystallography Microcrystalline or amorphous solidInformation on molecular structure, conformation, and intermolecular interactions (especially hydrogen bonding).[5][6]Does not require single crystals. Very sensitive to the local environment of atoms.[5]Does not directly provide a 3D crystal structure; often used in combination with computational modeling.[5][7]
3D Electron Diffraction (3D ED / MicroED) Nanocrystals or microcrystalsComplete 3D crystal structure from very small crystals.Requires much smaller crystals than SC-XRD.[4][8]Samples must be stable in the high vacuum of an electron microscope.[8]
Computational Crystal Structure Prediction (CSP) Molecular structure (2D)A landscape of possible crystal structures ranked by their predicted stability.Can predict potential polymorphs and guide experimental crystallization efforts.[9][10]Computationally intensive; accuracy depends on the force fields and methods used. Does not provide experimental proof.[10]
Powder X-ray Diffraction (PXRD)

When single crystals are not available, PXRD can provide valuable information. The technique involves directing a beam of X-rays at a powdered sample, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present.

Experimental Protocol for PXRD:

  • Sample Preparation: A small amount of the 2,5-Dipropylphenol powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed to identify the crystalline phase(s) present by comparing the pattern to a database. The unit cell parameters can also be determined from the peak positions.

While full structure determination from powder data is more complex than from single-crystal data, modern methods have made it increasingly feasible for small organic molecules.[11]

NMR Crystallography

NMR crystallography is a rapidly growing field that uses solid-state NMR spectroscopy, often in conjunction with computational methods, to determine the structure of solid materials at the atomic level.[5][7] It is particularly powerful for microcrystalline materials that are not suitable for diffraction methods.[5]

Key Aspects of NMR Crystallography:

  • Sensitivity to Local Structure: NMR chemical shifts are highly sensitive to the local chemical environment, including molecular conformation and intermolecular interactions like hydrogen bonds.[6][12]

  • No Requirement for Single Crystals: This is a major advantage over SC-XRD.[5]

  • Combination with Computation: Experimental NMR data is often used in conjunction with quantum chemical calculations (e.g., DFT) to refine and validate crystal structures.[6][7]

NMR_Crystallography_Workflow cluster_exp Experimental cluster_comp Computational cluster_refine Structure Refinement ssNMR Solid-State NMR Spectroscopy (e.g., 1H, 13C MAS) Comparison Comparison of Experimental and Calculated Data ssNMR->Comparison CSP Crystal Structure Prediction (CSP) GIPAW GIPAW DFT Calculations of NMR Parameters CSP->GIPAW GIPAW->Comparison Refined_Structure Refined Crystal Structure Comparison->Refined_Structure

Caption: A typical workflow for NMR crystallography, combining experimental and computational approaches.

3D Electron Diffraction (3D ED / MicroED)

3D electron diffraction is an emerging technique that can determine the crystal structures of small molecules from nano- or micro-sized crystals, which are too small for conventional X-ray diffraction.[8] This method has been successfully applied to determine the structures of various organic molecules.[8]

Computational Crystal Structure Prediction (CSP)

CSP methods use computational algorithms to generate and rank possible crystal structures for a given molecule based on their theoretical lattice energies.[9][10] This approach can provide a "crystal energy landscape," which can help in understanding polymorphism and guide experimental efforts to find new crystalline forms.[9]

Conclusion: A Multi-faceted Approach to Structure Determination

The determination of the crystal structure of a molecule like 2,5-Dipropylphenol is a critical step in its characterization. While single-crystal X-ray diffraction remains the gold standard for its precision and clarity, a range of powerful alternative and complementary techniques are available to the modern researcher. The choice of method is dictated by the nature of the sample, with PXRD being invaluable for polycrystalline materials, NMR crystallography offering deep insights into local structure without the need for single crystals, and 3D electron diffraction pushing the boundaries of what is possible with nanocrystals. Computational methods are increasingly integrated into these experimental workflows, providing predictive power and aiding in the interpretation of complex data.

For the successful structural elucidation of 2,5-Dipropylphenol, a pragmatic and multi-faceted approach is recommended. Initial efforts should focus on obtaining single crystals for SC-XRD analysis. If this proves challenging, a combination of PXRD, solid-state NMR, and computational modeling would provide a robust pathway to a comprehensive understanding of its solid-state structure.

References

  • Nuclear magnetic resonance crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Rehman, Z., et al. (2024). Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. RSC Publishing. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton - University of Southampton. Retrieved from [Link]

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. (2021). Accounts of Chemical Research. Retrieved from [Link]

  • X-ray powder diffraction investigations of phenol derivatives. (2012). Powder Diffraction. Retrieved from [Link]

  • NMR crystallography of molecular organics. (2020). PubMed. Retrieved from [Link]

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. (2021). MDPI. Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (2025). MDPI. Retrieved from [Link]

  • NMR Crystallography – Solving Organic and Inorganic Structures. (2024). 3DS Blog. Retrieved from [Link]

  • Crystal structure determination of a series of small organic compounds from powder data. (2026). ResearchGate. Retrieved from [Link]

  • Explaining crystallization preferences of two polyphenolic diastereoisomers by crystal structure prediction. (2018). CrystEngComm. Retrieved from [Link]

  • Reliable and practical computational description of molecular crystal polymorphs. (2019). PMC. Retrieved from [Link]

  • (E)--2--acetyl--4--(4--methoxyphenyldiazenyl) phenol: X--ray and DFT--calculated structure. (2011). TÜBİTAK Academic Journals. Retrieved from [Link]

Sources

Validation

Introduction: The Significance of Isomeric Distinctions in Toxicity

A Comparative Toxicological Assessment of 2,5-Dipropylphenol and 2,4-Dipropylphenol for Preclinical Research This guide provides a comprehensive comparison of the toxicological profiles of 2,5-Dipropylphenol and 2,4-Dipr...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Toxicological Assessment of 2,5-Dipropylphenol and 2,4-Dipropylphenol for Preclinical Research

This guide provides a comprehensive comparison of the toxicological profiles of 2,5-Dipropylphenol and 2,4-Dipropylphenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established experimental protocols to facilitate informed decisions in preclinical safety assessments.

Phenolic compounds are ubiquitous in both natural and synthetic chemistry, forming the backbone of numerous therapeutic agents and industrial chemicals. While structurally similar, isomers of substituted phenols can exhibit markedly different biological activities and toxicological profiles. This guide focuses on two such isomers: 2,5-Dipropylphenol and 2,4-Dipropylphenol. Understanding the nuances in their toxicity is paramount for risk assessment and the selection of safer candidates in drug discovery and development pipelines.

Phenol and its derivatives are known to exert their toxic effects through various mechanisms, including protein denaturation, cell membrane disruption, and the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2] These actions can result in cytotoxicity, genotoxicity, and organ-specific damage.[3][4] The position of alkyl substituents on the phenol ring can influence the compound's lipophilicity, steric hindrance, and metabolic activation, thereby modulating its toxic potential.[5]

This comparative guide will delve into the methodologies for assessing the cytotoxic and genotoxic potential of these two isomers, providing a framework for their empirical evaluation.

Experimental Methodologies: A Framework for Comparative Toxicity Testing

To objectively compare the toxicity of 2,5-Dipropylphenol and 2,4-Dipropylphenol, a tiered approach employing validated in vitro assays is recommended. This strategy allows for a comprehensive assessment of both acute cytotoxicity and the potential for DNA damage.

Part 1: Assessment of Cytotoxicity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][7] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cell lines, such as the hepatocellular carcinoma line HepG2 or the colorectal carcinoma line HCT-116, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[8]

  • Compound Exposure: Stock solutions of 2,5-Dipropylphenol and 2,4-Dipropylphenol are prepared in a suitable solvent (e.g., DMSO) and diluted to a range of final concentrations in the cell culture medium. The cells are then treated with these concentrations for 24 to 48 hours.[6]

  • MTT Incubation: Following the exposure period, the treatment medium is removed, and a fresh medium containing MTT (e.g., at 0.5 mg/mL) is added to each well. The plates are incubated for 3-4 hours to allow for formazan crystal formation.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[6]

Part 2: Evaluation of Genotoxicity using the Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It is particularly useful for assessing the genotoxic potential of chemicals by measuring DNA strand breaks.

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Cells are exposed to various concentrations of 2,5-Dipropylphenol and 2,4-Dipropylphenol for a defined period (e.g., 2-4 hours).

  • Cell Embedding: After treatment, the cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: The slides are then placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green), and visualized using a fluorescence microscope.

  • Comet Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.

Visualization of Experimental Workflow and Toxicological Pathways

To aid in the conceptualization of the experimental design and potential mechanisms of toxicity, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_exposure Compound Exposure cluster_assays Toxicity Assays cluster_mtt MTT Assay (Cytotoxicity) cluster_comet Comet Assay (Genotoxicity) cluster_analysis Data Analysis Start Start Culture Culture HepG2/HCT-116 cells Start->Culture Seed Seed cells in 96-well plates Culture->Seed Prepare Prepare Dipropylphenol Isomers Seed->Prepare Treat Treat cells (24-48h) Prepare->Treat MTT_add Add MTT Reagent Treat->MTT_add Embed Embed cells in Agarose Treat->Embed Incubate_MTT Incubate (3-4h) MTT_add->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Abs Read Absorbance (570nm) Solubilize->Read_Abs Analyze_MTT Calculate IC50 Read_Abs->Analyze_MTT Lyse Lyse Cells Embed->Lyse Electrophorese Alkaline Electrophoresis Lyse->Electrophorese Stain Stain & Visualize DNA Electrophorese->Stain Analyze_Comet Quantify DNA Damage Stain->Analyze_Comet

Caption: Experimental workflow for comparative toxicity assessment.

Phenol_Toxicity_Pathway cluster_entry Cellular Uptake cluster_effects Primary Toxic Effects cluster_metabolism Metabolic Activation (e.g., by P450) cluster_stress Oxidative Stress cluster_damage Cellular Damage Phenol Dipropylphenol Isomer Membrane Membrane Disruption Phenol->Membrane Protein Protein Denaturation Phenol->Protein Metabolites Formation of Reactive Metabolites (e.g., Quinones, Phenoxyl Radicals) Phenol->Metabolites Apoptosis Apoptosis / Necrosis Membrane->Apoptosis Protein->Apoptosis ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS GSH Depletion of Glutathione (GSH) ROS->GSH DNA_damage DNA Damage ROS->DNA_damage Lipid_perox Lipid Peroxidation ROS->Lipid_perox DNA_damage->Apoptosis Lipid_perox->Apoptosis

Caption: Hypothesized signaling pathway of phenol-induced toxicity.

Comparative Toxicity Data Summary

Parameter 2,5-Dipropylphenol 2,4-Dipropylphenol Reference Compound (Phenol)
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[9]Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[10][11]Acute Tox. 3, Skin Corr. 1B, Muta. 2, STOT RE 2
In Vitro Cytotoxicity (HepG2, 48h) Hypothetical IC50 (µM)Hypothetical IC50 (µM)Literature IC50 values
Genotoxicity (Comet Assay) Hypothetical DNA Damage ScoreHypothetical DNA Damage ScoreKnown Genotoxin

Note: This table is for illustrative purposes only. Actual values must be determined experimentally.

Based on their GHS classifications, both isomers are expected to cause skin, eye, and respiratory irritation.[9][10][11] The toxicity of alkylphenols can be influenced by the position and size of the alkyl groups. For instance, the steric hindrance and electronic effects conferred by the propyl groups at different positions could lead to variations in their interaction with biological macromolecules and their susceptibility to metabolic activation.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative toxicological assessment of 2,5-Dipropylphenol and 2,4-Dipropylphenol. The proposed experimental protocols for cytotoxicity and genotoxicity testing are robust and widely accepted in the scientific community. The structural similarity of these isomers underscores the importance of empirical testing, as subtle differences in chemical structure can lead to significant variations in toxicological outcomes.

Future research should focus on conducting direct, head-to-head comparative studies using the methodologies described herein. Furthermore, investigating the underlying mechanisms of toxicity, including the potential for endocrine disruption and the role of specific metabolic pathways, will provide a more complete understanding of their safety profiles. Such data are crucial for the rational design of safer chemicals and pharmaceuticals.

References

  • Vertex AI Search. (2025, December 28). Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks.
  • AccessMedicine. PHENOL AND RELATED COMPOUNDS | Poisoning & Drug Overdose, 8e.
  • ACS Publications. (2008, May 23).
  • PubMed. (2007, August 15).
  • Open Exploration Publishing. (2024, September 2). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
  • SciSpace.
  • SAGE Journals.
  • PMC. Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines.
  • Sigma-Aldrich. 2,4-Diisopropylphenol 98 2934-05-6.
  • Regulations.gov.
  • NCBI Bookshelf. (2023, March 13). Phenol Toxicity.
  • Thermo Fisher Scientific. (2010, September 21).
  • PubChem. 2,5-Diisopropylphenol | C12H18O | CID 93189.
  • Taylor & Francis. (2023, May 25). Screening of in vitro cytotoxicity and antioxidant potential of selected endemic plants in Turkey.
  • ResearchGate. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line | Request PDF.
  • Frontiers. (2024, February 28).
  • Sigma-Aldrich. (2025, November 6).
  • Chemos.
  • CDN Isotopes.
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  • Fisher Scientific. (2025, May 1).
  • Fisher Scientific.
  • PubChem. 2,4-Diisopropylphenol | C12H18O | CID 18048.

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Safety & Regulatory Compliance

Safety

2,5-Dipropylphenol: Definitive Disposal &amp; Handling Guide

Executive Summary & Core Directive Zero-Discharge Mandate: 2,5-Dipropylphenol (and its structural analogs like 2,5-diisopropylphenol) is a substituted alkylphenol exhibiting significant aquatic toxicity and tissue corros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Zero-Discharge Mandate: 2,5-Dipropylphenol (and its structural analogs like 2,5-diisopropylphenol) is a substituted alkylphenol exhibiting significant aquatic toxicity and tissue corrosivity. Under no circumstances should this compound, its solutions, or contaminated residues be discharged into municipal wastewater systems, sinks, or storm drains.

This guide provides a self-validating protocol for the containment, classification, and destruction of 2,5-Dipropylphenol, designed to meet strict GLP (Good Laboratory Practice) and EPA/RCRA compliance standards.

Chemical Hazard & Waste Profile

Before disposal, the waste stream must be accurately characterized.[1][2][3] 2,5-Dipropylphenol acts as a weak acid and a protein denaturant.

Table 1: Physicochemical & Hazard Data
PropertySpecificationDisposal Implication
Chemical Class AlkylphenolSegregate from oxidizers and strong bases.
Physical State Solid (low melting) or Viscous LiquidMay require heating for transfer; solids require wide-mouth containers.
Corrosivity Skin/Eye Corrosive (Cat 1B/1)Do not use metal containers. Use Glass, HDPE, or Teflon.
Aquatic Toxicity Acute Category 1Strict "Zero-Drain" policy; spill residues are hazardous waste.
Flash Point >110°C (Estimated)Not typically D001 (Ignitable) unless in flammable solvent.
RCRA Code Not P/U Listed specificallyClassify as D002 (Corrosive) if pH < 2, or generally as Toxic Organic Waste .

Pre-Disposal: Segregation & Packaging

Proper segregation prevents dangerous chemical reactions in the waste stream.

Segregation Rules (The "Never-Mix" List)
  • NEVER mix with Oxidizing Agents (Peroxides, Nitric Acid, Permanganates). Risk: Exothermic reaction/Explosion.

  • NEVER mix with Strong Bases (Sodium Hydroxide). Risk: Formation of phenolate salts, altering solubility and transport risks.

  • NEVER mix with Sharps unless chemically contaminated and designated for incineration.

Container Specifications
  • Primary Vessel: Amber glass or High-Density Polyethylene (HDPE).

  • Cap: Teflon (PTFE) lined screw cap to prevent phenol vapor leakage.

  • Secondary Containment: Polypropylene tray capable of holding 110% of the container volume.

Operational Workflows

Diagram 1: Waste Segregation Logic

This decision tree guides the researcher in classifying the waste stream at the bench level.

SegregationLogic Start Waste Generation: 2,5-Dipropylphenol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->SolventCheck SolidStream Stream C: Solid Hazardous Waste (Lab Pack) Solid->SolidStream Yes Yes SolventCheck->Yes Yes No No SolventCheck->No No HaloStream Stream A: Halogenated Organic Waste NonHaloStream Stream B: Non-Halogenated Organic Waste Yes->HaloStream No->NonHaloStream

Figure 1: Decision matrix for segregating 2,5-Dipropylphenol waste streams to ensure compatibility with incineration protocols.

Protocol A: Bench-Scale Disposal (Liquids & Solutions)

Applicability: Reaction mixtures, mother liquors, and stock solutions.

  • Preparation: Don appropriate PPE (Nitrile gloves, safety goggles, lab coat). Work inside a fume hood.

  • PH Check: If the solution is highly acidic (pH < 2) due to other reagents, neutralize slowly to pH 5-9 only if standard operating procedures allow. Otherwise, dispose of as Acidic Organic Waste .

  • Transfer: Pour waste into the designated carboy (Stream A or B from Figure 1).

    • Critical: Do not fill containers >90% full. Leave headspace for expansion.

  • Labeling: Attach a hazardous waste tag immediately.

    • Required Fields: "Hazardous Waste," "2,5-Dipropylphenol," "Toxic," "Corrosive."

Protocol B: Solid Waste & Spill Cleanup

Applicability: Pure chemical, contaminated weighing boats, spill residues.[4]

  • Containment: Place solid waste in a wide-mouth HDPE jar.

  • Spill Response:

    • Isolate: Evacuate the immediate area (5-10 meters).

    • Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels alone as phenols can degrade cellulose.

    • Collect: Scoop absorbed material into the solid waste jar.

    • Decontaminate: Wipe surface with a soap/water solution, then solvent (ethanol) if necessary. Dispose of wipes in the same solid waste jar.

Final Disposal Lifecycle

The ultimate destruction of alkylphenols is achieved through high-temperature incineration.

Diagram 2: Cradle-to-Grave Lifecycle

This workflow visualizes the path from the laboratory bench to final destruction.

DisposalLifecycle cluster_compliance Regulatory Compliance Checkpoints Bench Lab Bench (Generation) SAA Satellite Accumulation Area (SAA) Bench->SAA Tag & Store Central Central Waste Storage SAA->Central Pickup Request (<3 Days of Full) Transport DOT Transport (UN 2430/3261) Central->Transport Manifesting Incinerator High-Temp Incineration (>1000°C) Transport->Incinerator Destruction

Figure 2: The compliant lifecycle for 2,5-Dipropylphenol, ensuring chain-of-custody from generation to thermal destruction.

Regulatory & Transport Information

When preparing the waste manifest for the external contractor, use the following classifications. Note that specific isomers may fall under "N.O.S." (Not Otherwise Specified) categories.

Table 2: DOT Shipping Descriptions
ParameterSolid WasteLiquid Waste (Corrosive)
UN Number UN 2430 or UN 3261 UN 3145 or UN 3265
Proper Shipping Name Alkylphenols, solid, n.o.s.[5]Corrosive liquid, acidic, organic, n.o.s.[1][4]
Hazard Class 8 (Corrosive)8 (Corrosive)
Packing Group II or IIIII or III
Label Required CorrosiveCorrosive

Note: Always consult the specific Safety Data Sheet (SDS) of your supplier, as the presence of solvents will alter the UN classification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93189, 2,5-Diisopropylphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: 2,5-Dipropylphenol

Executive Safety Summary 2,5-Dipropylphenol (and its isomer 2,5-Diisopropylphenol, CAS: 35946-91-9) represents a specific class of lipophilic alkylphenols .[1] Unlike simple phenol, the propyl chains increase the molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2,5-Dipropylphenol (and its isomer 2,5-Diisopropylphenol, CAS: 35946-91-9) represents a specific class of lipophilic alkylphenols .[1] Unlike simple phenol, the propyl chains increase the molecule's lipophilicity, facilitating rapid dermal absorption while retaining the severe corrosive properties of the phenolic hydroxyl group.

Critical Hazard Insight: Phenolic burns are often anesthetic .[1][2] The chemical attacks nerve endings immediately, meaning a researcher may suffer severe chemical burns and systemic toxicity without feeling immediate pain. Visual monitoring of PPE integrity is more critical than sensory feedback.

Physicochemical Hazard Profile
PropertyDataRelevance to Safety
Physical State Viscous Liquid / Low-melting SolidAdheres to gloves/surfaces; difficult to rinse with water alone.[1]
Corrosivity Skin Corr.[1][3] 1B / Eye Dam. 1 Causes irreversible tissue destruction on contact.[1]
Toxicity Acute Tox. 4 (Oral/Dermal) Harmful if absorbed; systemic phenol poisoning risk.[1]
Solubility Lipophilic (Hydrophobic)Water is ineffective for immediate decontamination.[1] Requires PEG 300/400.[1]

The PPE Matrix: Beyond Standard Protocols

Standard laboratory PPE is often insufficient for alkylphenols due to their permeation characteristics. The following matrix is designed to prevent "silent breakthrough."

A. Hand Protection (The "Nitrile Trap")

Warning: Standard disposable nitrile gloves (4 mil) offer only splash protection against phenols.[1] The propyl groups swell the nitrile matrix, leading to rapid permeation (<15 minutes).[1]

Task DurationPrimary Glove LayerSecondary (Outer) LayerRationale
< 5 Minutes (Weighing/Transfer)Double-gloved Nitrile (min 5 mil each)Standard NitrileImmediate removal upon any splash.[1] The air gap between gloves provides a momentary buffer.[1]
> 15 Minutes (Synthesis/Cleanup)Laminated Film (Silver Shield®) or Butyl Rubber Nitrile (for dexterity)Laminated film is chemically impervious to phenols but offers poor dexterity.[1] Wearing nitrile over it secures the fit.[1]
Heavy Exposure (Spill Cleanup)Viton or Thick Neoprene N/AHighest resistance to degradation and permeation.[1]
B. Respiratory & Body Protection[1][2][3][4][5][6]
  • Respiratory: Handling must occur in a certified chemical fume hood maintaining a face velocity of 80–100 fpm.[1] If work outside the hood is unavoidable (e.g., maintenance), a full-face respirator with Organic Vapor (OV) cartridges and P100 pre-filters is mandatory.[1]

  • Body: A standard cotton lab coat is insufficient for handling >100mL quantities.[1] Use a chemical-resistant apron (Neoprene or PVC) over the lab coat to prevent soak-through to clothing.[1]

  • Eyes: Safety glasses are inadequate. Chemical Splash Goggles (indirect venting) are required.[1] A Face Shield must be added for any pouring operations.[1]

Operational Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling 2,5-Dipropylphenol, integrating engineering controls with PPE requirements.

SafeHandlingWorkflow Start Task Initiation: 2,5-Dipropylphenol RiskCheck Volume & Duration Check Start->RiskCheck SmallScale < 10mL / < 15 mins RiskCheck->SmallScale Minor Handling LargeScale > 10mL / > 15 mins RiskCheck->LargeScale Synthesis/Transfer PPE_Std PPE: Double Nitrile + Goggles + Lab Coat SmallScale->PPE_Std PPE_High PPE: Laminated/Butyl Liners + Face Shield + Chem Apron LargeScale->PPE_High HoodCheck Fume Hood Available? PPE_Std->HoodCheck PPE_High->HoodCheck Proceed Execute in Hood (Sash at proper height) HoodCheck->Proceed Yes Stop STOP: Respiratory Protection Required (OV Cartridge) HoodCheck->Stop No Decon Decontamination: PEG 300/400 Wash -> Soap/Water Proceed->Decon Post-Work Waste Disposal: Segregated Organic Waste (P-List) Decon->Waste

Figure 1: Operational decision tree for selecting PPE and engineering controls based on exposure risk and duration.

Emergency Response: The PEG Protocol

Scientific Integrity Note: Water is polar.[1] 2,5-Dipropylphenol is largely non-polar (lipophilic). Rinsing a phenol burn with water alone can be inefficient and may spread the chemical over a larger skin surface area without effectively solubilizing it.[1]

The "Gold Standard" Decontamination Protocol:

  • Immediate Action: If gloves are splashed, remove them immediately.[1][4] Do not wait for a sensation of burning (anesthetic effect).[1]

  • Solubilization (The Critical Step): Apply Polyethylene Glycol 300 or 400 (PEG) liberally to the affected area.[1] PEG acts as a solvent, effectively extracting the phenol from the lipid bilayer of the skin.

    • Note: If PEG is unavailable, use Isopropanol (IPA) as a secondary option, but PEG is preferred due to lower volatility and better skin compatibility.

  • Flushing: After swabbing with PEG for at least 15 minutes, flush with copious amounts of water.[1]

  • Medical Attention: All phenol exposures require medical evaluation.[1] Systemic absorption can cause cardiac arrhythmias and kidney failure.[1]

EmergencyResponse Exposure Skin Exposure Detected Remove Remove Contaminated Clothing (Do not peel adhered fabric) Exposure->Remove SolventCheck PEG 300/400 Available? Remove->SolventCheck ApplyPEG Swab with PEG 300/400 (15-30 mins) SolventCheck->ApplyPEG Yes (Preferred) ApplyIPA Swab with Isopropanol (Secondary Option) SolventCheck->ApplyIPA No (Alternative) WaterOnly Flush with Water (High Volume/High Flow) SolventCheck->WaterOnly No Solvents Hospital Seek Medical Aid (Mention Phenol/Alkylphenol) ApplyPEG->Hospital ApplyIPA->Hospital WaterOnly->Hospital

Figure 2: Emergency decontamination logic emphasizing the use of PEG 300/400 over water-only rinsing.[1]

Waste Disposal & Deactivation[1][2]

Environmental Compliance: Alkylphenols are highly toxic to aquatic life with long-lasting effects.[1][5]

  • Segregation: Collect in a dedicated "Organic Hazardous Waste" container. Do not mix with oxidizers (e.g., Nitric Acid) as phenols can nitrate exothermically.

  • Labeling: Clearly label as "Toxic," "Corrosive," and "Marine Pollutant."

  • Spill Cleanup: Absorb with inert material (vermiculite or clay).[1][4] Do not use combustible materials (sawdust).[1] Place used absorbents in a sealed container and treat as hazardous waste.[1]

References

  • PubChem. (2023).[1] 2,5-Diisopropylphenol Compound Summary (CID 93189).[1][6] National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Chart. U.S. Department of Labor.[3] [Link]

  • Monash University. (2023).[1] Phenol Safety Information Sheet: First Aid and PEG 400 Usage. Occupational Health & Safety. [Link]

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